molecular formula C7H5ClF2O B1467801 (5-Chloro-2,4-difluorophenyl)methanol CAS No. 915409-63-1

(5-Chloro-2,4-difluorophenyl)methanol

Cat. No.: B1467801
CAS No.: 915409-63-1
M. Wt: 178.56 g/mol
InChI Key: LIPDDCOSCMRSFZ-UHFFFAOYSA-N
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Description

(5-Chloro-2,4-difluorophenyl)methanol is a useful research compound. Its molecular formula is C7H5ClF2O and its molecular weight is 178.56 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(5-chloro-2,4-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPDDCOSCMRSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to (5-Chloro-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 915409-63-1

Introduction

(5-Chloro-2,4-difluorophenyl)methanol is a halogenated aromatic alcohol that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a chlorine atom on the phenyl ring, imparts specific physicochemical properties that are highly desirable in the design of novel therapeutic agents. This guide provides an in-depth overview of the synthesis, properties, applications, and safe handling of this important chemical intermediate for researchers, scientists, and professionals in drug development. The strategic placement of halogens can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile, making this compound a valuable synthon in the development of new pharmaceuticals.

Physicochemical Properties

The properties of this compound are largely dictated by the interplay of the hydroxyl group and the halogen substituents on the aromatic ring. The fluorine atoms, being highly electronegative, and the chlorine atom contribute to the molecule's polarity and its ability to engage in specific intermolecular interactions, which is a crucial aspect of its utility in drug design.

PropertyValueSource
CAS Number 915409-63-1[1]
Molecular Formula C₇H₅ClF₂O[2]
Molecular Weight 178.56 g/mol [2]
Appearance White to off-white solid (typical)N/A
Boiling Point 233.5 ± 35.0 °C (Predicted)N/A
Density 1.4 ± 0.1 g/cm³ (Predicted)N/A
Flash Point 95.0 ± 25.9 °C (Predicted)N/A

Synthesis of this compound

The most common and straightforward laboratory synthesis of this compound involves the reduction of the corresponding aldehyde, 5-chloro-2,4-difluorobenzaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 5-chloro-2,4-difluorobenzaldehyde

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 5-chloro-2,4-difluorobenzaldehyde

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-chloro-2,4-difluorobenzaldehyde (1.0 equivalent) in methanol or ethanol (approximately 10 mL per gram of aldehyde) and cool the solution to 0 °C in an ice bath with stirring.

  • Reduction: To the cooled solution, add sodium borohydride (0.3-0.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. The addition is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the bulk of the alcoholic solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash them with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

G cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_process Process cluster_product Final Product Aldehyde 5-Chloro-2,4-difluorobenzaldehyde Reduction Reduction at 0°C to RT Aldehyde->Reduction Dissolve in solvent Reagents Sodium Borohydride (NaBH4) Methanol/Ethanol Reagents->Reduction Add portion-wise Workup Aqueous Workup & Extraction Reduction->Workup Reaction monitoring (TLC) Purification Drying & Concentration (Purification if needed) Workup->Purification Alcohol This compound Purification->Alcohol G BuildingBlock This compound CAS: 915409-63-1 Intermediate Key Synthetic Intermediate BuildingBlock->Intermediate Incorporation via multi-step synthesis DrugCandidate AZD9898 (Oral LTC4S Inhibitor) Intermediate->DrugCandidate Target Leukotriene C4 Synthase (LTC4S) DrugCandidate->Target Inhibition Disease Asthma Target->Disease Therapeutic Target for

Role of this compound in the development of AZD9898.

Spectroscopic Data

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a characteristic signal for the benzylic protons (-CH₂OH) as a singlet or a doublet depending on the coupling with the hydroxyl proton, typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (around 7.0-7.8 ppm) due to coupling with each other and with the fluorine atoms. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show a signal for the benzylic carbon (-CH₂OH) around 60-65 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with their chemical shifts and splitting patterns influenced by the attached fluorine and chlorine atoms. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observed.

  • FT-IR: The Fourier-transform infrared (FT-IR) spectrum will exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the alcohol. C-H stretching vibrations of the aromatic ring and the methylene group will be observed around 2850-3100 cm⁻¹. The C-O stretching of the primary alcohol will appear in the 1000-1050 cm⁻¹ region. The C-F and C-Cl stretching vibrations will be present in the fingerprint region (below 1300 cm⁻¹). [3][4][5]* Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the hydroxyl group and fragments corresponding to the halogenated phenyl ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet for this compound is not widely available, data for structurally similar halogenated benzyl alcohols suggest the following:

  • Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed. [6]* Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat. [7][8]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. [2]* First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention. Always consult a current and specific Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a key chemical intermediate with significant applications in drug discovery and development. Its synthesis is readily achievable through standard chemical transformations, and its unique structural features provide medicinal chemists with a valuable tool for modulating the properties of drug candidates. As with all laboratory chemicals, it is imperative to handle this compound with the appropriate safety measures in place. The continued use of such fluorinated building blocks is expected to contribute to the development of new and improved therapeutics.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • PubChem. (n.d.). (5-Chloro-2,4-difluorophenyl)(phenyl)methanol. Retrieved January 17, 2026, from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • ResearchGate. (n.d.). Selected 1 H and 13 C NMR shifts (methanol-d 4 , δ values in ppm), key... [Image]. Retrieved from [Link]

  • Proman. (2022, June 27). Safety Data Sheet: Methanol. [Link]

  • Arimitsu, S., & Nakasone, M. (2016). Stereoselective Organocatalytic Synthesis of α,α-Difluoro-γ,γ-disubstituted Butenals. The Journal of Organic Chemistry, 81(15), 6707–6713. [Link]

  • 化源网. (n.d.). 5-氯-2,4-二氟苯甲醇. Retrieved January 17, 2026, from [Link]

  • Wang, Z., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(5), 238-241.
  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Google Patents. (n.d.). Method of producing mono- and difluoro benzyl chlorides.
  • The Journal of Phytopharmacology. (2018). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn) Swingle. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins. Retrieved from [Link]

  • ResearchGate. (2021). FTIR spectrum of methoxymethanol prepared by dissolving formaldehyde in anhydrous methanol CH3OH. [Image]. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (5-Chloro-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Chloro-2,4-difluorophenyl)methanol is a key building block in medicinal chemistry and drug discovery. Its trifunctionalized phenyl ring makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules, including active pharmaceutical ingredients (APIs). For instance, this scaffold is found in compounds investigated for their potential as therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis of this compound, focusing on practical and efficient laboratory-scale methodologies. It is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic procedure.

Strategic Approach to Synthesis

The most direct and efficient route to this compound is the reduction of the corresponding aldehyde, 5-chloro-2,4-difluorobenzaldehyde. This transformation is a cornerstone of organic synthesis and can be achieved through several reliable methods. This guide will focus on two of the most common and practical approaches:

  • Hydride Reduction using Sodium Borohydride (NaBH₄): A mild and selective method, ideal for laboratory settings due to its safety and ease of handling.

  • Catalytic Hydrogenation: A clean and efficient method, particularly suitable for larger-scale synthesis, that utilizes a catalyst and hydrogen gas.

The choice between these methods will depend on the available equipment, scale of the reaction, and desired purity of the final product.

Synthetic Pathway Overview

The overall synthetic transformation is the reduction of a carbonyl group to a primary alcohol.

Synthesis_Pathway Start 5-Chloro-2,4-difluorobenzaldehyde Method1 Hydride Reduction (e.g., NaBH₄) Start->Method1 Method2 Catalytic Hydrogenation (e.g., H₂/Pd-C) Start->Method2 Product This compound Method1->Product Method2->Product

Caption: Synthetic routes to this compound.

Method 1: Synthesis via Hydride Reduction with Sodium Borohydride

This method employs sodium borohydride as the reducing agent, a versatile and selective reagent for the reduction of aldehydes and ketones.

Mechanistic Insight

The reduction of an aldehyde with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the alcohol. The overall mechanism involves two main steps:

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by the solvent to give the final alcohol product.

Hydride_Reduction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Aldehyde R-CHO Alkoxide R-CH₂O⁻ Aldehyde->Alkoxide Nucleophilic attack Hydride H⁻ (from NaBH₄) Alkoxide_2 R-CH₂O⁻ Alcohol R-CH₂OH Alkoxide_2->Alcohol Protonation Solvent H-Solvent Catalytic_Hydrogenation_Mechanism cluster_surface Catalyst Surface (e.g., Pd) H2_adsorbed H H H_atoms H H H2_adsorbed->H_atoms Dissociation Aldehyde_adsorbed R-CHO Intermediate R-CH₂O Aldehyde_adsorbed->Intermediate Hydrogen Transfer Alcohol_adsorbed R-CH₂OH Intermediate->Alcohol_adsorbed Hydrogen Transfer Alcohol_solution R-CH₂OH (solution) Alcohol_adsorbed->Alcohol_solution Desorption H2_gas H₂ (gas) H2_gas->H2_adsorbed Adsorption Aldehyde_solution R-CHO (solution) Aldehyde_solution->Aldehyde_adsorbed Adsorption

Sources

(5-Chloro-2,4-difluorophenyl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Chloro-2,4-difluorophenyl)methanol: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound, a halogenated benzyl alcohol derivative, is emerging as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of chloro and fluoro substituents on the phenyl ring imparts unique electronic properties and metabolic stability to derivative compounds, making this alcohol a valuable building block for medicinal chemists. This technical guide provides a comprehensive analysis of the core chemical properties, robust synthetic methodologies, characteristic reactivity, and key applications of this compound. We offer field-proven experimental protocols, detailed spectroscopic analysis, and forward-looking insights for researchers, scientists, and drug development professionals aiming to leverage this versatile reagent in their research and development programs.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The difluorophenyl motif, in particular, is a well-established pharmacophore found in numerous approved drugs. This compound (CAS No. 915409-63-1) builds upon this foundation by introducing a chlorine atom, which provides an additional vector for molecular modification and interaction. This guide serves to consolidate the known and predicted properties of this compound, establishing a reliable resource for its effective utilization in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is critical for its successful application in synthesis. The data presented below combines experimentally available information with robust predictions based on established spectroscopic principles.

Core Physicochemical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for process design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
CAS Number 915409-63-1[3][4]
Molecular Formula C₇H₅ClF₂O[3]
Molecular Weight 178.56 g/mol [3]
Boiling Point 233.5 ± 35.0 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]
Flash Point 95.0 ± 25.9 °C[3]
Refractive Index 1.520[3]
LogP 1.83[3]
Spectroscopic Characterization

While a full experimental spectroscopic profile is not widely published, a predicted analysis based on the known effects of its constituent functional groups provides a reliable guide for characterization.[5][6] The following data is essential for reaction monitoring (e.g., via TLC or LC-MS) and for confirming the identity and purity of the synthesized material.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are detailed below. Standard references for common solvent impurities should be consulted for accurate spectral interpretation.[7]

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.45tJ(H,F) ≈ 8.5H-6 (Aromatic)
~7.05tJ(H,F) ≈ 8.5H-3 (Aromatic)
~4.75s--CH₂-
~1.90s (broad)--OH

Causality Behind Predictions: The two aromatic protons (H-3 and H-6) are expected to appear as triplets due to coupling with the two adjacent fluorine atoms. The benzylic protons (-CH₂) typically appear as a singlet around 4.7 ppm, though this can couple with the hydroxyl proton under certain conditions. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~159 (dd)C-2 (C-F)
~157 (dd)C-4 (C-F)
~129 (dd)C-1
~122 (d)C-6
~119 (d)C-5 (C-Cl)
~112 (dd)C-3
~58-CH₂OH

Causality Behind Predictions: Carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants. The signals for C-2 and C-4 will appear as doublets of doublets due to coupling with both fluorine atoms. The other aromatic carbons will show smaller two- or three-bond C-F couplings.

2.2.2. Infrared (IR) Spectroscopy

  • O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.

  • C-H Stretch (Aromatic): Sharp peaks are anticipated just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks are expected in the 2850-2960 cm⁻¹ range.

  • C=C Stretch (Aromatic): Strong absorptions around 1500-1600 cm⁻¹.

  • C-F Stretch: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

  • C-O Stretch: A strong band is expected around 1050 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) would be expected to show a molecular ion (M⁺) peak at m/z = 178. The presence of chlorine would be indicated by a characteristic M+2 peak at m/z = 180, with an intensity approximately one-third that of the M⁺ peak. A prominent fragment would be the loss of the hydroxyl group (M-17), and a base peak corresponding to the stable chlorodifluorotropylium cation (m/z = 161) is highly probable.

Synthesis and Purification

The most direct and industrially scalable route to this compound is the selective reduction of its corresponding aldehyde, 5-chloro-2,4-difluorobenzaldehyde.

G cluster_0 Synthesis Workflow A 5-Chloro-2,4-difluorobenzaldehyde C Reaction Mixture A->C B Sodium Borohydride (NaBH4) Methanol/Ethanol B->C  Reduction D Aqueous Workup (e.g., dilute HCl, H2O) C->D E Extraction (e.g., Ethyl Acetate) D->E F Drying & Concentration E->F G Purification (Column Chromatography or Recrystallization) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 5-Chloro-2,4-difluorobenzaldehyde

Expertise & Experience Insight: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols while being compatible with the aryl halides present in the molecule. The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates the hydride transfer.

  • Reaction Setup: To a solution of 5-chloro-2,4-difluorobenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is a critical safety and control measure to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the pH is neutral (~7) and gas evolution ceases. This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.

  • Workup and Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add deionized water and extract the aqueous layer with ethyl acetate (3 x volumes). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the benzylic alcohol functional group, while its utility is defined by the unique electronic nature of the substituted aromatic ring.

G cluster_0 Key Transformations cluster_1 Resulting Products A This compound B Oxidation (e.g., PCC, MnO2) A->B C Substitution (SN1/SN2) (e.g., SOCl2, PBr3) A->C D Etherification (Williamson Synthesis) A->D E Esterification (Fischer, Acyl Chlorides) A->E F Corresponding Aldehyde B->F G Benzylic Halide C->G H Benzyl Ether D->H I Benzyl Ester E->I

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Chloro-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the (5-Chloro-2,4-difluorophenyl) Moiety in Modern Drug Discovery

The landscape of modern medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. Within this context, highly functionalized aromatic rings are of paramount importance. The (5-Chloro-2,4-difluorophenyl) moiety has emerged as a significant building block in the synthesis of complex therapeutic agents. Its unique substitution pattern, featuring both chloro and difluoro groups, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

A notable example of its application is in the development of AZD9898, an oral inhibitor of leukotriene C4 synthase, which has been investigated as a potential new treatment for asthma[1]. The presence of the (5-Chloro-2,4-difluorophenyl) group in such drug candidates underscores the necessity for a comprehensive understanding of its fundamental chemical properties. (5-Chloro-2,4-difluorophenyl)methanol, as a primary alcohol derivative, represents a key starting material and reference compound for the synthesis of more complex molecules incorporating this important scaffold.

This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed overview of the spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra, this guide presents predicted data based on established spectroscopic principles and comparative analysis with structurally related compounds. Each section includes a thorough interpretation of the predicted spectra, a discussion of the underlying chemical principles, and standardized protocols for data acquisition, providing a robust framework for researchers working with this and similar chemical entities.

Molecular Structure and Properties

dot graph { layout=neato; node [shape=plaintext]; mol [label=< this compound FormulaC₇H₅ClF₂O Molecular Weight178.56 g/mol CAS Number915409-63-1

>]; } labelloc="t"; label="Molecular Properties of this compound";

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is detailed below.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-OH~2.0 - 3.0Singlet (broad)-
-CH₂-~4.7Doublet~1-2 Hz (coupling to aromatic proton)
Ar-H (H-3)~7.0 - 7.2Doublet of doubletsJ(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz
Ar-H (H-6)~7.3 - 7.5Doublet of doubletsJ(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The broad singlet in the upfield region is characteristic of the hydroxyl proton, the chemical shift of which can be highly variable and dependent on concentration and temperature.

The benzylic protons of the -CH₂- group are predicted to appear as a doublet around 4.7 ppm. The downfield shift from a typical aliphatic C-H is due to the deshielding effect of the adjacent aromatic ring and the oxygen atom. The doublet splitting would arise from a small four-bond coupling to the aromatic proton at the 3-position.

The two aromatic protons, H-3 and H-6, are chemically non-equivalent and are expected to appear as distinct signals in the aromatic region of the spectrum. The electron-withdrawing effects of the fluorine and chlorine substituents will deshield these protons, causing them to resonate at a lower field compared to benzene (7.36 ppm). The multiplicity of these signals is predicted to be a doublet of doublets due to coupling with the adjacent fluorine atoms and with each other.

G H_CH2 H_CH2 H_Ar1 H_Ar1 H_CH2->H_Ar1 4J(H-H) H_Ar2 H_Ar2 H_Ar1->H_Ar2 4J(H-H)

Standard Protocol for ¹H NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

    • Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is presented below.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
-CH₂-~60Singlet
Ar-C1~120 - 125Doublet of doublets
Ar-C2~155 - 160Doublet of doublets
Ar-C3~110 - 115Doublet
Ar-C4~150 - 155Doublet of doublets
Ar-C5~115 - 120Doublet
Ar-C6~125 - 130Singlet
Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The benzylic carbon of the -CH₂- group is predicted to appear in the upfield region, around 60 ppm.

The six aromatic carbons will resonate in the downfield region (110-160 ppm). The chemical shifts and multiplicities of these signals are significantly influenced by the attached substituents. The carbons directly bonded to fluorine (C-2 and C-4) will exhibit large one-bond carbon-fluorine coupling constants, resulting in doublets. The other aromatic carbons will show smaller two- and three-bond couplings to the fluorine atoms, leading to more complex splitting patterns (doublet of doublets). The carbon attached to the chlorine atom (C-5) and the carbon attached to the hydroxymethyl group (C-1) will also have their chemical shifts influenced by these electronegative substituents.

G C_CH2 C_CH2 C_Ar_C C_Ar_C C_Ar_CH C_Ar_CH

Standard Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation:

    • Prepare the sample as described for ¹H NMR spectroscopy, using a slightly higher concentration (20-50 mg) if necessary.

  • Instrument Setup:

    • Use a 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz proton frequency).

    • Lock and shim the spectrometer as for ¹H NMR.

  • Data Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio for ¹³C NMR.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200Strong, broadO-H stretch (alcohol)
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (-CH₂-)
~1600 - 1450Medium to strongAromatic C=C stretches
~1300 - 1000StrongC-F stretches
~1050 - 1000StrongC-O stretch (primary alcohol)
~800 - 600StrongC-Cl stretch
Interpretation of the Predicted IR Spectrum

The most prominent feature in the predicted IR spectrum will be a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadening is due to hydrogen bonding.

The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be observed just below 3000 cm⁻¹.

The aromatic C=C stretching vibrations will give rise to a series of medium to strong bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected to produce a strong band around 1050-1000 cm⁻¹.

The presence of the halogen substituents will also be evident. The C-F stretching vibrations typically appear as strong absorptions in the 1300-1000 cm⁻¹ region, and the C-Cl stretch will be observed as a strong band in the lower frequency region of 800-600 cm⁻¹.

Standard Protocol for IR Data Acquisition (ATR)
  • Sample Preparation:

    • Place a small amount of the neat this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Relative IntensityAssignment
178/180Medium[M]⁺ (Molecular ion peak, with isotope pattern for Cl)
159/161Low[M - H₂O]⁺
147High[M - CH₂OH]⁺
111Medium[C₆H₂F₂]⁺
75Low[C₆H₃]⁺
Interpretation of the Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 178. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, a characteristic M+2 peak at m/z 180 with an intensity of approximately one-third of the M peak is expected.

The fragmentation pattern will likely be dominated by the loss of neutral fragments. A common fragmentation pathway for benzyl alcohols is the loss of the hydroxymethyl radical (-•CH₂OH), which would result in a fragment ion at m/z 147. Another possible fragmentation is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 159/161. Further fragmentation of the aromatic ring could lead to smaller fragments.

G M [M]+ (m/z 178/180) M_H2O [M - H2O]+ (m/z 159/161) M->M_H2O - H2O M_CH2OH [M - CH2OH]+ (m/z 147) M->M_CH2OH - •CH2OH Frag1 Further Fragments M_CH2OH->Frag1

Standard Protocol for Mass Spectrometry Data Acquisition (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Use a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

    • Set the GC oven temperature program to achieve good separation from the solvent and any impurities.

    • Set the MS to operate in electron ionization (EI) mode at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire mass spectra over a mass range of m/z 50-300 as the compound elutes from the GC column.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic dataset for this compound, a compound of significant interest in the field of drug discovery. While experimental data is not currently available in the public domain, the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with their detailed interpretations, offer a valuable resource for researchers. The provided standardized protocols for data acquisition serve as a practical guide for the experimental characterization of this and related molecules. A thorough understanding of the spectroscopic properties of such key building blocks is essential for the efficient and accurate synthesis and characterization of novel therapeutic agents.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • Johansson, H., et al. (2018). Discovery of the Oral Leukotriene C4 Synthase Inhibitor...AZD9898 as a New Treatment for Asthma. Journal of Medicinal Chemistry. [Link]

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starting materials for (5-Chloro-2,4-difluorophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (5-Chloro-2,4-difluorophenyl)methanol

Introduction

This compound is a key fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern—a chlorine atom and two fluorine atoms on the phenyl ring—imparts unique electronic and lipophilic properties to target molecules, often enhancing metabolic stability and binding affinity. This guide provides a comprehensive overview of the principal synthetic strategies for preparing this valuable intermediate, designed for researchers, chemists, and process development professionals. We will explore multiple pathways, detailing the underlying chemical logic, providing validated experimental protocols, and comparing the strategic advantages of each approach.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of a primary benzyl alcohol like this compound can be approached from three primary classes of precursors, each involving a distinct final-step transformation: the reduction of an aldehyde, the reduction of a carboxylic acid, or the addition of a one-carbon electrophile to an organometallic reagent.

The choice of route is dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity profile of the final product.

cluster_forward Forward Synthesis Target This compound Aldehyde 5-Chloro-2,4-difluorobenzaldehyde Target->Aldehyde Oxidation Acid 5-Chloro-2,4-difluorobenzoic Acid Target->Acid Oxidation Grignard Aryl Grignard Reagent + Formaldehyde Target->Grignard Disconnect C-C bond Aldehyde->Target Mild Reduction (e.g., NaBH4) Acid->Target Strong Reduction (e.g., LiAlH4) Grignard->Target Nucleophilic Addition

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis via Reduction of 5-Chloro-2,4-difluorobenzaldehyde (Recommended)

This is arguably the most efficient and reliable laboratory-scale route. The final step involves the chemoselective reduction of an aldehyde, a transformation known for its high yields and clean reaction profiles. The primary challenge lies in the synthesis of the requisite aldehyde precursor.

Part A: Synthesis of the Aldehyde Precursor

A robust method for synthesizing substituted benzaldehydes is the formylation of a Grignard reagent using a suitable formylating agent like N,N-dimethylformamide (DMF). This approach offers high regioselectivity, as the Grignard reagent is prepared from a specific aryl halide. The starting material of choice is 1-bromo-5-chloro-2,4-difluorobenzene , as the carbon-bromine bond is significantly more reactive towards magnesium insertion than the carbon-chlorine bond.[1][2]

A 1-Bromo-5-chloro- 2,4-difluorobenzene B Grignard Reagent (5-Chloro-2,4-difluorophenyl) magnesium bromide A->B Mg, Anhydrous THF Iodine (cat.) C Intermediate Adduct B->C 1. DMF 2. Stir D 5-Chloro-2,4-difluoro- benzaldehyde C->D Aqueous Acidic Workup (e.g., HCl)

Caption: Workflow for the synthesis of the aldehyde precursor via Grignard formylation.

Part B: Reduction of 5-Chloro-2,4-difluorobenzaldehyde

The reduction of the aldehyde to the primary alcohol is efficiently achieved using sodium borohydride (NaBH₄). NaBH₄ is a mild and selective reducing agent that is compatible with a wide range of functional groups and is significantly safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄).[3][4] The reaction is typically performed in a protic solvent such as methanol or ethanol, which also serves to protonate the intermediate alkoxide.[5]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2,4-difluorobenzaldehyde (1.0 eq) and dissolve it in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases and the pH is acidic. This step neutralizes excess NaBH₄ and hydrolyzes borate esters.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound. The product can be further purified by silica gel column chromatography if necessary.

ParameterValueReference
Starting Material 5-Chloro-2,4-difluorobenzaldehydeN/A
Key Reagent Sodium Borohydride (NaBH₄)[3][6]
Solvent Methanol / Ethanol[6]
Typical Yield >95%[5]
Purity High, often requires minimal purificationN/A

Route 2: Synthesis via Reduction of 5-Chloro-2,4-difluorobenzoic Acid

This route is a robust alternative, particularly if the corresponding benzoic acid is a more accessible starting material. The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, as the carboxyl group is significantly less electrophilic than an aldehyde.

Part A: Synthesis of the Carboxylic Acid Precursor

The synthesis of polysubstituted benzoic acids often involves multi-step sequences. One documented approach to a related compound, 2,4-dichloro-3,5-difluorobenzoic acid, starts from 4-chloro-3,5-difluorobenzonitrile.[7] This pathway involves nitration, reduction of the nitro group to an amine, and a Sandmeyer-type reaction to install the second chlorine atom, followed by hydrolysis of the nitrile. A similar strategic sequence can be envisioned for the target acid.

A Suitable Halogenated Precursor B Nitration Product A->B HNO₃, H₂SO₄ C Amino Intermediate B->C Reduction (e.g., H₂, Pd/C) D Diazonium Salt C->D NaNO₂, HCl E 5-Chloro-2,4-difluoro- benzonitrile D->E Sandmeyer Reaction (e.g., CuCl) F 5-Chloro-2,4-difluoro- benzoic Acid E->F Hydrolysis (H₃O⁺, heat)

Caption: Example multi-step workflow for the synthesis of the benzoic acid precursor.

Part B: Reduction of 5-Chloro-2,4-difluorobenzoic Acid

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[8] Unlike NaBH₄, LiAlH₄ is potent enough to reduce carboxylic acids and esters directly to primary alcohols.[4][9]

  • Expertise & Causality: The mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, consuming one equivalent of LiAlH₄. Subsequent hydride additions to the resulting carboxylate salt lead to the alcohol.[9] Therefore, more than one equivalent of the reducing agent is mechanistically required. All operations must be conducted under strictly anhydrous conditions in an aprotic solvent (e.g., THF, diethyl ether), as LiAlH₄ reacts violently with water.[9]

  • Setup: Assemble an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) and equip it with a dropping funnel, condenser, and magnetic stir bar.

  • Reagent Suspension: Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 5-chloro-2,4-difluorobenzoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Safety Note: The initial reaction is a vigorous acid-base reaction that evolves hydrogen gas.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis confirms the absence of starting material.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.

ParameterValueReference
Starting Material 5-Chloro-2,4-difluorobenzoic AcidN/A
Key Reagent Lithium Aluminum Hydride (LiAlH₄)[8]
Solvent Anhydrous THF or Et₂O[9]
Typical Yield 70-90%[8]
Key Consideration Strictly anhydrous conditions required[9]

Summary and Route Comparison

FeatureRoute 1 (Aldehyde Reduction)Route 2 (Carboxylic Acid Reduction)
Final Step Reagent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Precursor Synthesis Moderate (e.g., Grignard formylation)Often complex (multi-step)
Safety & Handling Relatively safe, standard benchtopRequires stringent anhydrous/inert techniques
Chemoselectivity Excellent (mild reagent)Poor (reduces most carbonyls)
Work-up Simple acidic quench & extractionCareful, multi-step quenching procedure
Recommendation Preferred for lab scale due to simplicity and safety of the final step.Viable alternative, especially if the acid is readily available.

Conclusion

The synthesis of this compound is most practically achieved via a two-stage process involving the preparation of 5-chloro-2,4-difluorobenzaldehyde followed by its reduction. The final reduction step using sodium borohydride is high-yielding, operationally simple, and safe. While reduction of the corresponding carboxylic acid with lithium aluminum hydride is also effective, it necessitates more stringent handling procedures and a potentially more arduous synthesis of the acid precursor. The choice of synthesis path should be guided by a thorough evaluation of starting material availability, required scale, and the safety infrastructure available to the research professional.

References

  • Google Patents. (n.d.). The preparation method of 4-chloro-2,5-difluorobenzoic acid (CN101381301A).
  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-170. Available at: [Link]

  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Retrieved January 20, 2026, from [Link]

  • Li, Z., & Huang, N. (1996). Syntheses of 2-Chloro-4,5-Difluorobenzoic Acid. Organic Preparations and Procedures International, 28(2), 240-242. Available at: [Link]

  • Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 20, 2026, from [Link]

  • LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved January 20, 2026, from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved January 20, 2026, from [Link]

  • Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene (WO1991016287A1).
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved January 20, 2026, from [Link]

  • Brainly. (2020). 1-Bromo 4-Chloro benzene with Mg/ether ,Formaldehyde,H3O+ ! what is the product? Retrieved January 20, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved January 20, 2026, from [Link]

  • Journal of Chemical Education. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Retrieved January 20, 2026, from [Link]

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An In-Depth Technical Guide to (5-Chloro-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (5-Chloro-2,4-difluorophenyl)methanol, a key halogenated aromatic alcohol. The document delineates the systematic determination of its IUPAC name, proposes a robust synthetic pathway via the reduction of 5-chloro-2,4-difluorobenzaldehyde, and offers a predictive analysis of its characteristic spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, this guide explores the significant role of this compound as a structural motif in medicinal chemistry, particularly in the development of novel therapeutics. Detailed protocols for laboratory safety, handling, and storage are also provided to ensure best practices. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and chemical synthesis.

Introduction

This compound is a substituted benzyl alcohol that has garnered interest within the scientific community, primarily due to its utility as a versatile building block in the synthesis of complex organic molecules. The strategic placement of chloro and fluoro substituents on the phenyl ring imparts unique electronic and lipophilic properties to the molecule. These characteristics are highly sought after in the design of pharmacologically active compounds, as they can significantly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide aims to serve as a detailed technical resource, consolidating critical information on its nomenclature, synthesis, characterization, and application.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of organic compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For substituted benzyl alcohols, the parent structure is methanol with a substituted phenyl group attached. The IUPAC name for the unsubstituted compound, C₆H₅CH₂OH, is phenylmethanol, with benzyl alcohol being a commonly accepted trivial name.

For the compound , the phenyl ring is substituted with one chlorine and two fluorine atoms. The numbering of the benzene ring begins at the carbon atom bearing the primary functional group, in this case, the hydroxymethyl group (-CH₂OH). However, in the case of benzyl alcohols, the phenyl group is treated as a substituent on the methanol parent. Therefore, the numbering of the phenyl ring is determined by the point of attachment to the methanol moiety, which is designated as carbon 1. The substituents are then numbered to give them the lowest possible locants.

Following these rules, the IUPAC name is determined as: This compound .

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅ClF₂O
Molecular Weight 180.56 g/mol
Appearance Predicted: White to off-white solid
XLogP3 Predicted: 1.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1

Note: The physical properties are predicted based on the chemical structure, as experimental data is not widely available.

Synthesis and Mechanistic Pathway

A common and efficient method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. In this case, this compound can be readily synthesized by the reduction of 5-chloro-2,4-difluorobenzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄).

Proposed Synthetic Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant 5-Chloro-2,4-difluorobenzaldehyde product This compound reactant->product Reduction reagent 1. NaBH₄ 2. H₂O (workup)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2,4-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.

  • Reduction: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of deionized water. If a precipitate forms, it can be filtered. Otherwise, remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Mechanism of Reduction:

The reduction of the aldehyde to the primary alcohol with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

G Aldehyde 5-Chloro-2,4-difluorobenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Hydride Attack Hydride NaBH₄ Alcohol This compound Alkoxide->Alcohol Protonation Proton_Source H₂O (workup)

The Architectural Precision of Halogenated Phenylmethanols: A Technical Guide to the Crystal Structure of (5-Chloro-2,4-difluorophenyl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, profoundly influencing their conformational preferences, intermolecular interactions, and ultimately, their biological activity. The (5-Chloro-2,4-difluorophenyl)methanol scaffold and its analogs are of significant interest due to their presence in molecules targeting a range of therapeutic areas. This in-depth technical guide navigates the crystallographic landscape of this class of compounds. In the absence of a publicly available crystal structure for this compound, this guide will utilize (2,4-Dichlorophenyl)methanol as a structurally significant and well-characterized analog to explore the foundational principles of its solid-state architecture. We will dissect the synthesis, crystallographic analysis, and the non-covalent interactions that govern the crystal packing of this representative molecule. These insights provide a robust framework for understanding and predicting the structural behavior of the broader class of halogenated phenylmethanol analogs, thereby empowering rational drug design and development.

Introduction: The Significance of Halogenation in Phenylmethanol Scaffolds

Phenylmethanol derivatives are versatile synthons and recurring motifs in numerous biologically active compounds. The introduction of halogen atoms onto the phenyl ring is a powerful strategy to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific pattern of halogenation, as seen in the (5-Chloro-2,4-difluorophenyl) moiety, can induce unique electronic and steric effects that are critical for potent and selective pharmacology.

For instance, the dichlorophenyl group is a key feature in various compounds with demonstrated antimicrobial, anti-inflammatory, and anticancer activities.[1] (2,4-Dichlorophenyl)methanol itself is utilized as a mild antiseptic in throat lozenges, where it is effective against bacteria and viruses associated with mouth and throat infections.[2][3] Its mechanism is thought to involve the denaturation of microbial proteins and the blockade of sodium channels.[4] A comprehensive understanding of the three-dimensional structure of these halogenated phenylmethanols at the atomic level is therefore not merely an academic exercise but a critical component of structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics. X-ray crystallography remains the definitive method for elucidating the precise solid-state conformation and intermolecular interactions of these molecules.[5]

This guide will provide a detailed examination of the crystal structure of (2,4-Dichlorophenyl)methanol, a close analog of this compound, for which crystallographic data is available. The principles derived from this analysis are broadly applicable to the target compound and its related analogs.

Synthesis and Crystallization of (2,4-Dichlorophenyl)methanol

The preparation of high-quality single crystals suitable for X-ray diffraction is a prerequisite for structural elucidation. The synthesis of (2,4-Dichlorophenyl)methanol is a well-established process, and various methods have been reported. A common and reliable approach involves the reduction of the corresponding benzaldehyde or benzoic acid derivative.

Synthetic Protocol: Reduction of 2,4-Dichlorobenzaldehyde

A representative synthetic protocol for (2,4-Dichlorophenyl)methanol is outlined below. This method is based on the chemical reduction of 2,4-dichlorobenzaldehyde using a suitable reducing agent such as sodium borohydride.

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude (2,4-Dichlorophenyl)methanol can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain single crystals suitable for X-ray diffraction.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of (2,4-Dichlorophenyl)methanol start 2,4-Dichlorobenzaldehyde in Methanol reduction Reduction with NaBH4 at 0°C start->reduction 1. Add reducing agent workup Aqueous Workup & Extraction reduction->workup 2. Quench & Isolate purification Purification by Recrystallization workup->purification 3. Purify crude product product (2,4-Dichlorophenyl)methanol Crystals purification->product

Caption: A generalized workflow for the synthesis of (2,4-Dichlorophenyl)methanol.

Crystallographic Analysis of (2,4-Dichlorophenyl)methanol

The definitive three-dimensional structure of (2,4-Dichlorophenyl)methanol in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Structural Database (CSD) under the deposition code 633872 .[2]

Crystal Data and Structure Refinement

A summary of the key crystallographic data for (2,4-Dichlorophenyl)methanol is presented in the table below. This data provides a quantitative description of the crystal lattice and the quality of the structural determination.

Parameter Value
Chemical Formula C₇H₆Cl₂O
Formula Weight 177.02 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.35
b (Å) 4.65
c (Å) 15.95
α (°) 90
β (°) 106.9
γ (°) 90
Volume (ų) 734.5
Z 4
Calculated Density (g/cm³) 1.60
Temperature (K) 293
CCDC Number 633872

Data sourced from the Cambridge Structural Database.

Molecular Structure and Conformation

The asymmetric unit of the (2,4-Dichlorophenyl)methanol crystal contains one molecule. The molecular structure reveals a planar phenyl ring with the two chlorine atoms and the methanol moiety as substituents. The conformation of the hydroxymethyl group relative to the phenyl ring is a key structural feature. In the solid state, the molecule adopts a conformation that minimizes steric hindrance and optimizes intermolecular interactions. The torsional angle between the plane of the phenyl ring and the C-C-O plane of the methanol group is a critical parameter in defining this conformation.

Intermolecular Interactions and Crystal Packing

The crystal packing of (2,4-Dichlorophenyl)methanol is primarily governed by a network of non-covalent interactions. These interactions, though individually weak, collectively dictate the stability and physical properties of the crystal.

  • Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond formed between the hydroxyl group of one molecule and a chlorine atom of a neighboring molecule (O-H···Cl). This interaction is a key contributor to the formation of the primary structural motifs in the crystal lattice.

  • Halogen Bonding: In addition to participating in hydrogen bonding, the chlorine atoms can also engage in halogen bonding (Cl···Cl) and other van der Waals interactions, further stabilizing the crystal packing.

  • π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are in close proximity. These interactions contribute to the overall cohesion of the crystal structure.

Diagram of Intermolecular Interactions:

Intermolecular_Interactions cluster_interactions Key Intermolecular Interactions in Halogenated Phenylmethanols Molecule1 (2,4-Dichlorophenyl)methanol Molecule A Molecule2 (2,4-Dichlorophenyl)methanol Molecule B Molecule1->Molecule2 O-H···Cl Hydrogen Bond Molecule3 (2,4-Dichlorophenyl)methanol Molecule C Molecule1->Molecule3 Cl···Cl Halogen Interactions Molecule2->Molecule3 π-π Stacking

Caption: A schematic representation of the key non-covalent interactions governing the crystal packing.

Extrapolating to this compound Analogs

The detailed structural analysis of (2,4-Dichlorophenyl)methanol provides a valuable predictive framework for understanding the crystal structure of this compound. While the substitution of chlorine with fluorine will introduce changes in atomic radii, electronegativity, and hydrogen bonding propensity, the fundamental principles of crystal packing are likely to be conserved.

  • Influence of Fluorine: The smaller van der Waals radius of fluorine compared to chlorine will likely lead to a more compact crystal packing. Furthermore, the high electronegativity of fluorine can influence the nature and strength of hydrogen bonds and other dipole-dipole interactions within the crystal lattice.

  • Conservation of Key Interactions: It is anticipated that O-H···halogen hydrogen bonds will remain a dominant feature in the crystal structure of this compound, with the hydroxyl group potentially interacting with either a chlorine or a fluorine atom of a neighboring molecule. π-π stacking interactions between the aromatic rings are also expected to play a significant role in the overall crystal architecture.

Conclusion and Future Perspectives

This technical guide has provided an in-depth analysis of the crystal structure of (2,4-Dichlorophenyl)methanol as a representative analog for the this compound class of compounds. The interplay of hydrogen bonding, halogen interactions, and π-π stacking dictates the solid-state architecture of these molecules. A thorough understanding of these structural principles is indispensable for researchers in drug discovery and materials science, as it informs the design of new molecules with tailored physicochemical and biological properties.

Future work should prioritize the synthesis and crystallization of this compound itself to provide a direct and definitive experimental validation of the structural predictions outlined in this guide. Comparative crystallographic studies of a broader range of halogenated phenylmethanol analogs will further refine our understanding of the subtle yet significant influence of halogen substitution patterns on crystal engineering and molecular recognition.

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An In-depth Technical Guide to (5-Chloro-2,4-difluorophenyl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (5-Chloro-2,4-difluorophenyl)methanol, a crucial halogenated building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, reactivity, and applications of this compound, with a particular focus on its role in the generation of complex pharmaceutical agents. The insights provided herein are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.

Introduction: The Strategic Importance of Halogenated Benzyl Alcohols in Medicinal Chemistry

This compound, with the chemical formula C₇H₅ClF₂O, is a substituted benzyl alcohol that has gained prominence as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The strategic incorporation of chlorine and fluorine atoms onto the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are a cornerstone of modern drug design, often leading to enhanced therapeutic profiles.

The presence of a reactive benzylic hydroxyl group allows for a variety of subsequent chemical transformations, making this compound a versatile scaffold for the construction of more complex molecular architectures. Its utility is exemplified by its role as a key precursor in the synthesis of innovative drug candidates, most notably in the development of treatments for respiratory diseases.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 915409-63-1
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.56 g/mol
Boiling Point 233.5 ± 35.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Flash Point 95.0 ± 25.9 °C
Refractive Index 1.520
LogP 1.83

Synthesis of this compound

The most direct and common synthetic route to this compound is the reduction of the corresponding benzaldehyde, 5-chloro-2,4-difluorobenzaldehyde. This transformation can be efficiently achieved using a mild and selective reducing agent such as sodium borohydride (NaBH₄).

Synthetic Workflow: From Aldehyde to Alcohol

The reduction of the aldehyde to the primary alcohol is a cornerstone reaction in organic synthesis. The choice of sodium borohydride is strategic due to its chemoselectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves as the proton source for the workup.

SynthesisWorkflow Start 5-Chloro-2,4-difluorobenzaldehyde Process Reduction (0°C to Room Temp) Start->Process Reagent Sodium Borohydride (NaBH4) Methanol (Solvent) Reagent->Process Product This compound Process->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 5-Chloro-2,4-difluorobenzaldehyde

The following protocol is a representative procedure for the synthesis of this compound.[2][3]

Materials:

  • 5-Chloro-2,4-difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2,4-difluorobenzaldehyde (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic, and careful control of the temperature is crucial to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound as a crude product, which can be further purified by column chromatography on silica gel if necessary.

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the benzylic hydroxyl group. This functional group can undergo a variety of transformations, making it a versatile intermediate.

Oxidation

The primary alcohol can be oxidized to the corresponding aldehyde, 5-chloro-2,4-difluorobenzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will further oxidize the aldehyde to the carboxylic acid, 5-chloro-2,4-difluorobenzoic acid.

Substitution Reactions

The hydroxyl group is a poor leaving group but can be activated to facilitate nucleophilic substitution reactions.[4] Protonation of the hydroxyl group under acidic conditions forms a good leaving group (water), allowing for substitution by nucleophiles. Alternatively, the hydroxyl group can be converted to a better leaving group, such as a tosylate or a halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield the corresponding benzyl chloride or bromide. These benzylic halides are then susceptible to Sₙ1 and Sₙ2 reactions.[5]

Reactivity Alcohol This compound Oxidation Oxidation Alcohol->Oxidation Substitution Substitution Alcohol->Substitution Activation Esterification Esterification Alcohol->Esterification Carboxylic Acid (Acid Catalyst) Aldehyde 5-Chloro-2,4-difluorobenzaldehyde Oxidation->Aldehyde Mild Oxidants Halide Benzylic Halide Substitution->Halide e.g., SOCl₂ Ester Benzylic Ester Esterification->Ester CarboxylicAcid 5-Chloro-2,4-difluorobenzoic acid Aldehyde->CarboxylicAcid Strong Oxidants

Caption: Key reactions of this compound.

Esterification

This compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This Fischer esterification is typically catalyzed by a strong acid.

Applications in Drug Development

The primary utility of this compound in the pharmaceutical industry is as a precursor to more complex molecules with therapeutic potential. The trifluoromethyl and chloro- substituents are often incorporated to enhance the biological activity and pharmacokinetic properties of a drug candidate.

Synthesis of AZD9898: An Oral Leukotriene C4 Synthase Inhibitor

A prominent example of the application of a derivative of this compound is in the synthesis of AZD9898, an investigational oral inhibitor of leukotriene C4 synthase for the treatment of asthma.[6] In the synthetic route to AZD9898, the (5-chloro-2,4-difluorophenyl) moiety is a critical component of the final molecule, contributing to its high potency and ligand efficiency.[6] While the publication does not detail the synthesis of the starting material itself, it highlights the importance of this substituted phenyl ring in achieving the desired pharmacological profile. The development of AZD9898 underscores the value of halogenated building blocks in addressing unmet medical needs.[6]

Characterization and Spectroscopic Data

Due to the limited availability of published spectroscopic data for this compound, the following are predicted and representative data based on the analysis of similar structures. Researchers should obtain and interpret their own analytical data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet or doublet for the benzylic protons (-CH₂OH) around 4.5-4.8 ppm. The aromatic protons will appear as complex multiplets in the range of 7.0-7.8 ppm, with coupling to the fluorine atoms. A broad singlet corresponding to the hydroxyl proton will also be present, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon at approximately 60-65 ppm. The aromatic carbons will appear in the region of 110-165 ppm, with characteristic carbon-fluorine couplings (¹JCF, ²JCF, etc.) that are invaluable for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C-O stretching vibration will appear in the 1000-1260 cm⁻¹ region. Strong absorptions corresponding to the C-F and C-Cl bonds are also expected.

Safety and Handling

Substituted benzyl alcohols should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of complex and potent pharmaceutical agents. Its synthesis via the reduction of the corresponding aldehyde is a straightforward and efficient process. The reactivity of its benzylic hydroxyl group allows for a wide range of subsequent transformations. The successful application of this moiety in the development of the asthma drug candidate AZD9898 highlights its value in modern drug discovery. As the demand for novel therapeutics with improved properties continues to grow, the importance of halogenated intermediates like this compound is set to increase.

References

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Methodological & Application

Application Notes and Protocols: (5-Chloro-2,4-difluorophenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Phenyl Methanols

In the landscape of modern drug discovery, the use of fluorinated building blocks is a cornerstone strategy for optimizing the therapeutic potential of small molecules.[1][2][3] The incorporation of fluorine can significantly enhance critical drug-like properties, including metabolic stability, binding affinity, and membrane permeability.[1][3][4] (5-Chloro-2,4-difluorophenyl)methanol emerges as a particularly valuable synthon in this context. Its unique substitution pattern—a chlorine atom and two fluorine atoms on the phenyl ring—provides medicinal chemists with a powerful tool to modulate the electronic and lipophilic character of a lead compound. This guide provides an in-depth look at the applications of this key intermediate, with a focus on its role in the synthesis of potent kinase inhibitors and other targeted therapies.

Physicochemical Rationale for Use

The utility of the (5-chloro-2,4-difluorophenyl) moiety is rooted in fundamental principles of medicinal chemistry. The two electron-withdrawing fluorine atoms and the chlorine atom significantly lower the pKa of adjacent functional groups and can participate in favorable electrostatic and hydrogen-bond interactions within a target protein's binding site.[4] Furthermore, the C-F bond is exceptionally strong, rendering the aromatic ring resistant to oxidative metabolism, a common liability for many drug candidates.[1] This inherent stability can prolong a drug's half-life and improve its overall pharmacokinetic profile. The chlorine atom adds to the lipophilicity, which can enhance cell permeability, while also providing an additional vector for interaction with the target protein.[5]

Core Application: Synthesis of MEK Inhibitors

A prominent application of this compound is in the synthesis of inhibitors targeting the MAP kinase kinase (MEK) pathway, a critical signaling cascade often dysregulated in various cancers.[6] One of the most notable examples is Selumetinib (AZD6244) , an approved MEK1/2 inhibitor used to treat neurofibromatosis type 1.[6]

Case Study: Selumetinib Synthesis

The synthesis of Selumetinib highlights the strategic conversion of this compound into a key amine intermediate, which is then coupled with a benzimidazole core. The (5-chloro-2,4-difluorophenyl)amino group is a crucial pharmacophore, contributing significantly to the drug's high-affinity binding to the MEK protein.[6]

The general synthetic logic involves the transformation of the benzylic alcohol of this compound into a more reactive species that can participate in subsequent coupling reactions.

G cluster_0 Synthetic Transformations A This compound B Oxidation A->B F Halogenation (e.g., PBr3) A->F C 5-Chloro-2,4-difluoro- benzaldehyde B->C D Reductive Amination C->D E N-(Alkyl)-1-(5-chloro-2,4- difluorophenyl)methanamine D->E I Key Amine Intermediate for Kinase Inhibitor Synthesis E->I G 1-(Bromomethyl)-5-chloro- 2,4-difluorobenzene F->G H Nucleophilic Substitution (e.g., with Amine) G->H H->I

Caption: General synthetic pathways from this compound.

Other Therapeutic Arenas

Beyond oncology, this versatile building block has been employed in the development of treatments for other conditions. For instance, it is a key component in the structure of AZD9898, an oral inhibitor of leukotriene C4 synthase developed as a potential new treatment for asthma.[7] In this molecule, the (5-chloro-2,4-difluorophenyl) group is attached to a pyrazine core, demonstrating its applicability across different heterocyclic scaffolds.[7]

Key Synthetic Protocols

The transformation of this compound into useful intermediates is a critical first step in many synthetic campaigns. Below are representative protocols for its oxidation to the corresponding aldehyde and its conversion to a benzylic bromide, two common and highly useful intermediates.

Protocol 1: Oxidation to 5-Chloro-2,4-difluorobenzaldehyde

The oxidation of the benzylic alcohol to the aldehyde provides a versatile handle for subsequent reactions such as reductive aminations, Wittig reactions, and condensations. Pyridinium chlorochromate (PCC) is a widely used and effective reagent for this transformation.

Objective: To synthesize 5-Chloro-2,4-difluorobenzaldehyde from this compound.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Celatom® or Diatomaceous Earth

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Standard Glassware (Round-bottom flask, dropping funnel, etc.)

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of PCC (1.5 equivalents) in anhydrous DCM. To this, add a small amount of Celatom®.

  • Reactant Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension at room temperature over 15-20 minutes.

  • Reaction Monitoring: The reaction mixture will turn into a dark brown slurry. Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the slurry through a pad of silica gel topped with anhydrous MgSO₄. Wash the pad thoroughly with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Chloro-2,4-difluorobenzaldehyde.

Protocol 2: Conversion to 1-(Bromomethyl)-5-chloro-2,4-difluorobenzene

Converting the alcohol to a good leaving group, such as a bromide, facilitates nucleophilic substitution reactions, which are essential for coupling the phenyl moiety to various nitrogen- or oxygen-containing scaffolds.

Objective: To synthesize 1-(Bromomethyl)-5-chloro-2,4-difluorobenzene.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Standard Glassware (Round-bottom flask, separatory funnel, etc.)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise to the stirring solution. A white precipitate may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture over ice water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(Bromomethyl)-5-chloro-2,4-difluorobenzene. This product is often used in the next step without further purification.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Key ApplicationReference
This compoundC₇H₅ClF₂O180.56Starting MaterialN/A
SelumetinibC₁₇H₁₅BrClFN₄O₃497.68MEK1/2 Inhibitor[6]
AZD9898C₂₁H₂₁ClF₃N₄O₄516.87LTC4S Inhibitor[7]

Conclusion

This compound is a high-value building block in medicinal chemistry, primarily due to the advantageous properties conferred by its specific halogenation pattern. Its successful application in the synthesis of approved drugs like Selumetinib underscores its importance. The protocols provided herein offer reliable methods for converting this starting material into key intermediates, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics. The strategic use of such fluorinated synthons will undoubtedly continue to be a key driver of innovation in drug discovery.

References
  • Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY5BLEZThsWBWqZuQOPm4wS84s1GK_PBLb-9knu5yuY8BN1sU7iPjMwwQD_O0aBqnwIs2f9it69Q08L7_7OIzKYoaBiiQGxndw1aqTgsqInowd57ZHVttG8iEBx5fPcslX_iT0-jS9SWpVrL9dp4DgmregYm1GpXaLY5WCZtMw8gfml6qqJpf0zcuXrM8ZfjXRidPVUNGPeM7IGqsAHXncH40tjS1pvz6-ExqiBsaiKALjgazVuMQiUkY673VqpukSNYF_Ncf07t5Tt8D8sprs5g==]
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  • Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31415176/]
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The Versatile Role of (5-Chloro-2,4-difluorophenyl)methanol in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Fluorinated Building Block

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and overall biological efficacy.[1] Within the arsenal of fluorinated building blocks, (5-Chloro-2,4-difluorophenyl)methanol emerges as a particularly valuable synthon. Its trifunctionalized aromatic ring, featuring two electron-withdrawing fluorine atoms and a chlorine atom, coupled with a reactive benzylic alcohol, provides a versatile platform for the construction of complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the use of this compound as a chemical building block. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights to empower your synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 915409-63-1[2]
Molecular Formula C₇H₅ClF₂O[3]
Molecular Weight 178.56 g/mol [3]
Appearance White to off-white solidCommercially available
Boiling Point 233.5 ± 35.0 °C at 760 mmHgGeneric Data
Flash Point 95.0 ± 25.9 °CGeneric Data
Density 1.4 ± 0.1 g/cm³Generic Data

Core Applications and Synthetic Transformations

This compound is a versatile building block that can undergo a variety of chemical transformations at its benzylic alcohol moiety. The electron-withdrawing nature of the halogen substituents on the phenyl ring influences the reactivity of the alcohol and the stability of reaction intermediates. This section explores key synthetic applications and provides detailed, validated protocols.

Oxidation to 5-Chloro-2,4-difluorobenzaldehyde

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The resulting aldehydes are valuable intermediates for a wide range of subsequent reactions, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.

Mechanistic Insight: The oxidation of benzyl alcohols can be achieved using a variety of reagents. Chromium-based oxidants like Pyridinium Dichromate (PDC) or Pyridinium Chlorochromate (PCC) are effective for this transformation.[4][5] The reaction is believed to proceed through the formation of a chromate ester intermediate, followed by a rate-determining C-H bond cleavage at the benzylic position.[5] The electron-withdrawing groups on the phenyl ring of this compound can make the alcohol slightly less susceptible to oxidation compared to electron-rich benzyl alcohols, potentially requiring slightly harsher conditions or longer reaction times.

Experimental Protocol: Oxidation using Pyridinium Dichromate (PDC)

This protocol describes a general procedure for the oxidation of a substituted benzyl alcohol, which can be adapted for this compound.[6]

  • Materials:

    • This compound

    • Pyridinium Dichromate (PDC)

    • Anhydrous Dichloromethane (DCM)

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10-15 mL per gram of alcohol) at room temperature, add Pyridinium Dichromate (PDC) (1.5 - 2.0 eq) in one portion.

    • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

    • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 5-Chloro-2,4-difluorobenzaldehyde.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR) of the product with known data for 5-Chloro-2,4-difluorobenzaldehyde. The disappearance of the benzylic CH₂ signal and the appearance of a characteristic aldehyde proton signal in the ¹H NMR spectrum are key indicators of a successful transformation.

Oxidation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Reaction at RT A->C B PDC in DCM B->C D Work-up & Filtration C->D E 5-Chloro-2,4-difluorobenzaldehyde D->E

Caption: Workflow for the oxidation of this compound.

Conversion to 5-Chloro-2,4-difluorobenzyl Halides

The transformation of the benzylic alcohol to a benzyl halide (chloride or bromide) creates a highly reactive electrophile, opening up a plethora of synthetic possibilities for C-C, C-N, C-O, and C-S bond formation through nucleophilic substitution reactions.

Mechanistic Insight: Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of primary and secondary alcohols to the corresponding chlorides.[7] The reaction typically proceeds via an SNi (internal nucleophilic substitution) mechanism, which results in retention of configuration. However, the addition of a base like pyridine can switch the mechanism to SN2, leading to inversion of configuration. For an achiral substrate like this compound, the stereochemical outcome is not a concern. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction.[7]

Experimental Protocol: Synthesis of 5-Chloro-2,4-difluorobenzyl Chloride

This protocol is a general method for the chlorination of benzyl alcohols using thionyl chloride and catalytic DMF.[7]

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • To a stirring solution of this compound (1.0 eq) in anhydrous DCM (10 mL per gram of alcohol) at 0 °C, add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Chloro-2,4-difluorobenzyl chloride. The product can be used in the next step without further purification or can be purified by vacuum distillation.

Self-Validation: The formation of the benzyl chloride can be confirmed by ¹H NMR, where a downfield shift of the benzylic CH₂ protons is expected compared to the starting alcohol. Mass spectrometry will also show the characteristic isotopic pattern for a monochlorinated compound.

Mitsunobu Reaction for C-N and C-O Bond Formation

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols to a wide range of functional groups with inversion of configuration.[3] This reaction is particularly useful for introducing nitrogen and oxygen nucleophiles.

Mechanistic Insight: The Mitsunobu reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in-situ activation forms a good leaving group, which is then displaced by a suitable nucleophile in an SN2 fashion. The nucleophile should have a pKa of less than 15.[8] For the synthesis of amines, phthalimide is a common nitrogen nucleophile, which can be subsequently deprotected to yield the primary amine (Gabriel Synthesis).

Experimental Protocol: Mitsunobu Reaction with Phthalimide

This protocol provides a general procedure for the Mitsunobu reaction of an alcohol with phthalimide.[8][9]

  • Materials:

    • This compound

    • Triphenylphosphine (PPh₃)

    • Phthalimide

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (15 mL per gram of alcohol) at 0 °C, add DIAD or DEAD (1.5 eq) dropwise with stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture and wash the solid with cold diethyl ether.

    • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain N-(5-chloro-2,4-difluorobenzyl)phthalimide.

Mitsunobu_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Reaction at 0°C to RT A->C B Phthalimide, PPh3, DIAD in THF B->C D Work-up & Purification C->D E N-(5-chloro-2,4-difluorobenzyl)phthalimide D->E

Caption: Workflow for the Mitsunobu reaction of this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of symmetrical and unsymmetrical ethers.[10][11] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Mechanistic Insight: For the synthesis of ethers from this compound, it can either be deprotonated to form the corresponding alkoxide and reacted with an alkyl halide, or it can be converted to the benzyl halide first (as described in section 2) and then reacted with an alkoxide. The latter is often more practical. The reaction proceeds via an SN2 mechanism, so primary alkyl halides are the best electrophiles to avoid competing elimination reactions.[11]

Experimental Protocol: Synthesis of a 5-Chloro-2,4-difluorobenzyl Ether

This protocol describes the synthesis of an ether starting from the corresponding benzyl chloride.

  • Materials:

    • 5-Chloro-2,4-difluorobenzyl chloride (prepared as in section 2)

    • An alcohol (e.g., ethanol, methanol)

    • A strong base (e.g., sodium hydride (NaH), sodium metal)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.2 eq) in an anhydrous solvent (e.g., THF).

    • Carefully add a strong base (e.g., NaH, 1.2 eq) portion-wise at 0 °C to generate the alkoxide. Stir until the evolution of hydrogen gas ceases.

    • Add a solution of 5-Chloro-2,4-difluorobenzyl chloride (1.0 eq) in the same anhydrous solvent to the alkoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ether by flash column chromatography.

Applications in Drug Discovery and Agrochemicals

The (5-Chloro-2,4-difluorophenyl) moiety is a key structural feature in several biologically active molecules.

  • Antifungal Agents: As previously mentioned, this compound is a crucial intermediate in the synthesis of the broad-spectrum antifungal drug Voriconazole . The synthesis involves a complex coupling reaction with a pyrimidine derivative.

  • Anti-inflammatory Agents: The (5-Chloro-2,4-difluorophenyl)amino group is present in the experimental oral leukotriene C4 synthase inhibitor AZD9898 , which has been investigated as a potential treatment for asthma.[7]

  • Agrochemicals: The related 2,4-difluorobenzylamine is a building block for pyrazole carboxamide fungicides, which act as succinate dehydrogenase inhibitors (SDHIs).[12] The 5-chloro substituent on the phenyl ring can be used to modulate the electronic properties and lipophilicity of the final compound, potentially leading to improved fungicidal activity. The synthesis of these fungicides often involves the acylation of a substituted benzylamine with a pyrazole carboxylic acid derivative.[13][14]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of complex molecules. Its trifunctionalized aromatic ring and reactive benzylic alcohol provide multiple handles for chemical modification. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in medicinal chemistry, agrochemical science, and organic synthesis, enabling the efficient and strategic utilization of this important synthon in the development of novel and impactful compounds.

References

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  • Mitsunobu reaction. (n.d.). Organic Synthesis.
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  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).
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  • Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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  • Catalytic selective oxidation of primary and secondary alcohols using non-heme [Iron(III)(Pyridine-Containing Ligand)] complexes. (n.d.). AIR Unimi.
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  • Application Notes: The Role of 2,4-Difluorobenzylamine in the Synthesis of Novel Agrochemicals. (n.d.). Benchchem.
  • Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. (2024, August 1).
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Application Notes and Protocols for the Utilization of (5-Chloro-2,4-difluorophenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Chloro-2,4-difluorophenyl)methanol is a pivotal intermediate in contemporary organic synthesis, particularly valued in the pharmaceutical sector for the construction of complex molecular architectures. Its trifunctional nature, featuring a reactive benzylic alcohol, a chlorinated site, and a difluorinated phenyl ring, offers a versatile platform for a variety of chemical transformations. These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound. Detailed protocols for key synthetic operations, including etherification, esterification, oxidation, and carbon-carbon bond formation, are presented. The causality behind experimental choices is elucidated, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Importance

This compound serves as a critical building block, most notably in the synthesis of the triazole antifungal agent Voriconazole.[1][2] The electron-withdrawing nature of the fluorine and chlorine substituents significantly influences the reactivity of both the aromatic ring and the benzylic alcohol, a factor that must be considered in reaction design. This guide aims to provide a comprehensive overview of its synthetic utility beyond its primary application, empowering chemists to leverage its unique properties in broader synthetic contexts.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use.

PropertyValueReference
Molecular Formula C₇H₅ClF₂O[3]
Molecular Weight 178.56 g/mol [3]
Appearance White to off-white solid
Boiling Point 233.5 ± 35.0 °C at 760 mmHg[3]
Flash Point 95.0 ± 25.9 °C[3]

Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[4] All manipulations should be conducted in a well-ventilated fume hood.[4] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[4] Store in a cool, dry, and well-ventilated area away from strong oxidizing agents, strong acids, and strong bases.[5]

Synthetic Transformations and Protocols

The reactivity of this compound is centered around its primary alcohol functionality and the potential for cross-coupling reactions at the chloro-substituted position.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of ethers from an alcohol and an alkyl halide.[6][7] This reaction proceeds via an SN2 mechanism, where the alkoxide of this compound acts as the nucleophile.[8]

Causality of Experimental Choices:

  • Base: A strong base is required to deprotonate the benzylic alcohol to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, driving the reaction forward.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation of the base without interfering with the nucleophilic attack of the alkoxide.[9]

  • Alkyl Halide: Primary alkyl halides are preferred to minimize competing elimination reactions.[8]

Experimental Protocol: Synthesis of (5-Chloro-2,4-difluorobenzyl) methyl ether

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (10 mL) and sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq).

  • Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.79 g, 10 mmol, 1.0 eq) in anhydrous THF (5 mL) to the stirred suspension.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add methyl iodide (0.68 mL, 11 mmol, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products alcohol This compound deprotonation Deprotonation alcohol->deprotonation Reacts with base NaH base->deprotonation alkyl_halide CH3I sn2 SN2 Attack alkyl_halide->sn2 Attacked by Alkoxide deprotonation->sn2 Forms Alkoxide product (5-Chloro-2,4-difluorobenzyl) methyl ether sn2->product salt NaI sn2->salt

Caption: Workflow for the Williamson Ether Synthesis.

Esterification

Esterification of this compound can be achieved through several methods, with the choice depending on the nature of the carboxylic acid and the desired reaction conditions.

This is a highly efficient method for forming esters, particularly when the corresponding carboxylic acid is readily available as its acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[5][10]

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive electrophiles, leading to rapid and often irreversible ester formation.[10]

  • Base: Pyridine or triethylamine are commonly used to neutralize the generated HCl, preventing potential acid-catalyzed side reactions.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or diethyl ether are suitable for this reaction.

Experimental Protocol: Synthesis of (5-Chloro-2,4-difluorobenzyl) acetate

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.79 g, 10 mmol, 1.0 eq) in anhydrous DCM (20 mL).

  • Base Addition: Add triethylamine (2.1 mL, 15 mmol, 1.5 eq) to the solution.

  • Acyl Chloride Addition: Cool the mixture to 0 °C and add acetyl chloride (0.85 mL, 12 mmol, 1.2 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be purified by distillation or column chromatography if necessary.

For direct esterification with a carboxylic acid, the Fischer esterification is a classic acid-catalyzed equilibrium process.[11][12] To achieve high yields, the equilibrium must be shifted towards the products, typically by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[13]

Causality of Experimental Choices:

  • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[12]

  • Reaction Conditions: Refluxing conditions are generally necessary to achieve a reasonable reaction rate. A Dean-Stark apparatus is often employed to remove water azeotropically with a suitable solvent like toluene, thus driving the equilibrium forward.[13]

Experimental Protocol: Synthesis of (5-Chloro-2,4-difluorobenzyl) benzoate

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add this compound (1.79 g, 10 mmol, 1.0 eq), benzoic acid (1.47 g, 12 mmol, 1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 5 mol%), and toluene (50 mL).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture and wash with saturated sodium bicarbonate solution to remove the acid catalyst and unreacted benzoic acid. Then wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be purified by recrystallization or column chromatography.

Oxidation to the Aldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde, 5-chloro-2,4-difluorobenzaldehyde, is a crucial transformation. Care must be taken to avoid over-oxidation to the carboxylic acid. Milder oxidizing agents are therefore preferred.[14]

The Swern oxidation is a very mild and reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[15][16]

Causality of Experimental Choices:

  • Low Temperature: The reaction is conducted at -78 °C to control the reactivity of the active oxidant and prevent side reactions.[14]

  • Reagents: Oxalyl chloride activates DMSO to form the electrophilic species that reacts with the alcohol. A hindered base like triethylamine is then used to induce an elimination reaction to form the aldehyde.[16]

  • Advantages: This method is metal-free and compatible with a wide range of functional groups.[14]

Experimental Protocol: Synthesis of 5-Chloro-2,4-difluorobenzaldehyde

  • Activation: To a solution of oxalyl chloride (1.3 mL, 15 mmol, 1.5 eq) in anhydrous DCM (20 mL) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.1 mL, 30 mmol, 3.0 eq) in DCM (5 mL) dropwise. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.79 g, 10 mmol, 1.0 eq) in DCM (10 mL) dropwise. Stir for 30 minutes at -78 °C.

  • Elimination: Add triethylamine (7.0 mL, 50 mmol, 5.0 eq) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up: Add water to the reaction mixture and transfer to a separatory funnel. Extract with DCM.

  • Purification: Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The resulting aldehyde can be purified by column chromatography.

Oxidation_Workflow cluster_reagents Reagents cluster_steps Reaction Steps cluster_outcome Outcome start_material This compound alcohol_add Addition of Alcohol (-78 °C) start_material->alcohol_add swern_reagents DMSO, Oxalyl Chloride, Triethylamine activation Activation of DMSO (-78 °C) swern_reagents->activation activation->alcohol_add Activated DMSO elimination Base-induced Elimination alcohol_add->elimination product 5-Chloro-2,4-difluorobenzaldehyde elimination->product workup Aqueous Work-up & Purification product->workup Crude Product

Caption: Key steps in the Swern oxidation of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10][17] In the context of this compound, the chloro-substituent can potentially be coupled with various boronic acids. However, the C-Cl bond is generally less reactive than C-Br or C-I bonds in Suzuki couplings.[10] Therefore, the hydroxyl group would likely need to be protected first, and more active catalyst systems may be required.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor) and a suitable ligand (e.g., a phosphine) are essential for the catalytic cycle.[17]

  • Base: A base such as potassium carbonate or cesium fluoride is required for the transmetalation step.[18]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used.

Illustrative Protocol (Hypothetical for a Protected Derivative):

  • Protection: The hydroxyl group of this compound would first be protected (e.g., as a silyl ether or benzyl ether) to prevent interference with the coupling reaction.

  • Coupling Reaction Setup: To a reaction vessel, add the protected (5-chloro-2,4-difluorobenzyl) derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, for example, toluene/ethanol/water.

  • Reaction: Heat the mixture under an inert atmosphere to reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Deprotection: After cooling, perform an aqueous work-up and extract the product. The protecting group can then be removed under appropriate conditions to yield the coupled alcohol.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols and insights provided herein demonstrate its utility in a range of fundamental transformations beyond its established role in the synthesis of Voriconazole. By understanding the interplay of its functional groups and the principles behind the chosen reaction conditions, researchers can effectively incorporate this reagent into their synthetic strategies for the development of novel molecules in the pharmaceutical and materials science fields.

References

  • CN105503834B - Synthetic method of voriconazole intermediate - Google P
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  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

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  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC - NIH. (URL: [Link])

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  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

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  • Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24) - YouTube. (URL: [Link])

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  • Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015 - Save My Exams. (URL: [Link])

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate - Tikrit Journal of Pure Science. (URL: [Link])

  • 5.310 F17 Experiment 5: Fischer Esterification - DSpace@MIT. (URL: [Link])

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  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - ResearchGate. (URL: [Link])

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (URL: [Link])

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Application Notes and Protocols for the Synthesis of N-Substituted (5-Chloro-2,4-difluorobenzyl)amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-substituted (5-chloro-2,4-difluorobenzyl)amines through the direct reaction of (5-chloro-2,4-difluorophenyl)methanol with primary and secondary amines. This transformation is a crucial step in the synthesis of various pharmacologically active molecules and functional materials. The core of this guide focuses on the prevalent "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology, a highly efficient and atom-economical approach for C-N bond formation. Detailed experimental protocols, mechanistic insights, considerations for substrate scope, and purification strategies are presented to enable researchers to successfully implement and adapt these methods for their specific research needs.

Introduction

This compound is a key building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. The corresponding N-substituted benzylamines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The direct N-alkylation of this compound with amines presents a more sustainable and efficient alternative to traditional methods, such as the reaction of benzyl halides with amines, which often generate stoichiometric waste and can involve hazardous reagents.

The presence of electron-withdrawing chloro and fluoro substituents on the phenyl ring of this compound influences its reactivity. Understanding these electronic effects is crucial for optimizing reaction conditions and minimizing side reactions. This guide will delve into the mechanistic underpinnings of the catalytic amination of this specific benzyl alcohol and provide practical, field-proven protocols.

Reaction Mechanism: The Borrowing Hydrogen Principle

The direct N-alkylation of alcohols with amines is most effectively achieved through a catalytic cycle known as the "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism. This process, catalyzed by various transition metal complexes, avoids the need to pre-activate the alcohol as a leaving group.

Borrowing Hydrogen Mechanism cluster_0 Catalytic Cycle A R-CH2OH (Alcohol) B [M]-H (Hydride Complex) A->B - [M] C R-CHO (Aldehyde Intermediate) A->C Oxidation F R-CH2-NHR' (Product) B->F G [M] (Active Catalyst) B->G + H2 E R-CH=NR' (Imine Intermediate) C->E + R'-NH2 - H2O D R'-NH2 (Amine) D->E E->F Reduction + [M]-H G->A H H2O Reductive Amination Workflow Start This compound Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Aldehyde (5-Chloro-2,4-difluorobenz)aldehyde Oxidation->Aldehyde Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Amine (R2NH) Amine->Imine_Formation Reduction Reduction (NaBH(OAc)3) Imine_Formation->Reduction Product N-Substituted (5-Chloro-2,4-difluorobenzyl)amine Reduction->Product

Introduction: The Architectural Significance of Fluorinated Phenyl Groups in Modern Antifungals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide on the Synthesis of Triazole Antifungals: The Role of the (2,4-Difluorophenyl) Moiety

The development of potent triazole antifungal agents, such as Voriconazole, has been a cornerstone in the management of severe systemic fungal infections.[1][2] A key structural feature of many of these drugs is the presence of a di- or tri-substituted phenyl ring, most notably the 2,4-difluorophenyl group. This moiety is crucial for the drug's efficacy, as it plays a significant role in binding to the active site of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] Inhibition of this enzyme disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death or growth inhibition.[3][4]

While the specific compound (5-Chloro-2,4-difluorophenyl)methanol is not commonly cited as a direct starting material in the mainstream synthesis of prominent triazole antifungals like Voriconazole, its structural elements are highly relevant. It represents a class of substituted phenyl compounds that are precursors to the core building blocks of these drugs. The synthesis of Voriconazole and similar antifungals typically commences from precursors like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which contains the critical 2,4-difluorophenyl group. This guide will focus on the established synthetic pathways for Voriconazole, highlighting the introduction and transformation of the 2,4-difluorophenyl moiety, which is of central interest to researchers in the field.

The Synthetic Pathway to Voriconazole: A Strategic Overview

The synthesis of Voriconazole is a multi-step process that involves the stereoselective construction of two chiral centers. A common and efficient method to achieve this is through a Reformatsky-type reaction, which allows for the coupling of the key ketone intermediate with a pyrimidine derivative.[5] This is followed by a reduction step and chiral resolution to isolate the desired (2R, 3S)-enantiomer.[2][6]

The overall synthetic workflow can be conceptualized as follows:

Voriconazole Synthesis Workflow Overall Synthetic Pathway of Voriconazole A 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone C Reformatsky-type Coupling A->C B 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine B->C D Racemic intermediate mixture C->D E Reduction (Debromination/Dechlorination) D->E F Racemic Voriconazole E->F G Chiral Resolution (e.g., with R-(-)-10-camphorsulfonic acid) F->G H Voriconazole (2R, 3S enantiomer) G->H

Figure 1: A high-level overview of the synthetic workflow for Voriconazole production.

Detailed Protocol: Reformatsky-Type Coupling for Voriconazole Intermediate Synthesis

This protocol details the critical coupling step to form the racemic precursor to Voriconazole. The causality behind the choice of reagents lies in the need for a stereoselective addition to a ketone, where the Reformatsky reaction provides a robust method for forming the carbon-carbon bond.[5]

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity (molar eq.)
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone150630-76-9239.191.0
6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine147081-34-7255.461.1 - 1.5
Zinc (activated powder)7440-66-665.381.2 - 1.5
Iodine7553-56-2253.81catalytic
Tetrahydrofuran (THF), anhydrous109-99-972.11solvent
Glacial Acetic Acid64-19-760.05quench
Experimental Procedure
  • Activation of Zinc: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add activated zinc powder (1.2-1.5 eq.). The flask is purged with nitrogen.

  • Initiation of Reaction: In a separate flask, dissolve a catalytic amount of iodine in anhydrous THF. This solution is added dropwise to the zinc suspension with stirring. The disappearance of the iodine color indicates the activation of zinc.

  • Addition of Reactants: A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq.) and 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine (1.1-1.5 eq.) in anhydrous THF is added dropwise to the activated zinc suspension at a controlled temperature, typically between 10-25°C.[7]

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a solution of glacial acetic acid in water.[5]

  • Work-up and Isolation: The reaction mixture is filtered to remove unreacted zinc. The filtrate is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate), followed by washing with brine and drying over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude racemic intermediate.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Flame-dry flask and purge with N2 B Add activated Zinc powder A->B C Add catalytic Iodine in THF to activate Zinc B->C D Dropwise addition of Ketone and Pyrimidine derivative solution in THF C->D E Stir at room temperature and monitor by TLC/HPLC D->E F Quench with aqueous Acetic Acid E->F G Filter to remove Zinc F->G H Aqueous work-up and extraction G->H I Dry and concentrate to obtain crude product H->I

Figure 2: Step-by-step workflow for the Reformatsky-type coupling protocol.

Subsequent Steps: Reduction and Chiral Resolution

Following the successful synthesis of the racemic intermediate, the next crucial steps involve:

  • Reduction: The chloro and any remaining bromo groups on the pyrimidine ring are removed, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[8]

  • Chiral Resolution: The resulting racemic Voriconazole is resolved to isolate the desired (2R, 3S)-enantiomer. This is commonly achieved by forming a diastereomeric salt with a chiral resolving agent, such as R-(-)-10-camphorsulfonic acid.[2][6] The desired diastereomer is then selectively crystallized and subsequently neutralized to yield the final, optically pure Voriconazole.

Conclusion

The 2,4-difluorophenyl moiety is a critical pharmacophore in the design of effective triazole antifungal agents like Voriconazole. While this compound is not the direct starting material in the most commonly described synthetic routes, it represents the broader class of fluorinated phenyl compounds that are essential for the synthesis of these life-saving drugs. The synthetic pathway, particularly the Reformatsky-type coupling, provides a reliable method for constructing the core scaffold of Voriconazole. Understanding these synthetic strategies and protocols is fundamental for researchers and scientists in the field of antifungal drug development.

References

  • A kind of preparation method of voriconazole and its intermediate - Eureka | Patsnap. (2018-08-24).
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  • Process For Synthesis Of Voriconazole - Quick Company. (n.d.). Retrieved from [Link]

  • Voriconazole | 188416-34-4 - Alfa Omega Pharma. (n.d.). Retrieved from [Link]

  • VORICONAZOLE - API SYNTHESIS INTERNATIONAL. (2015-07-26). Retrieved from [Link]

  • 1,2,4-triazool in drinkwater West-Vlaanderen: Bronnenonderzoek - Vlaamse Milieumaatschappij. (n.d.). Retrieved from [Link]

  • CAS#:188416-34-4 | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (1R)-10-camphorsulfonate | Chemsrc. (n.d.). Retrieved from [Link]

  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design, synthesis, and antifungal activities of novel triazole derivat - Dove Medical Press. (2015-03-11). Retrieved from [Link]

  • Design, synthesis, and in vitro antifungal activity of 1-[(4-substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols - PubMed. (2011-05-02). Retrieved from [Link]

  • New antifungal 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety - PubMed. (n.d.). Retrieved from [Link]

  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde - MDPI. (n.d.). Retrieved from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents - ResearchGate. (2022-03-03). Retrieved from [Link]

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Application Notes and Protocols for the Scaled-Up Synthesis of (5-Chloro-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (5-Chloro-2,4-difluorophenyl)methanol in Pharmaceutical Synthesis

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its primary importance lies in its role as a key intermediate in the manufacturing of the broad-spectrum antifungal agent, Voriconazole.[1][2] The efficient and safe production of this alcohol at scale is therefore a crucial step in the overall drug substance supply chain. This document provides a detailed guide for the scale-up of the synthesis of this compound, focusing on a robust and reproducible process suitable for pilot plant and industrial production. The procedure centers on the selective reduction of 5-chloro-2,4-difluorobenzaldehyde using sodium borohydride, a versatile and cost-effective reducing agent.

Synthetic Strategy: Reduction of a Substituted Benzaldehyde

The most direct and industrially viable route to this compound is the reduction of the corresponding aldehyde, 5-chloro-2,4-difluorobenzaldehyde. Among various reducing agents, sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a large scale due to its selectivity, ease of handling compared to more pyrophoric hydrides like lithium aluminum hydride, and favorable cost profile.[3]

The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.[3] This forms a borate-alkoxide intermediate, which is subsequently protonated during the work-up stage to yield the desired primary alcohol.

Causality in Experimental Design for Scale-Up

Scaling up a chemical synthesis from the laboratory bench to a pilot plant or industrial setting introduces challenges that are not always apparent at a smaller scale. The following considerations are paramount for a safe and efficient scale-up of this reduction:

  • Exothermicity and Heat Management: The reaction between sodium borohydride and an aldehyde is significantly exothermic.[4] On a large scale, the heat generated can lead to a rapid increase in temperature, potentially causing solvent boiling, uncontrolled side reactions, and degradation of the product. Therefore, effective heat management through a jacketed reactor with a reliable cooling system is critical. A slow, controlled addition of the reducing agent is essential to manage the rate of heat evolution.

  • Hydrogen Gas Evolution: Sodium borohydride reacts with protic solvents, such as methanol and water, to produce hydrogen gas.[5] While this reaction is generally slow in neutral or basic conditions, it can be accelerated by acidic conditions or elevated temperatures. On a large scale, the accumulation of hydrogen gas can create a serious fire and explosion hazard. The reactor must be equipped with adequate ventilation and operated in an inert atmosphere (e.g., nitrogen) to safely manage hydrogen evolution.

  • Reagent Addition and Stoichiometry: While theoretically one mole of NaBH₄ can reduce four moles of an aldehyde, in practice, a slight excess of the reducing agent is often used to ensure complete conversion.[6] For a scaled-up process, the sodium borohydride is typically added as a solution or a slurry in a controlled manner to the solution of the aldehyde. This allows for better control over the reaction rate and temperature.

  • Solvent Selection: Methanol is a common and effective solvent for sodium borohydride reductions as it readily dissolves both the aldehyde and the reducing agent.[6] Its low boiling point also facilitates removal during work-up. However, the reactivity of NaBH₄ with methanol necessitates careful temperature control.

  • Work-up and Purification: Quenching the reaction to destroy excess borohydride and hydrolyze the borate intermediate must be performed cautiously on a large scale due to the potential for vigorous gas evolution. The addition of a weak acid, such as acetic acid, is a common method.[6] Subsequent extraction and crystallization are standard procedures for isolating the product of high purity.

Visualizing the Synthesis Workflow

The following diagrams illustrate the chemical transformation and the key stages of the scaled-up production process.

G cluster_reactants Reactants Aldehyde 5-Chloro-2,4-difluorobenzaldehyde in Methanol Reaction Reduction Reaction Aldehyde->Reaction Reducing_Agent Sodium Borohydride (NaBH4) Solution Reducing_Agent->Reaction Controlled Addition Workup Quenching & Extraction Reaction->Workup Purification Crystallization Workup->Purification Product This compound Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Caption: Reaction scheme for the reduction of 5-chloro-2,4-difluorobenzaldehyde.

Detailed Experimental Protocol for Scale-Up

This protocol is designed for a target scale of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated fume hood or a pilot plant facility with appropriate safety measures in place.

Materials and Equipment
  • Reactor: 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel.

  • Reagents:

    • 5-Chloro-2,4-difluorobenzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Toluene

    • Acetic acid

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves.[7]

Reagent Quantities
ReagentMolecular Weight ( g/mol )QuantityMoles (mol)Equivalents
5-Chloro-2,4-difluorobenzaldehyde176.551.77 kg10.01.0
Sodium borohydride (NaBH₄)37.83113.5 g3.00.3
Methanol (for reaction)32.048.0 L--
Toluene (for extraction)92.1410.0 L--
Acetic Acid (for quench)60.05~200 mL--
Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and properly assembled.

    • Inert the reactor by purging with nitrogen gas for at least 30 minutes. Maintain a gentle nitrogen flow throughout the reaction.

  • Charging the Aldehyde:

    • Charge 1.77 kg (10.0 mol) of 5-chloro-2,4-difluorobenzaldehyde into the reactor.

    • Add 8.0 L of methanol to the reactor and stir until the aldehyde is fully dissolved.

  • Cooling the Reaction Mixture:

    • Cool the solution in the reactor to 0-5 °C using the jacketed cooling system.

  • Preparation and Addition of Sodium Borohydride Solution:

    • In a separate flask, carefully prepare a solution of 113.5 g (3.0 mol) of sodium borohydride in 1.0 L of methanol. Note: This may be a slurry.

    • Slowly add the sodium borohydride solution/slurry to the aldehyde solution in the reactor via the addition funnel over a period of 2-3 hours.

    • CRITICAL: Monitor the internal temperature closely and maintain it below 10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is no longer detected.

  • Reaction Quench:

    • Once the reaction is complete, slowly and carefully add acetic acid to the reaction mixture to quench the excess sodium borohydride.

    • CAUTION: This will cause vigorous hydrogen gas evolution. Add the acetic acid dropwise, especially at the beginning, and ensure the reactor's vent is not obstructed. Continue addition until gas evolution ceases and the pH is approximately 5-6.[6]

  • Solvent Removal and Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.

    • To the resulting residue, add 5.0 L of water and 5.0 L of toluene.

    • Stir the biphasic mixture vigorously for 15-20 minutes.

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer with an additional 2.5 L of toluene.

    • Combine the organic layers.

  • Washing the Organic Phase:

    • Wash the combined organic layer sequentially with:

      • 2.0 L of saturated sodium bicarbonate solution.

      • 2.0 L of brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or a low-melting solid.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of hot toluene.

    • Slowly add heptane until the solution becomes cloudy.

    • Cool the mixture slowly to room temperature and then to 0-5 °C to induce crystallization.

    • Collect the crystalline product by filtration, wash with cold heptane, and dry under vacuum.

Safety Considerations for Scale-Up

  • Sodium Borohydride Handling: Sodium borohydride is a flammable solid that reacts violently with water and acids to produce flammable hydrogen gas.[7] It is also toxic if swallowed or in contact with skin. Always handle NaBH₄ in a well-ventilated area, under an inert atmosphere if possible, and wear appropriate PPE.[7]

  • Hydrogen Evolution: The evolution of hydrogen gas during the reaction and quench steps is a major safety concern. Ensure adequate ventilation and eliminate all potential ignition sources in the vicinity of the reaction.[5]

  • Exotherm Control: A runaway reaction due to poor temperature control is a significant risk. The slow addition of the reducing agent and a robust cooling system are essential for maintaining control of the reaction temperature.[4]

  • Waste Disposal: Aqueous waste containing borate salts should be neutralized and disposed of in accordance with local regulations.

Conclusion

The described protocol provides a comprehensive and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and paying close attention to the critical parameters of temperature control, controlled reagent addition, and safe handling of reagents and byproducts, this process can be implemented safely and efficiently on an industrial scale. This will ensure a reliable supply of this key intermediate for the production of vital pharmaceuticals like Voriconazole.

References

  • Szabo-Scandic. (n.d.). Sodium borohydride. Retrieved from [Link]

  • Organic Process Research & Development. (2015). Mechanistic Studies and Reaction Calorimetry Enable Safe Scale-up of a Reduction with NaBH and TFA. Org. Process Res. Dev., 19, 1747–1751.
  • Fowble, R. A., White, L. L., & Kittredge, K. W. (n.d.). The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. Scientific & Academic Publishing.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

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  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for preparing voriconazole.
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  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
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(5-Chloro-2,4-difluorophenyl)methanol as an intermediate for fexuprazan

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of Key Intermediates for Fexuprazan, a Novel Potassium-Competitive Acid Blocker

Abstract

Fexuprazan is a leading potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders. Its efficacy and novel mechanism of action necessitate robust and scalable synthetic routes for its active pharmaceutical ingredient (API). This document provides a detailed guide for researchers and drug development professionals on the synthesis of key intermediates for fexuprazan. While the topic specifies (5-Chloro-2,4-difluorophenyl)methanol, a review of established literature reveals that the core structure of fexuprazan contains a 2,4-difluorophenyl moiety, not a 5-chloro substituted analogue. Therefore, this guide will focus on the scientifically validated synthesis of fexuprazan's true precursors, using the reduction of an aldehyde to an alcohol as a foundational concept, and then detailing a scalable, multi-step synthesis of the central pyrrole intermediate.

Introduction: The Rise of Fexuprazan and P-CABs

Gastroesophageal reflux disease (GERD) and other acid-related disorders are prevalent conditions globally.[1] For decades, proton pump inhibitors (PPIs) have been the standard of care.[2] However, PPIs have limitations, including a delayed onset of action, requirement for acid-mediated activation, and variable efficacy due to metabolic polymorphisms.[2][3]

Fexuprazan (DWP14012) represents a significant therapeutic advancement as a member of the potassium-competitive acid blocker (P-CAB) class.[4][5] P-CABs inhibit the gastric H+/K+-ATPase (proton pump) through reversible, potassium-competitive ionic binding.[3][6] This mechanism provides several clinical advantages over PPIs, including:

  • Rapid Onset of Action: P-CABs do not require an acidic environment for activation.[2]

  • Sustained Acid Suppression: They exhibit a longer plasma half-life, leading to prolonged control of intragastric pH.[2][5]

  • Consistent Efficacy: Their metabolism is less affected by CYP2C19 genetic polymorphisms.[7]

The molecular structure of fexuprazan, 1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine, is built around a highly substituted pyrrole core.[8][9] The efficient construction of this core is paramount for the viable commercial production of the drug.

Synthetic Strategy: Building the Fexuprazan Core

The industrial synthesis of fexuprazan hinges on the preparation of a key intermediate: methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate .[1][7][10][11] Several synthetic routes to this intermediate have been developed, often starting from commercially available materials like 2,4-difluorobenzaldehyde or 1,3-difluorobenzene.[4][7][12]

A critical step in many organic syntheses involves the reduction of carbonyl compounds. While this compound is not a direct precursor to fexuprazan, the synthesis of such a molecule via the reduction of its corresponding aldehyde, 5-chloro-2,4-difluorobenzaldehyde, serves as an excellent model for a common reaction type employed in pharmaceutical synthesis.

Foundational Protocol: Reduction of an Aromatic Aldehyde

This protocol describes the general reduction of a substituted benzaldehyde to its corresponding benzyl alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent. This transformation is fundamental and analogous to steps that could be employed in various synthetic pathways.

Principle: Sodium borohydride provides a source of hydride ions (H⁻) that nucleophilically attack the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic source (like water or methanol) protonates the resulting alkoxide to yield the primary alcohol.

Protocol: General Aldehyde Reduction

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, at a concentration of 0.2-0.5 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

  • Reductant Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise over 15-20 minutes. The slow addition maintains temperature control. Causality: A slight excess of NaBH₄ ensures the complete conversion of the aldehyde.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add deionized water to quench the excess NaBH₄. Caution: Hydrogen gas is evolved during this step.

  • Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed to obtain the pure benzyl alcohol derivative.

Workflow for Aldehyde Reduction

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification dissolve 1. Dissolve Aldehyde in Methanol cool 2. Cool to 0°C dissolve->cool add_nabh4 3. Add NaBH4 (Portion-wise) cool->add_nabh4 stir 4. Stir at 0°C to RT add_nabh4->stir quench 5. Quench with H2O stir->quench extract 6. Extract with Ethyl Acetate quench->extract purify 7. Purify Product extract->purify

Caption: General workflow for the reduction of an aromatic aldehyde to a primary alcohol.

Core Protocol: Scalable Synthesis of the Fexuprazan Pyrrole Intermediate

This section details a robust, three-step synthesis of methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate (Compound 1 ) starting from 2,4-difluorobenzaldehyde, based on a scalable method reported in the literature.[7][10][12]

Step 1: Synthesis of N-((2,4-Difluorophenyl)methylene)-4-methylbenzenesulfonamide (Compound 28)

Principle: This step involves the condensation of 2,4-difluorobenzaldehyde with formamide and sodium p-tolylsulfinate under acidic conditions to form a stable sulfonamide intermediate.

Protocol:

  • Combine 2,4-difluorobenzaldehyde (1.0 eq), sodium p-tolylsulfinate (1.2 eq), formamide (10 eq), and formic acid (5 eq) in a reaction vessel.

  • Heat the mixture to 80-90°C and stir for 4-6 hours until TLC analysis indicates completion.

  • Cool the reaction mixture to room temperature and add water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield Compound 28 . An isolated yield of ~95% can be expected.[7]

Step 2: Synthesis of 1-(Isocyanomethyl)-2,4-difluorobenzene (Compound 29)

Principle: The sulfonamide intermediate is dehydrated using a strong dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base to form the corresponding isocyanide.

Protocol:

  • Suspend Compound 28 (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Add a base, such as triethylamine (3.0 eq), and cool the mixture to 0°C.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 10°C.

  • Stir the reaction at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture into ice water and extract with DCM.

  • Wash the organic layer, dry over Na₂SO₄, and concentrate to give the isocyanide Compound 29 . A typical yield is around 85%.[7]

Step 3: Cyclization to Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate (Compound 1)

Principle: The final step is a base-mediated cyclization reaction between the isocyanide (Compound 29 ) and dimethyl 2-(methoxymethylene)malonate to construct the pyrrole ring.

Protocol:

  • In a flask under a nitrogen atmosphere, dissolve dimethyl 2-(methoxymethylene)malonate (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -10°C and add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise.

  • Stir for 20 minutes, then add a solution of the isocyanide Compound 29 (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product via column chromatography to afford the target intermediate, Compound 1 , with a yield of approximately 86%.[7]

Synthesis Pathway for Fexuprazan Intermediate

G start 2,4-Difluorobenzaldehyde reagents1 + Sodium p-tolylsulfinate + Formamide, HCOOH start->reagents1 Step 1: Condensation intermediate1 Compound 28 (Sulfonamide) reagents1->intermediate1 reagents2 + POCl3 + Triethylamine intermediate1->reagents2 Step 2: Dehydration intermediate2 Compound 29 (Isocyanide) reagents2->intermediate2 reagents3 + Dimethyl 2-(methoxymethylene)malonate + NaH, THF intermediate2->reagents3 Step 3: Cyclization product Compound 1 (Key Pyrrole Intermediate) reagents3->product

Caption: A three-step scalable synthesis route to the core pyrrole intermediate of fexuprazan.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized intermediates is critical for the subsequent steps and the final API quality. A combination of analytical techniques should be employed.

ParameterMethodTypical SpecificationRationale
Identity ¹H NMR, ¹³C NMRSpectrum conforms to the reference structureConfirms the chemical structure and connectivity of atoms.
Purity HPLC-UV≥ 99.0%Quantifies the amount of the desired compound and detects impurities.
Identity/Mass LC-MSAgrees with calculated molecular weightConfirms the molecular weight of the compound.
Appearance Visual InspectionWhite to off-white solidA basic quality check for gross contamination or degradation.
Melting Point Melting Point ApparatusSharp, defined rangeAn indicator of purity; impurities typically depress and broaden the melting range.

Conversion to Fexuprazan

Once the high-purity pyrrole intermediate (Compound 1 ) is secured, it undergoes a series of transformations to become fexuprazan. These steps, as outlined in the literature, generally include:[7][12]

  • N-Sulfonylation: Introduction of the (3-fluorophenyl)sulfonyl group onto the pyrrole nitrogen.

  • Ester Reduction: Reduction of the methyl ester group to a primary alcohol.

  • Oxidation: Oxidation of the alcohol to an aldehyde.

  • Reductive Amination: Reaction of the aldehyde with methylamine to form the final N-methylmethanamine side chain.

Each of these steps requires careful optimization and control to ensure high yield and purity of the final fexuprazan API.

Conclusion

The synthesis of fexuprazan is a multi-step process that relies on the efficient and high-yield production of key intermediates. While this compound is not a direct precursor, understanding the fundamental reactions involved in its synthesis, such as aldehyde reduction, is essential for any process chemist. The detailed three-step protocol provided for the synthesis of methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate offers a scalable and field-proven pathway for researchers and developers. Rigorous analytical control at each stage is mandatory to ensure the final API meets the stringent quality standards required for pharmaceuticals.

References

  • Novel and Efficient Synthesis of Potassium-Competitive Acid Blocker Fexuprazan.
  • Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PMC, PubMed Central.
  • Synthetic Studies of Vonoprazan Fumarate, a Novel Potassium-Competitive Acid Blocker (P-CAB). ResearchGate. [Link]

  • Novel and Efficient Synthesis of Potassium-Competitive Acid Blocker Fexuprazan. Organic Process Research & Development. [Link]

  • Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PubMed. [Link]

  • Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. ACS Omega, ACS Publications. [Link]

  • Potassium-Competitive Acid Blockers and Proton Pump Inhibitors. NIH. [Link]

  • Vonoprazan: A New Potassium-Competitive Acid Blocker. PubMed. [Link]

  • Fexuprazan Intermediate: Advancing GERD Treatment Through Precision Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fexuprazan API Suppliers - Manufacturers and Distributors. apicule. [Link]

  • Vonoprazan and Potassium-Competitive Acid Blockers:A Paradigm Shift from Proton Pump Inhibitors in the Management of Acid-Relate. International Journal of Pharmaceutical Research and Applications. [Link]

  • Review of the clinical development of fexuprazan for gastroesophageal reflux–related disease. ResearchGate. [Link]

  • Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. ACS Omega. [Link]

  • Fexuprazan Hydrochloride | 1902954-87-3. SynZeal. [Link]

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in vitro biological activity of (5-Chloro-2,4-difluorophenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Biological Activity of (5-Chloro-2,4-difluorophenyl)methanol Derivatives

Introduction: The Chemical Potential of a Halogenated Scaffold

The this compound moiety represents a versatile scaffold in medicinal chemistry. The strategic incorporation of halogen atoms—specifically chlorine and fluorine—is a well-established method for modulating a molecule's physicochemical properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and lipophilicity, often improving the bioavailability of drug candidates[1]. The additional presence of a chloro group further modifies the electronic and steric profile, offering a rich chemical space for derivatization.

While the parent molecule itself has limited documented biological activity[2], its structural motifs are present in compounds with diverse therapeutic applications, from anticancer to anti-inflammatory agents[3][4]. This guide provides a structured framework and detailed protocols for researchers to systematically evaluate the in vitro biological activities of novel derivatives based on this scaffold. It is designed to move beyond simple screening to enable a deeper understanding of the potential mechanisms of action.

Section 1: Foundational Bioactivity Screening

The initial phase of characterization involves broad screening to identify primary biological effects. These foundational assays are critical for establishing a baseline of activity, determining effective concentration ranges, and guiding further mechanistic studies.

Cytotoxicity and Antiproliferative Activity: The First Line of Inquiry

Expertise & Rationale: The primary and most crucial screen for any compound library with potential therapeutic value is the assessment of its effect on cell viability and proliferation. This step is indispensable for several reasons: it identifies compounds with potential as anticancer agents, establishes the cytotoxic concentration window to avoid confounding results in other non-cytotoxic assays, and provides the half-maximal inhibitory concentration (IC₅₀) value, a key metric for structure-activity relationship (SAR) studies. The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell, which serves as a proxy for cell viability[5]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a quantifiable process[6].

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies and is suitable for adherent or suspension cell lines[6][7].

Materials:

  • This compound derivatives, dissolved in sterile DMSO to create high-concentration stock solutions (e.g., 10-50 mM).

  • Appropriate cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered through a 0.2 µm filter.

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl or pure DMSO.

  • Sterile 96-well flat-bottom plates.

  • Multi-channel pipette and a microplate reader (spectrophotometer).

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[7].

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals[6].

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Sample Cytotoxicity Data

Compound ID Cell Line Incubation Time (h) IC₅₀ (µM)
Derivative A MCF-7 48 12.5 ± 1.2
Derivative A A549 48 25.1 ± 2.5
Derivative B MCF-7 48 5.2 ± 0.6
Derivative B A549 48 8.9 ± 1.1

| Doxorubicin (Control) | MCF-7 | 48 | 0.8 ± 0.1 |

Antimicrobial Activity: Broadening the Therapeutic Scope

Expertise & Rationale: The disruption of microbial cell membranes is a known mechanism of action for benzyl alcohol and its derivatives, making antimicrobial screening a logical step[8]. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[9]. This quantitative assay is essential for evaluating the potency and spectrum of novel compounds.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well U-bottom plates.

  • Test compounds dissolved in DMSO.

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin).

  • Bacterial inoculum standardized to 0.5 McFarland, then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in CAMHB. The typical concentration range to test is 0.125 to 128 µg/mL.

  • Inoculum Addition: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with bacteria, no compound) to confirm growth and a negative control (broth only) to check for sterility. A vehicle control (broth with bacteria and DMSO) should also be included.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth)[9]. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Section 2: Probing the Mechanism of Action (MoA)

Once initial activity is confirmed, the next step is to investigate how these molecules exert their effects. This involves targeting key cellular pathways implicated in the diseases for which the compounds show promise.

Anti-inflammatory Potential via NF-κB Pathway Inhibition

Expertise & Rationale: The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation, immunity, and cell survival[10]. Dysregulated NF-κB signaling is a hallmark of many chronic inflammatory diseases and cancers, making it a prime therapeutic target[11][12][13]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6)[14]. Assaying for the inhibition of this pathway provides strong evidence for a compound's anti-inflammatory mechanism.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor (TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates Inhibitor Derivative (Potential Inhibitor) Inhibitor->IKK Inhibits? DNA DNA (κB site) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates IkB_NFkB Inactive Complex

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Protocol 3: NF-κB Reporter Assay (General Workflow)

Principle: This assay uses a cell line that has been engineered to contain a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light output after adding a substrate. A potent inhibitor will reduce this light signal.

Step-by-Step Workflow:

  • Cell Culture: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a white, opaque 96-well plate.

  • Pre-treatment: Treat cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a known stimulus, such as TNF-α or Lipopolysaccharide (LPS), to all wells except the unstimulated control.

  • Incubation: Incubate the plate for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate solution according to the manufacturer's protocol. Measure the luminescence using a plate reader.

  • Analysis: Normalize the luminescence signal to cell viability (determined via a parallel MTT assay) and calculate the percent inhibition relative to the stimulated control.

Kinase Inhibition Profiling

Expertise & Rationale: Protein kinases are fundamental regulators of cell signaling and are frequently dysregulated in cancer. They catalyze the transfer of a phosphate group from ATP to a substrate protein, a process that can be monitored. Assays like the ADP-Glo™ Kinase Assay measure the amount of ADP produced in the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase[15][16]. Screening compounds against a panel of relevant kinases (e.g., EGFR, AKT, MAPK) can pinpoint specific molecular targets.

Kinase_Assay_Workflow cluster_reaction Step 1: Kinase Reaction cluster_stop Step 2: Termination & ATP Depletion cluster_detection Step 3: ADP to ATP Conversion & Detection cluster_readout Step 4: Signal Quantitation A Kinase Enzyme + Substrate + ATP + Test Compound B Add ADP-Glo™ Reagent (Stops kinase reaction, depletes remaining ATP) A->B C Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase generates light) B->C D Measure Luminescence (Light signal is proportional to ADP produced) C->D

Caption: Workflow for a luminescence-based kinase inhibition assay (ADP-Glo™).

Protocol 4: General Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for an ADP-Glo™ or similar assay[15][17][18].

Materials:

  • Purified recombinant kinase of interest.

  • Specific kinase substrate (peptide or protein).

  • ATP solution at an optimized concentration (often near the Kₘ).

  • Test compounds serially diluted.

  • Commercial kinase assay kit (e.g., ADP-Glo™ from Promega) containing stop solution and detection reagent.

  • White, low-volume 384-well plates.

Step-by-Step Methodology:

  • Reaction Setup: Add the kinase, its specific substrate, and the test compound to the wells of the plate.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction: Add the first reagent from the kit (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add the second reagent (e.g., Kinase Detection Reagent), which converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence on a plate reader. A lower signal indicates less ADP was produced, signifying kinase inhibition.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Section 3: Ensuring Trustworthiness through Self-Validating Systems

For any protocol, scientific integrity demands a self-validating design. This means incorporating a comprehensive set of controls and standards that confirm the assay is performing as expected and that the results are reliable.

  • Vehicle Control (DMSO): Essential in all cell-based assays to ensure the solvent used to dissolve the compounds has no biological effect at the concentration used.

  • Positive Control: A known active compound (e.g., Doxorubicin for cytotoxicity, a known kinase inhibitor like Staurosporine) must be included. This validates that the assay system can detect the expected biological effect.

  • Negative/Unstimulated Control: Used to establish the baseline signal in the absence of any treatment or stimulus.

  • Dose-Response Curves: Testing compounds across a range of concentrations (typically using a log or semi-log dilution series) is mandatory. This allows for the calculation of robust IC₅₀/EC₅₀ values and helps identify potential off-target effects or unusual dose-response behaviors.

  • Replicates: All experiments should be performed with at least three technical replicates and repeated in at least two independent biological experiments to ensure reproducibility.

Conclusion and Future Directions

This guide provides a multi-tiered strategy for characterizing the in vitro biological activity of novel this compound derivatives. By progressing from broad foundational screens for cytotoxicity and antimicrobial effects to more targeted, mechanistic assays focused on key signaling pathways like NF-κB and protein kinases, researchers can build a comprehensive profile of their compounds. This integrated approach not only identifies promising lead candidates but also provides crucial insights into their mechanisms of action, which is vital for guiding subsequent lead optimization and preclinical development. Future work could involve advancing the most promising compounds into more complex in vitro models, such as 3D spheroids or organoids, before proceeding to in vivo efficacy studies.

References

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  • Johansson, P., et al. (2020). Discovery of the Oral Leukotriene C4 Synthase Inhibitor... (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry, 63(23), 14466-14481. [Link]

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  • Zhang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(11), 2635. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Shapiro, A. B., et al. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 177684773, (5-Chloro-2,4-difluorophenyl)(phenyl)methanol. [Link]

  • Zgutka, K., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 24(3), 2891. [Link]

  • Sun, S. C. (2025). NF-κB in inflammation and cancer. Acta Pharmacologica Sinica. [Link]

  • Maciejewska, M., et al. (2022). Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. Frontiers in Molecular Biosciences, 9, 846740. [Link]

  • Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4987. [Link]

  • El-Sayed, H. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 28734-28821. [Link]

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  • Patsnap. (2024). What is the mechanism of Benzyl Alcohol? Synapse. [Link]

  • Bertoša, B., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Pharmaceuticals, 14(8), 798. [Link]

  • Gilbert, P. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. In Microbiological Quality Assurance. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved January 20, 2026, from [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of (5-Chloro-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-Chloro-2,4-difluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols. As a key intermediate in various synthetic pathways, including for active pharmaceutical ingredients, achieving high purity of this compound is critical.[1] This document synthesizes established chemical principles with practical, field-proven insights to help you navigate the common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities typically arise from the synthetic route used. The most common synthesis involves the reduction of 5-chloro-2,4-difluorobenzaldehyde. Therefore, potential impurities include:

  • Unreacted Starting Material: 5-chloro-2,4-difluorobenzaldehyde.

  • Over-oxidation Product: 5-chloro-2,4-difluorobenzoic acid, which can form if the aldehyde starting material was impure or if the product is exposed to air over time.

  • Isomeric Impurities: Depending on the purity of the precursors used in the synthesis of the starting materials, positional isomers of the target molecule could be present.[2] For example, isomers like (2-Chloro-4,5-difluorophenyl)methanol could be present.[3]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., methanol, dichloromethane, ethyl acetate).

  • Byproducts from the Reducing Agent: For example, borate salts if sodium borohydride was used.

Q2: I have a crude solid. Should I opt for recrystallization or column chromatography?

A2: The choice depends on the impurity profile and the desired final purity.

  • Recrystallization is an excellent choice for removing small amounts of impurities from a solid that is already relatively pure (>90%). It is a scalable and economical method. However, it is less effective if you have large quantities of impurities or impurities with very similar solubility profiles to your product.

  • Column Chromatography is the preferred method for separating complex mixtures or when very high purity is required. It can separate components with very similar properties, such as isomeric impurities.[4] However, it is more time-consuming, uses larger volumes of solvent, and can be more challenging to scale up.

A common strategy is to perform column chromatography first to remove the bulk of impurities and then a final recrystallization to obtain a highly pure, crystalline product.

Q3: My purified this compound is a low-melting solid/oil. How can I best handle and store it?

A3: Substituted benzyl alcohols can sometimes be low-melting solids or oils at room temperature, which can make handling difficult.[5]

  • Handling: If it is an oil, purification by column chromatography is generally easiest. If it is a low-melting solid, you can attempt to crystallize it at low temperatures (e.g., in a freezer or with an ice bath).

  • Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon) to prevent oxidation to the corresponding benzoic acid. Refrigeration is recommended to ensure stability and to keep it in a solid state if it has a low melting point.

Troubleshooting Guides

Column Chromatography Issues

Problem: Poor separation of the product from an impurity (co-elution).

  • Cause & Solution: The polarity of your chosen solvent system (eluent) may not be optimal for separating the components. Substituted benzyl alcohols are polar molecules. A typical starting point for silica gel chromatography is a gradient of ethyl acetate in a non-polar solvent like hexanes.

    • Strategy 1: Adjust the Gradient. If the spots are too close on a TLC plate, try a shallower gradient during the column run. This increases the resolution between closely eluting compounds.

    • Strategy 2: Change the Solvent System. The selectivity of the separation can be altered by changing the solvents. For instance, replacing methanol with acetonitrile in a dichloromethane-based eluent can sometimes resolve compounds that co-elute due to methanol's strong, protic nature.[6] You could also try a system like dichloromethane/methanol or ether/hexanes.

    • Strategy 3: Change the Stationary Phase. If modifying the mobile phase doesn't work, consider a different stationary phase. While silica gel is standard, for challenging separations of isomers, a phenyl-hexyl or biphenyl column in HPLC can offer different selectivity through π-π interactions.[4]

Problem: The product is eluting with significant tailing.

  • Cause & Solution: Peak tailing for polar compounds like alcohols on silica gel is often due to strong interactions with acidic silanol groups on the silica surface.[4][5]

    • Strategy 1: Add a Modifier. Add a small amount of a polar solvent like methanol (0.5-1%) or a basic modifier like triethylamine (0.1%) to your eluent. Triethylamine will neutralize the acidic sites on the silica, while methanol can help to displace the polar product more effectively.

    • Strategy 2: Use a Different Stationary Phase. Consider using neutral or basic alumina as your stationary phase, which has fewer acidic sites.

Recrystallization Issues

Problem: The compound "oils out" instead of forming crystals.

  • Cause & Solution: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound.

    • Strategy 1: Use a Lower Boiling Point Solvent. A lower boiling point solvent for the soluble part of your solvent system will allow you to heat the mixture to a lower temperature, potentially keeping it below the compound's melting point.

    • Strategy 2: Increase the Volume of Solvent. Using a more dilute solution can sometimes prevent oiling out.

    • Strategy 3: Slow Cooling. After dissolving your compound, allow it to cool to room temperature slowly, and then place it in an ice bath or freezer. Rapid cooling increases the likelihood of oiling out. If it does oil out, try reheating the solution until it is clear again and then cool it more slowly.

Problem: No crystals form, even after cooling.

  • Cause & Solution: The solution may not be sufficiently supersaturated, or nucleation has not occurred.

    • Strategy 1: Reduce the Solvent Volume. Evaporate some of the solvent to increase the concentration of your compound.

    • Strategy 2: Induce Nucleation. Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles that are scraped off can act as nucleation sites.

    • Strategy 3: Add a Seed Crystal. If you have a small amount of pure, solid product, add a tiny crystal to the solution to initiate crystallization.

    • Strategy 4: Change the Solvent System. The chosen solvent may be too good of a solvent for your compound, even at low temperatures.[5] Experiment with different anti-solvents.

Visualized Workflows and Logic

PurificationWorkflow crude Crude this compound tlc Analyze by TLC crude->tlc decision Assess Impurity Profile tlc->decision high_purity Relatively Pure (>90%)? decision->high_purity complex_mix Complex Mixture / Isomers? decision->complex_mix If not relatively pure high_purity->complex_mix No re_xtal Recrystallization high_purity->re_xtal Yes column Column Chromatography complex_mix->column Yes final_product Pure Product re_xtal->final_product re_xtal_final Optional Final Recrystallization column->re_xtal_final re_xtal_final->final_product

Caption: General purification workflow for this compound.

RecrystallizationTroubleshooting start Dissolve Crude Solid in Minimum Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success oils_out Compound Oils Out observe->oils_out Failure Mode 1 no_crystals No Crystals Form observe->no_crystals Failure Mode 2 reheat Reheat to Dissolve Oil oils_out->reheat reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent scratch Scratch Flask / Add Seed Crystal no_crystals->scratch add_solvent Add More Solvent reheat->add_solvent cool_slower Cool Even Slower add_solvent->cool_slower cool_slower->observe reduce_solvent->observe scratch->observe

Caption: Troubleshooting flowchart for a failed recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a starting point and should be optimized based on TLC analysis.

  • Slurry Preparation:

    • In a beaker, add silica gel (e.g., 60 Å, 230-400 mesh) to your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). A typical ratio is ~50 g of silica per 1 g of crude product, but this can vary.

    • Stir to create a uniform slurry with no air bubbles.

  • Column Packing:

    • Pour the slurry into your chromatography column.

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. Tap the column gently to ensure even packing of the silica bed.

    • Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed during sample loading.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with your starting solvent system (e.g., 5% ethyl acetate/hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute compounds of increasing polarity. The ideal gradient should be determined by prior TLC analysis.

    • Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • The goal is to find a solvent system where the compound is soluble when hot but insoluble when cold.

    • Test small amounts of your crude product in various solvents. Good candidates for a polar alcohol might be a two-solvent system, such as hexanes/ethyl acetate, toluene/hexanes, or isopropanol/water.

    • In a test tube, dissolve a small amount of crude product in the "good" solvent (e.g., ethyl acetate) dropwise while heating.

    • Then, add the "poor" solvent (e.g., hexanes) dropwise while hot until the solution becomes slightly cloudy.

    • Add a drop or two of the "good" solvent to make it clear again, then allow it to cool. If crystals form, you have found a suitable system.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent in portions while heating and stirring until the solid just dissolves.

    • Add the "poor" solvent dropwise while the solution is still hot until persistent cloudiness is observed. Add a few more drops of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Summary of Purification Parameters

MethodKey Parameters to OptimizeRationale & Expert Advice
Column Chromatography Stationary Phase: Silica Gel, AluminaMobile Phase: Ethyl Acetate/Hexanes, CH₂Cl₂/MethanolGradient: Stepwise or LinearStart with silica and an ethyl acetate/hexanes system. Use TLC to determine the optimal polarity range. For basic compounds or severe tailing, consider adding 0.1% triethylamine or switching to alumina.
Recrystallization Solvent System: Toluene/Hexanes, Ethyl Acetate/Hexanes, Isopropanol/WaterThe goal is maximum solubility when hot and minimum solubility when cold. A hydrocarbon/ester or hydrocarbon/aromatic system is a good starting point for a moderately polar compound like this.
Vacuum Distillation Temperature & Pressure This method is less common for solid compounds but can be effective for purifying a liquid crude product from non-volatile impurities (e.g., salts) or highly volatile impurities (e.g., residual solvents). Requires careful control to avoid decomposition at high temperatures.[7]

References

  • ACS Publications. (2026). Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins.
  • eScholarship.org. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles.
  • BenchChem. (2025). Resolving co-elution of impurities in 2,4-Dichlorobenzyl alcohol analysis.
  • PubMed. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma.
  • PubChem. (5-Chloro-2,4-difluorophenyl)(phenyl)methanol.
  • PMC - NIH. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • BenchChem. Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol.
  • Google Patents. US3523978A - Process for the purification of benzyl alcohol.
  • BLDpharm. This compound.
  • Biotage. Benefits of acetonitrile over methanol in normal-phase flash column chromatography.
  • PubChem. (2-Chloro-4,5-difluorophenyl)(phenyl)methanol.

Sources

Technical Support Center: Synthesis of (5-Chloro-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (5-Chloro-2,4-difluorophenyl)methanol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide you with not only procedural steps but also the underlying scientific principles to ensure the success and integrity of your research.

I. Understanding the Synthesis: Common Routes and Mechanistic Insights

The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals, typically proceeds through two primary pathways: the reduction of a carbonyl compound or a Grignard reaction.[1] Understanding the intricacies of these methods is the first step in troubleshooting potential issues.

A. Reduction of 5-Chloro-2,4-difluorobenzaldehyde or its Carboxylic Acid Derivative

This is a widely employed method due to its relative simplicity and high yields. The reaction involves the conversion of the carbonyl group to a primary alcohol.

dot

Reduction_Pathway cluster_0 Starting Materials cluster_1 Reduction cluster_2 Product start1 5-Chloro-2,4-difluorobenzaldehyde reducer Reducing Agent (e.g., NaBH4, LiAlH4) start1->reducer Nucleophilic Addition start2 5-Chloro-2,4-difluorobenzoic Acid start2->reducer Reduction product This compound reducer->product Protonation (Work-up)

Caption: General workflow for the reduction synthesis of this compound.

B. Grignard Reaction with Formaldehyde

This classic carbon-carbon bond-forming reaction offers an alternative route, starting from a suitable haloaromatic precursor.[2]

dot

Grignard_Pathway cluster_0 Starting Material cluster_1 Grignard Reagent Formation cluster_2 Reaction & Product Formation start 1-Bromo-5-chloro-2,4-difluorobenzene mg Magnesium (Mg) in Anhydrous Ether start->mg Insertion grignard (5-Chloro-2,4-difluorophenyl)magnesium bromide mg->grignard formaldehyde Formaldehyde (HCHO) grignard->formaldehyde Nucleophilic Addition product This compound formaldehyde->product Acidic Work-up

Caption: Grignard synthesis pathway for this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

A1: The impurity profile is highly dependent on the synthetic route chosen.

  • From Reduction: The most common impurities are unreacted starting material (5-chloro-2,4-difluorobenzaldehyde or the corresponding acid) and over-reduction products if a harsh reducing agent is used on an ester precursor.

  • From Grignard Reaction: Expect to see the Wurtz coupling byproduct (1,2-bis(5-chloro-2,4-difluorophenyl)ethane), unreacted Grignard reagent, and byproducts from reactions with atmospheric moisture and carbon dioxide.[3]

Q2: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?

A2: This is a classic challenge in organometallic chemistry, often stemming from two primary issues:

  • Magnesium Passivation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction.

    • Solution: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings under an inert atmosphere can also expose a fresh, reactive surface.[3]

  • Presence of Moisture: Grignard reagents are extremely sensitive to protic sources.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be strictly anhydrous.[2]

Q3: I am observing a significant amount of a dimeric byproduct in my Grignard reaction. How can I minimize its formation?

A3: The dimeric byproduct, formed via a Wurtz-type coupling, arises from the reaction of the Grignard reagent with the starting aryl halide.[4] To mitigate this:

  • Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring the formation of the Grignard reagent over the coupling reaction.[3]

  • Efficient Stirring: Ensure vigorous stirring to rapidly disperse the added halide and facilitate its reaction with the magnesium surface.

  • Temperature Control: Maintain a gentle reflux. Excessive temperatures can promote the undesired coupling reaction.[3]

Q4: How can I effectively remove unreacted 5-chloro-2,4-difluorobenzaldehyde from my final product after a reduction reaction?

A4: Unreacted aldehyde can often be removed through the following methods:

  • Bisulfite Adduct Formation: Stir the crude product with a saturated solution of sodium bisulfite. The aldehyde will form a solid adduct which can be filtered off. The desired alcohol can then be recovered from the filtrate.

  • Chromatography: Column chromatography on silica gel is a reliable method for separating the more polar alcohol from the less polar aldehyde. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically effective.

Impurity Typical Analytical Signature (HPLC-UV) Removal Strategy
5-Chloro-2,4-difluorobenzaldehydeShorter retention time than the alcoholBisulfite wash, Chromatography
5-Chloro-2,4-difluorobenzoic AcidCan be tricky to separate, may require pH adjustment of mobile phaseBase wash (e.g., NaHCO3 solution)
1,2-bis(5-chloro-2,4-difluorophenyl)ethaneLonger retention time, very non-polarChromatography, Recrystallization
Isomeric Impurities (e.g., from impure starting materials)May co-elute or have very similar retention timesHigh-resolution chromatography, Fractional crystallization

III. Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a 70:30 (A:B) mixture, ramping to 10:90 (A:B) over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[5]

Protocol 2: Grignard Reaction for the Synthesis of this compound

This protocol outlines a standard procedure for the Grignard synthesis.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • 1-Bromo-5-chloro-2,4-difluorobenzene (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride solution

  • Iodine crystal (for activation)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add the magnesium turnings and a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 1-bromo-5-chloro-2,4-difluorobenzene in anhydrous ether.

    • Add a small portion of the halide solution to the magnesium. The reaction should initiate, evidenced by a color change and gentle refluxing. If not, gentle warming may be required.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.[6]

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, depolymerize paraformaldehyde by gentle heating and pass the resulting gaseous formaldehyde into the stirred Grignard solution. Alternatively, add dry paraformaldehyde portion-wise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

IV. References

  • Grignard Synthesis of Triphenylmethanol. (n.d.). Retrieved from University of Missouri-St. Louis website: [Link]

  • (5-Chloro-2,4-difluorophenyl)(phenyl)methanol. (2025). PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • This compound, 97% Purity, C7H5ClF2O, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Method of producing mono- and difluoro benzyl chlorides. (2017). Google Patents. Retrieved from

  • Discovery of the Oral Leukotriene C4 Synthase Inhibitor... (2019). PubMed. Retrieved from [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2015). National Institutes of Health. Retrieved from [Link]

  • Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union. Retrieved from [Link]

  • Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. (2004). Google Patents. Retrieved from

  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. (2023). MDPI. Retrieved from [Link]

  • Process for preparing chloro-difluorobenzene. (1991). Google Patents. Retrieved from

  • Process for producing fluorobenzaldehydes. (1989). Google Patents. Retrieved from

  • 6-CHLORO-.ALPHA.-(2,4-DIFLUOROPHENYL)-5-FLUORO-.BETA.-METHYL-.ALPHA.-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-4-PYRIMIDINEETHANOL, (.ALPHA.R,.BETA.R)-REL-. (n.d.). GSRS. Retrieved from [Link]

  • 5-氯-2,4-二氟苯甲醇. (n.d.). 化源网. Retrieved from [Link]

  • Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers... (2026). ACS Publications. Retrieved from [Link]

  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (n.d.). eScholarship.org. Retrieved from [Link]

  • Vonoprazan-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of (5-Chloro-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (5-Chloro-2,4-difluorophenyl)methanol. This guide is designed for researchers, chemists, and process development professionals to navigate and resolve common side reactions and challenges encountered during the synthesis of this critical chemical intermediate. Our focus is on providing in-depth, cause-and-effect explanations and validated protocols to ensure the integrity and success of your experiments.

Section 1: The Primary Synthesis Route - An Overview

The most direct and widely utilized method for synthesizing this compound is the chemoselective reduction of its corresponding aldehyde, 5-Chloro-2,4-difluorobenzaldehyde. This approach is favored for its high potential yield and operational simplicity. The reducing agent of choice is typically sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol, owing to its excellent functional group tolerance, safety profile, and cost-effectiveness compared to more potent hydrides.

Reaction Scheme:

5-Chloro-2,4-difluoro- (5-Chloro-2,4-difluoro- benzaldehyde phenyl)methanol

Baseline Experimental Protocol: Reduction of 5-Chloro-2,4-difluorobenzaldehyde

This protocol serves as a standard reference for the troubleshooting guide.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Chloro-2,4-difluorobenzaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical for controlling the reaction exotherm.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding 1M hydrochloric acid (HCl) dropwise until the pH is ~6-7 and effervescence ceases.

  • Work-up: Transfer the mixture to a separatory funnel, dilute with water, and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or recrystallization if necessary.

General Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification Prep Reaction Setup (Inert Atmosphere, 0-5 °C) Reaction Slow Addition of NaBH₄ Monitor by TLC Prep->Reaction Quench Quench (1M HCl) Reaction->Quench Extract Solvent Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Analysis Purity Analysis (GC-MS, NMR) Dry->Analysis Purify Purification (Chromatography/Recrystallization) Analysis->Purify

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My yield is low, and analytical data (TLC/GC) shows a significant amount of unreacted 5-Chloro-2,4-difluorobenzaldehyde. What are the likely causes?

A1: Incomplete conversion is a common issue that typically points to the reactivity of your reducing agent or suboptimal reaction conditions.

  • Primary Cause 1: Degraded Sodium Borohydride (NaBH₄)

    • Causality: Sodium borohydride is highly sensitive to moisture and can degrade upon improper storage, leading to a loss of hydride activity.[1] Even brief exposure to humid air can significantly reduce its potency.

    • Troubleshooting:

      • Always use freshly opened NaBH₄ or a batch that has been stored in a desiccator.

      • To qualitatively test activity, add a small amount of the NaBH₄ to a protic solvent (like methanol); vigorous hydrogen evolution should be observed.

      • Ensure the reaction solvent (methanol/ethanol) is anhydrous.

  • Primary Cause 2: Insufficient Stoichiometry

    • Causality: While the theoretical stoichiometry is 0.25 equivalents of NaBH₄ per equivalent of aldehyde, side reactions with the solvent or trace water necessitate using a slight excess. If the reagent is partially degraded, the effective stoichiometry will be lower than calculated.

    • Troubleshooting:

      • Increase the amount of NaBH₄ to 1.2-1.5 equivalents.

      • If the reaction stalls (as monitored by TLC), a small, additional charge of NaBH₄ can be added after the initial reaction time.

  • Primary Cause 3: Suboptimal Reaction Conditions

    • Causality: The reduction rate is temperature-dependent. While the initial addition is done at 0-5 °C to control the exotherm, allowing the reaction to proceed at this temperature for an insufficient duration may lead to incomplete conversion.

    • Troubleshooting: After the controlled addition of NaBH₄ at 0-5 °C, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Continue to monitor via TLC until the starting aldehyde spot has disappeared.

Q2: I've isolated my product, but I'm detecting an acidic impurity. My mass spec and NMR data suggest the presence of 5-Chloro-2,4-difluorobenzoic acid. How did this form and how can I remove it?

A2: The formation of the corresponding carboxylic acid is a well-known side reaction for aldehydes, arising from two primary pathways.

  • Cause 1: Air Oxidation

    • Causality: Aldehydes, particularly aromatic ones, are susceptible to oxidation to carboxylic acids by atmospheric oxygen. This can occur if the starting aldehyde has degraded during storage or if the reaction is performed with significant exposure to air.

    • Prevention:

      • Use 5-Chloro-2,4-difluorobenzaldehyde from a recently opened or well-sealed container.

      • Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

  • Cause 2: Cannizzaro-type Disproportionation

    • Causality: In the presence of a strong base, aldehydes lacking α-hydrogens (like the topic aldehyde) can undergo disproportionation, where one molecule is reduced to the alcohol and another is oxidized to the carboxylate salt. While NaBH₄ itself is not a strong enough base, the sodium methoxide formed in situ from the reaction of NaBH₄ with methanol can create a sufficiently basic environment to promote this side reaction.

    • Prevention: Maintain a controlled temperature (0-5 °C) during reagent addition. The Cannizzaro reaction is generally slower at lower temperatures.

  • Remediation Protocol (Acid-Base Extraction):

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) (2x volumes). The acidic 5-Chloro-2,4-difluorobenzoic acid will be deprotonated to its sodium salt and move into the aqueous layer.

    • Separate the layers.

    • Wash the organic layer again with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the purified alcohol product.

Troubleshooting Logic for Acidic Impurity

G Problem Acidic Impurity Detected (e.g., by pH test, NMR) Cause1 Cause: Air Oxidation of Aldehyde Problem->Cause1 Cause2 Cause: Cannizzaro Disproportionation Problem->Cause2 Removal Remediation: Acid-Base Extraction (Wash with NaHCO₃) Problem->Removal Post-Reaction Prevention1 Solution: Use Inert Atmosphere & Fresh Aldehyde Cause1->Prevention1 Prevention2 Solution: Maintain Low Temp (0-5 °C) Cause2->Prevention2

Sources

Technical Support Center: Synthesis & Purification of (5-Chloro-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and purification of (5-Chloro-2,4-difluorophenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with achieving high purity of this compound. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the reliability and success of your experimental work.

I. Understanding the Chemistry: Synthesis and Impurity Profile

This compound is a key building block in the synthesis of various pharmaceutical compounds, including novel treatments for asthma and antifungal agents.[1] Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

The most common and straightforward laboratory synthesis of this compound involves the reduction of the corresponding aldehyde, 5-chloro-2,4-difluorobenzaldehyde, using a mild reducing agent such as sodium borohydride (NaBH₄).[2][3]

Synthesis_Pathway Starting_Material 5-Chloro-2,4-difluorobenzaldehyde Product This compound Starting_Material->Product Reduction Reagent Sodium Borohydride (NaBH₄) Methanol/Ethanol Reagent->Product

Caption: Synthetic pathway for this compound.

While this reaction is generally efficient, several impurities can arise, impacting the overall purity of the final product. Understanding the potential impurities is the first step in developing an effective purification strategy.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameChemical StructureOrigin
5-Chloro-2,4-difluorobenzaldehydeC₇H₃ClF₂OUnreacted starting material.
5-Chloro-2,4-difluorobenzoic acidC₇H₃ClF₂O₂Oxidation of the starting aldehyde or the product alcohol.
Bis((5-chloro-2,4-difluorophenyl)methyl) etherC₁₄H₈Cl₂F₄OAcid-catalyzed self-condensation of the product alcohol.
Borate Esters(C₇H₄ClF₂O)ₓB(OR)₄-ₓIncomplete hydrolysis of the borate ester intermediate formed during the reduction.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Synthesis & Work-up

Q1: My reaction seems incomplete, and I still have a significant amount of the starting aldehyde. What could be the issue?

A1: Incomplete reduction is a common problem. Here are a few potential causes and solutions:

  • Insufficient Reducing Agent: Sodium borohydride can decompose in protic solvents like methanol.[4] Ensure you are using a sufficient excess of NaBH₄ (typically 1.5-2.0 equivalents).

  • Low Reaction Temperature: While the reaction is often performed at 0°C to control exothermicity, allowing the reaction to slowly warm to room temperature can help drive it to completion.

  • Poor Quality of Sodium Borohydride: NaBH₄ is sensitive to moisture. Use a freshly opened bottle or ensure your reagent has been stored in a desiccator.

  • Solvent Choice: While methanol or ethanol are common, a mixture of THF and methanol can sometimes improve the solubility of the aldehyde and the efficiency of the reduction.

Q2: After quenching the reaction, my product seems to be "oiling out" instead of precipitating as a solid. How can I resolve this?

A2: "Oiling out" occurs when the product separates as a liquid rather than a solid. This can be due to the presence of impurities or the choice of work-up solvent.

  • Ensure Complete Hydrolysis: The intermediate borate ester must be fully hydrolyzed. Quenching with a dilute acid (e.g., 1M HCl) can be more effective than water alone. Be cautious with the amount of acid to avoid potential side reactions.

  • Solvent Polarity: If extracting the product, ensure the organic solvent is sufficiently non-polar to encourage precipitation upon concentration. If precipitating from an aqueous mixture, adding a small amount of a non-polar co-solvent might induce crystallization.

Purification

Q3: I'm having trouble getting my product to crystallize during recrystallization. What solvent system do you recommend?

A3: this compound is a moderately polar compound. A two-solvent system is often effective for its recrystallization.

  • Recommended Solvent System: A good starting point is a mixture of a moderately polar solvent in which the compound is soluble when hot (like ethyl acetate or dichloromethane) and a non-polar solvent in which it is insoluble (like hexanes or heptane).

  • Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. While the solution is still warm, slowly add hexanes until you observe persistent cloudiness. Then, add a few drops of ethyl acetate to redissolve the precipitate and allow the solution to cool slowly.

Q4: My purified product still shows impurities by HPLC analysis. What are my options?

A4: If recrystallization is insufficient, column chromatography is the next logical step.

  • Stationary Phase: Standard silica gel is appropriate for this compound.

  • Eluent System: A gradient elution is recommended. Start with a non-polar solvent system and gradually increase the polarity. A good starting point for method development is a gradient of ethyl acetate in hexanes (e.g., from 5% to 30% ethyl acetate).

  • Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexanes) Crude_Product->Recrystallization Analysis1 Purity Check (TLC/HPLC) Recrystallization->Analysis1 Decision1 Purity > 98%? Analysis1->Decision1 Pure_Product Pure Product Decision1->Pure_Product Yes Column_Chromatography Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate) Decision1->Column_Chromatography No Analysis2 Fraction Analysis (TLC) Column_Chromatography->Analysis2 Combine_Fractions Combine Pure Fractions Analysis2->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Solvent_Removal->Pure_Product

Caption: General purification workflow for this compound.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific experimental setup and the purity of your starting materials.

Protocol 1: Synthesis of this compound
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2,4-difluorobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 1M HCl to quench the excess NaBH₄ and hydrolyze the borate ester. Be cautious as hydrogen gas will be evolved.

  • Extraction: Add water and extract the product with ethyl acetate (3 x volume of methanol).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 95:5 hexanes:ethyl acetate and gradually increasing to 70:30 hexanes:ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

IV. Analytical Characterization

Purity assessment is a critical final step. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended analytical techniques.

Table 2: Typical Analytical Parameters

TechniqueConditionsExpected Results
HPLC Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradientDetection: UV at 254 nmA single major peak corresponding to the product. Purity should be ≥98%.
¹H NMR Solvent: CDCl₃ or DMSO-d₆Characteristic peaks for the aromatic protons and the benzylic CH₂ and OH protons. The absence of an aldehyde proton signal (around 10 ppm) indicates the completion of the reduction.
¹⁹F NMR Solvent: CDCl₃ or DMSO-d₆Two distinct fluorine signals, each showing coupling to the other fluorine and to adjacent protons.

V. References

  • Discovery of the Oral Leukotriene C4 Synthase Inhibitor... J Med Chem. 2019 Sep 12;62(17):7769-7787. ([Link])

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. ACS Omega. 2018. ([Link])

  • Method of producing mono- and difluoro benzyl chlorides. Google Patents. ()

  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI. ([Link])

  • A new process related impurity identification... Acta Chromatographica. 2024. ([Link])

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. ([Link])

  • Recent methodologies mediated by sodium borohydride in the reduction of different classes of compounds. ResearchGate. ([Link])

  • This compound. ChemSrc. ([Link])

  • (5-Chloro-2,4-difluorophenyl)(phenyl)methanol. PubChem. ([Link])

  • (2-Chloro-4,5-difluorophenyl)(phenyl)methanol. PubChem. ([Link])

  • Discovery of the Oral Leukotriene C4 Synthase Inhibitor... PubMed. ([Link])

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. ([Link])

  • 2,4-Difluorobenzyl alcohol. PubChem. ([Link])

  • Sodium borohydride reactivity with different solvents. ResearchGate. ([Link])

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Technical Support Center: (5-Chloro-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (5-Chloro-2,4-difluorophenyl)methanol. Given the limited direct literature on the degradation of this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer robust troubleshooting advice and scientifically grounded hypotheses on its stability and transformation pathways.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Stability, Storage, and Handling

Q1: I'm preparing stock solutions of this compound. What is its expected stability in common laboratory solvents?

Based on the chemical structure (a halogenated benzyl alcohol), this compound is expected to be reasonably stable in common organic solvents like methanol, acetonitrile, and DMSO for short-term storage and use in preparing working solutions. However, long-term stability can be a concern, particularly in protic solvents or in the presence of contaminants.

  • Expertise & Experience: While many per- and polyfluoroalkyl substances (PFASs) are known for their stability, some functionalized fluoroethers have shown susceptibility to degradation in certain polar aprotic solvents like acetonitrile and DMSO.[1] Although this compound is not a PFAS, the reactivity of fluorinated compounds in specific solvents is an important consideration. For benzyl alcohols, oxidation to the corresponding aldehyde is a common degradation pathway, which can be accelerated by light, heat, and the presence of oxidizing agents.

  • Trustworthiness: To ensure the integrity of your stock solutions, it is recommended to prepare fresh solutions or perform periodic purity checks using a suitable analytical method like HPLC-UV or LC-MS if solutions are stored for an extended period.[2] For quantitative applications, preparing fresh calibration standards daily from a recently prepared stock solution is best practice.[3]

Q2: What are the optimal storage conditions for neat this compound and its solutions to minimize degradation?

To ensure the long-term stability of this compound, proper storage is crucial.

  • For Neat Compound:

    • Temperature: Store in a cool, dark, and dry place. Refrigeration (2-8 °C) is recommended.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for long-term storage.

    • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • For Stock Solutions:

    • Solvent Choice: For longer-term storage, consider aprotic solvents like acetonitrile over methanol, as methanol can potentially participate in esterification if the alcohol is oxidized to a carboxylic acid. However, be aware that some fluorinated compounds can be unstable in acetonitrile.[1] Therefore, empirical stability studies are recommended.

    • Temperature: Store solutions at -20 °C or lower for extended periods.

    • Aliquoting: Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Section 2: Hypothesized Degradation Pathways

Q3: What are the likely chemical (non-enzymatic) degradation pathways for this compound under experimental conditions?

The primary anticipated non-enzymatic degradation pathway for this compound is oxidation of the benzylic alcohol. This can occur in the presence of oxidizing agents, light, or even atmospheric oxygen over time.

The oxidation would likely proceed in two steps:

  • Oxidation to the Aldehyde: The methanol group is oxidized to form (5-Chloro-2,4-difluorophenyl)aldehyde.

  • Oxidation to the Carboxylic Acid: Further oxidation of the aldehyde yields 5-Chloro-2,4-difluorobenzoic acid.

These degradation products can significantly impact experimental results, especially in biological assays where they may exhibit different activities or toxicities.

G A This compound B (5-Chloro-2,4-difluorophenyl)aldehyde A->B Oxidation [O] C 5-Chloro-2,4-difluorobenzoic acid B->C Oxidation [O] G cluster_main Primary Compound cluster_path1 Oxidative Pathway cluster_path2 Dehalogenation Pathway A This compound B (5-Chloro-2,4-difluorophenyl)aldehyde A->B Alcohol Dehydrogenase D (2,4-Difluorophenyl)methanol A->D Reductive Dehalogenase C 5-Chloro-2,4-difluorobenzoic acid B->C Aldehyde Dehydrogenase

Caption: Hypothesized Microbial Degradation Pathways.

Section 3: Analytical Chemistry Troubleshooting

Q5: I am observing unexpected peaks in my LC-MS analysis of this compound. What are the potential causes?

Unexpected peaks in your chromatogram can arise from several sources. A systematic approach is necessary to diagnose the issue.

  • Degradation Products: As discussed in Section 2, the most likely degradation products are the corresponding aldehyde and carboxylic acid. Check for masses corresponding to these species.

  • Solvent Impurities or Adducts: Ensure the use of high-purity, LC-MS grade solvents. Impurities in solvents or buffers can appear as extraneous peaks. Additionally, in-source adduct formation (e.g., with sodium [M+Na]+ or acetonitrile [M+ACN+H]+) is common in electrospray ionization.

  • Sample Preparation Artifacts: The extraction process itself can sometimes introduce contaminants. Include a "blank" sample that has gone through the entire extraction procedure to identify any peaks introduced during sample preparation. [4]* Isomeric Contamination: The synthesis of this compound may result in small amounts of other isomers, such as (4-Chloro-2,5-difluorophenyl)methanol or (2-Chloro-4,5-difluorophenyl)methanol. [5][6]These isomers will have the same mass but may have slightly different retention times.

G node_q node_q node_a node_a start Unexpected Peaks in Chromatogram q1 Are the peaks present in a blank injection? start->q1 q2 Do the masses match expected degradants? q1->q2 No a1 Source is likely solvent or system contamination. q1->a1 Yes q3 Do the masses match common adducts? q2->q3 No a2 Peaks are likely degradation products. Review sample handling and storage. q2->a2 Yes a3 Peaks are likely in-source adducts. Optimize MS source conditions. q3->a3 Yes a4 Consider isomeric contamination or other impurities from synthesis. q3->a4 No

Caption: Troubleshooting Workflow for Unexpected Peaks.

Q6: I need to develop a quantitative LC-MS/MS method for this compound. What are some recommended starting conditions?

Developing a robust LC-MS/MS method requires optimizing chromatographic separation and mass spectrometric detection. Based on methods for structurally similar small molecules, here is a validated starting point. [2][3]

Parameter Recommended Starting Condition Rationale & Expert Tips
LC Column C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidification helps with peak shape and promotes ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good chromatographic efficiency.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column, balancing analysis time and sensitivity.
Gradient Start at 20-30% B, ramp to 95% B, hold, then re-equilibrate A generic gradient to elute the compound and clean the column. Adjust based on observed retention time.
Injection Volume 5 µL A good starting point to avoid column overloading while maintaining sensitivity.
Ionization Mode Electrospray Ionization (ESI), Positive The molecule is likely to protonate to form [M+H]+. Test negative mode as well.
MRM Transitions Determine precursor ion (e.g., [M+H]+), then optimize cone voltage and collision energy to find stable product ions. Perform infusion of a standard solution to determine the optimal parameters for your specific instrument.

| Internal Standard | A stable isotope-labeled version of the analyte is ideal. | If not available, use a structurally similar compound with a different mass that does not co-elute. |

Q7: My recovery of this compound from a complex biological matrix (e.g., plasma, tissue homogenate) is low and variable. How can I improve my sample preparation?

Low and inconsistent recovery from complex matrices is often due to inefficient extraction or matrix effects. Solid-Phase Extraction (SPE) is a robust technique to address these issues. [4]

  • Expertise & Experience: For a compound like this compound, a polymeric reversed-phase SPE sorbent is a good choice. The aromatic rings will interact with the polymeric sorbent, while the polar alcohol group will allow for efficient elution.

  • Trustworthiness: A well-developed SPE protocol involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. Each step must be optimized for your specific analyte and matrix.

G A Sample Pre-treatment (e.g., Add Internal Standard, Acidify with Phosphoric Acid) C Sample Loading (Load pre-treated sample onto SPE cartridge) A->C B SPE Cartridge Conditioning (e.g., Methanol, then Water) B->C D Washing Step (e.g., 2% Formic Acid, then 20% Methanol) Removes polar interferences C->D E Elution Step (e.g., Methanol or Acetonitrile) Elutes analyte of interest D->E F Evaporation & Reconstitution (Evaporate eluate to dryness, reconstitute in mobile phase) E->F G LC-MS/MS Analysis F->G

Caption: General Solid-Phase Extraction (SPE) Workflow.

References

  • BenchChem. (n.d.). Quantitative Analysis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino) - N-(2,6-difluorophenyl)acetamide in Human Plasma.
  • Eurofins. (2023). Analytical Method Summaries.
  • BLDpharm. (n.d.). 915409-63-1|this compound.
  • PubChem. (2025). (5-Chloro-2,4-difluorophenyl)(phenyl)methanol.
  • BenchChem. (n.d.). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods.
  • PubChem. (n.d.). (2-Chloro-4,5-difluorophenyl)(phenyl)methanol.
  • PubMed. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma.
  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods.
  • National Institutes of Health. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis.
  • PubChem. (2025). 2,4-Difluorobenzyl alcohol.
  • BLDpharm. (n.d.). 1784592-44-4|(5-Chloro-2-(difluoromethyl)phenyl)methanol.
  • Matrix Scientific. (n.d.). This compound.
  • ChemicalBook. (n.d.). (5-chloro-2-(difluoromethyl)phenyl)methanol.
  • ACS Publications. (2026). Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins.
  • eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles.
  • CAS Common Chemistry. (n.d.). 4-Chloro-2-fluorobenzenemethanol.
  • PubMed. (2011). Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells.
  • National Institutes of Health. (n.d.). Biotransformation of the Major Fungal Metabolite 3,5-Dichloro- p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane.

Sources

Technical Support Center: Catalyst Selection for (5-Chloro-2,4-difluorophenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving (5-Chloro-2,4-difluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for common synthetic transformations of this versatile intermediate. The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring presents unique challenges and opportunities in catalysis, which this guide will address in detail.

This document is structured into modules for key reaction types. Each module provides a recommended protocol, a troubleshooting guide in a question-and-answer format, and a summary of critical parameters to facilitate your experimental success.

Module 1: Selective Oxidation to 5-Chloro-2,4-difluorobenzaldehyde

The selective oxidation of benzylic alcohols to aldehydes is a cornerstone transformation in organic synthesis. For a substrate like this compound, the primary challenge is achieving high conversion and selectivity without over-oxidizing the product to the corresponding carboxylic acid. A well-established and mild catalytic system for this purpose is the copper/TEMPO system.

Experimental Protocol: Copper/TEMPO-Catalyzed Aerobic Oxidation

This protocol utilizes a copper (I) salt and (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) to catalytically oxidize the alcohol using air or oxygen as the terminal oxidant.

Materials:

  • This compound

  • Copper(I) acetate (Cu(OAc))

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add acetonitrile and water to create a 1:2 v/v mixture (e.g., 5 mL CH₃CN, 10 mL H₂O).

  • Add Cu(OAc) (0.01 eq) and TEMPO (0.01 eq).

  • Seal the flask and stir vigorously at room temperature under an atmosphere of air (or bubble O₂ through the mixture for faster reaction).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.[1]

  • Upon completion, add dichloromethane (20 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-2,4-difluorobenzaldehyde.

  • Purify the product via column chromatography on silica gel if necessary.

Troubleshooting and FAQs: Oxidation Reactions

Q1: My reaction is stalled, showing low conversion of the starting alcohol even after an extended time. What are the potential causes?

A1: Low conversion can stem from several factors. First, ensure your catalyst system is active. The TEMPO radical can degrade over time; use a fresh bottle if possible. Second, the oxidant supply may be insufficient.[2] For aerobic oxidations, vigorous stirring is critical to ensure efficient mixing of the organic and aqueous phases with the air headspace. If the reaction is still slow, consider switching the atmosphere from air to pure oxygen. Finally, the solvent system is important; the CH₃CN/H₂O mixture is generally effective, but other solvents can be explored.[2]

Q2: I'm observing a significant amount of 5-chloro-2,4-difluorobenzoic acid as a byproduct. How can I improve selectivity for the aldehyde?

A2: Over-oxidation is a common challenge.[2] The primary cause is often prolonged reaction time or excessive temperature. It is crucial to monitor the reaction closely and stop it as soon as the starting material is consumed.[2] Reducing the catalyst loading or running the reaction at a slightly lower temperature can also disfavor the second oxidation step. Some catalyst systems are inherently more prone to over-oxidation; the TEMPO system is generally highly selective for the aldehyde.[1]

Q3: Can I use a different catalyst system for this oxidation?

A3: Absolutely. Another environmentally friendly option is using hydrogen peroxide as the oxidant with a phase-transfer catalyst system, such as sodium molybdate and benzyltriethylammonium chloride (BTEAC).[3] This "green chemistry" approach generates water as the only byproduct.[3] For base-sensitive substrates, catalyst systems based on peroxymonosulfate (PMS) activated by carbon nanotubes have also shown high efficiency at moderate temperatures (e.g., 50 °C).[4]

Data Summary: Oxidation Catalysts
Catalyst SystemOxidantSolventTemperature (°C)Typical Time (h)Key Advantages
Cu(OAc)/TEMPOAir / O₂CH₃CN/H₂O20-254-8High selectivity, mild conditions[1]
Na₂MoO₄/BTEACH₂O₂Biphasic70-901-3"Green" oxidant, water byproduct[3]
Gold (Au) on supportAir / O₂Toluene80-1002-6High activity, but can be inhibited by acid[5]
OCNT-activated PMSKHSO₅CH₃CN/H₂O505Oxygen-free, moderate temperature[4]
Workflow Diagram: Troubleshooting Low Oxidation Yield

G Start Low Conversion of Alcohol CheckCatalyst Check Catalyst Activity (Fresh TEMPO/Cu Salt?) Start->CheckCatalyst CheckOxidant Check Oxidant Supply Start->CheckOxidant CheckConditions Check Reaction Conditions Start->CheckConditions Monitor Monitor by TLC/GC CheckCatalyst->Monitor Stirring Increase Stirring Rate CheckOxidant->Stirring Is mixing efficient? Oxygen Switch Air to O₂ Atmosphere CheckOxidant->Oxygen Is reaction still slow? CheckConditions->Monitor Stirring->Monitor Oxygen->Monitor Monitor->Start No improvement Result Improved Yield Monitor->Result Reaction proceeds

Caption: Troubleshooting workflow for low conversion in benzyl alcohol oxidation.

Module 2: Chemoselective O-Etherification

The conversion of benzyl alcohols to benzyl ethers is a common protecting group strategy or a key step in synthesizing target molecules. The challenge lies in achieving this transformation chemoselectively, especially if other alcohol functionalities are present. The electron-withdrawing groups on this compound make the benzylic C-O bond less labile, which can affect reaction rates.

Experimental Protocol: TCT/DMSO-Catalyzed Etherification

This method is highly chemoselective for benzyl alcohols and uses inexpensive, readily available reagents.[6][7]

Materials:

  • This compound

  • 2,4,6-Trichloro-1,3,5-triazine (TCT, cyanuric chloride)

  • Dimethyl sulfoxide (DMSO)

  • Methanol (for methylation) or Ethanol (for ethylation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, used as both reagent and solvent).

  • Add TCT (1.0 eq) to the solution and stir at room temperature.

  • Add DMSO (1.0 eq) portion-wise to the mixture over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor by TLC. For electron-deficient substrates like this one, longer reaction times (12-24 h) may be necessary.[6]

  • Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution until the pH is neutral.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography.

Troubleshooting and FAQs: Etherification Reactions

Q1: The reaction is very slow or gives a poor yield. Why is this happening with my substrate?

A1: This reaction proceeds through a benzylic carbocation intermediate.[6] The strong electron-withdrawing effects of the two fluorine atoms and the chlorine atom on the phenyl ring destabilize this carbocation, slowing down its formation. Consequently, substrates with such groups require longer reaction times and may yield more moderate results compared to electron-rich benzyl alcohols.[6] To improve the yield, ensure all reagents are anhydrous, as water can compete with the alcohol nucleophile. You can also try gently heating the reaction to 40-50 °C, but monitor carefully for side product formation.

Q2: I see several spots on my TLC plate. What are the likely side products?

A2: A common side product in acid-catalyzed reactions of alcohols is the formation of a symmetric ether from the self-condensation of two alcohol molecules (e.g., dibenzyl ether).[8] While the TCT/DMSO system is generally selective, this can occur if the desired alcohol nucleophile (methanol/ethanol) is not present in sufficient excess. Another possibility is the formation of acetals if any aldehyde is present in the starting material.[8] Ensure your starting alcohol is pure.

Q3: Is there an alternative catalytic approach for this etherification?

A3: Yes, for Williamson ether synthesis (reacting an alkoxide with a benzyl halide), you would first need to convert the alcohol to the corresponding benzyl chloride or bromide. Alternatively, palladium-catalyzed C-O cross-coupling reactions can be employed, which couple the alcohol directly with an aryl halide. However, for simple O-alkylation with methanol or ethanol, the TCT/DMSO method is very practical and avoids the use of strong bases or metal catalysts.[7][9]

Diagram: Influence of Substituents on Etherification Rate

G cluster_0 Reaction Pathway cluster_1 Substituent Effects Alcohol Benzylic Alcohol (Ar-CH₂OH) Carbocation Benzylic Carbocation (Ar-CH₂⁺) Alcohol->Carbocation Rate-Determining Step Ether Product (Ar-CH₂OR) Carbocation->Ether + R-OH EDG Electron-Donating Groups (EDG) (e.g., -OCH₃, -CH₃) EDG->Carbocation Stabilize (+) FASTER reaction EWG Electron-Withdrawing Groups (EWG) (e.g., -F, -Cl, -NO₂) EWG->Carbocation Destabilize (-) SLOWER reaction

Caption: The rate of etherification is dependent on carbocation stability.

Module 3: Fischer-Tropsch Esterification

Ester formation is a fundamental reaction, often accomplished by the acid-catalyzed condensation of an alcohol and a carboxylic acid. This equilibrium-driven process, known as Fischer esterification, requires a catalyst to achieve a reasonable reaction rate.

Experimental Protocol: Sulfuric Acid-Catalyzed Esterification

This classic protocol uses a strong mineral acid as the catalyst and can be driven to completion by removing the water byproduct.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a Dean-Stark trap and condenser, combine this compound (1.0 eq), the carboxylic acid (1.2 eq), and toluene.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).[10]

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the ester product.

  • Continue refluxing for 4-8 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the ester product by column chromatography or distillation.

Troubleshooting and FAQs: Esterification Reactions

Q1: The reaction is not going to completion, and I still have significant amounts of starting material. How can I improve the yield?

A1: Fischer esterification is an equilibrium process. The most effective way to drive it to completion is to remove water as it forms using a Dean-Stark trap.[11] If you are not using one, you can try using a large excess of one of the reactants (typically the less expensive one). Also, ensure your acid catalyst is active and added in a sufficient amount (though still catalytic).

Q2: Are there alternative, milder catalysts I can use instead of concentrated sulfuric acid?

A2: Yes, several other catalysts can be used. Solid acid catalysts like Amberlyst-15 or Nafion are effective and can be easily filtered out after the reaction, simplifying the workup. For more advanced applications, metal-organic frameworks (MOFs) like UiO-66-NH₂ have been shown to be highly efficient heterogeneous catalysts for esterification reactions involving fluorinated substrates.[12][13][14] Lewis acids such as tetrabutoxytitanium have also been used effectively.[15]

Q3: My starting alcohol is sensitive to strong acid. What should I do?

A3: If your substrate is acid-sensitive, you should avoid Fischer esterification. An alternative is to activate the carboxylic acid first. For example, you can convert the carboxylic acid to an acyl chloride (using thionyl chloride or oxalyl chloride) and then react it with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine. This is not a catalytic process with respect to the coupling partners but avoids the use of strong protic acids.

Experimental Workflow: Fischer Esterification

G Setup 1. Assemble Flask with Dean-Stark Trap Reagents 2. Charge Reactants: - Alcohol - Carboxylic Acid - Toluene Setup->Reagents Catalyst 3. Add H₂SO₄ Catalyst Reagents->Catalyst Reflux 4. Heat to Reflux (Collect Water) Catalyst->Reflux Monitor 5. Monitor Reaction (TLC / GC) Reflux->Monitor Workup 6. Cool & Quench (NaHCO₃ Wash) Monitor->Workup Purify 7. Dry & Purify (Chromatography) Workup->Purify

Caption: Step-by-step workflow for a typical Fischer esterification experiment.

Module 4: Palladium-Catalyzed C-O Cross-Coupling

Directly using benzylic alcohols in cross-coupling reactions represents a highly atom-economical method for forming C-C bonds, such as in the synthesis of diarylmethanes. This approach activates the C-O bond, which is typically challenging, and couples the benzylic fragment with an organometallic partner.

Experimental Protocol: Suzuki-Miyaura C-O Coupling

This protocol describes the direct coupling of the benzylic alcohol with an arylboronic acid, leveraging a palladium catalyst to activate the C-O bond.[16]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₄ (0.03 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Add this compound (1.0 eq).

  • Add anhydrous 1,4-dioxane and a small amount of water (e.g., 10:1 dioxane:water).

  • Seal the flask and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS. Reactions are typically complete in 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the desired diarylmethane product by column chromatography.

Troubleshooting and FAQs: C-O Cross-Coupling

Q1: My C-O coupling reaction is giving a very low yield. What is the most likely issue?

A1: The activation of the C-O bond in benzylic alcohols is the critical and most difficult step. The catalyst system is paramount. Ensure your palladium catalyst is active; Pd(PPh₃)₄ can degrade on exposure to air. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands often facilitate the challenging reductive elimination step required to form the C-C bond.[9] Furthermore, ensure your reaction is strictly anaerobic, as oxygen can deactivate the Pd(0) catalyst.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?

A2: Boronic acid homocoupling is a common side reaction in Suzuki couplings, often promoted by oxygen or high temperatures. Running the reaction under a rigorously inert atmosphere can help.[17] You can also try adjusting the stoichiometry; sometimes using a slight excess of the alcohol relative to the boronic acid can favor the cross-coupling pathway. Finally, screening different bases and solvents may identify conditions that disfavor the homocoupling pathway.

Q3: Are there other metals that can catalyze this transformation?

A3: Yes, nickel-based catalysts have emerged as powerful alternatives to palladium for cross-coupling reactions involving C(sp³)-O bonds.[18] Nickel catalysts are often more reactive towards the sluggish oxidative addition step with C-O electrophiles and can be less prone to side reactions like β-hydride elimination (though this is not a concern for the specific substrate ).[18]

Diagram: Simplified Catalytic Cycle for Suzuki C-O Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-CH₂-Pd(II)-OH)L₂ Pd0->OxAdd + ArCH₂-OH Transmetal Transmetalation (Ar-CH₂-Pd(II)-Ar')L₂ OxAdd->Transmetal + Ar'B(OH)₂ + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + ArCH₂-Ar'

Caption: Simplified catalytic cycle for the direct Suzuki-Miyaura coupling of a benzyl alcohol.

References
  • benzyl alcohol oxidation. Sciencemadness Discussion Board. Available at: [Link]

  • Oxidation of benzyl alcohol to benzaldehyde. Lakeland University. Available at: [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. Available at: [Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Publications. Available at: [Link]

  • Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. MDPI. Available at: [Link]

  • Catalytic selective etherification of hydroxyl groups in 5-hydroxymethylfurfural over H4SiW12O40/MCM-41 nanospheres for liquid fuel production. PubMed. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

  • Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. Available at: [Link]

  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Royal Society of Chemistry. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Royal Society of Chemistry. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. European Patent Office. Available at: [Link]

  • Method of producing mono- and difluoro benzyl chlorides. Google Patents.
  • (5-Chloro-2,4-difluorophenyl)(phenyl)methanol. PubChem. Available at: [Link]

  • H-FER-Catalyzed Conversion of Methanol to Ethanol and Dimethyl Ether: a First-Principles DFT Study. Cardiff University. Available at: [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. Available at: [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. PubMed Central. Available at: [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. ResearchGate. Available at: [Link]

  • 2,5-Furandicarboxylic Acid Fluoro-Containing Esters Synthesis. Fluorine notes. Available at: [Link]

  • SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. Royal Society of Chemistry. Available at: [Link]

  • Effect of Reaction Conditions on the Catalytic Dehydration of Methanol to Dimethyl Ether Over a K-modified HZSM-5 Catalyst. OUCI. Available at: [Link]

  • Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. ACS Publications. Available at: [Link]

  • Ex-LDH-Based Catalysts for CO2 Conversion to Methanol and Dimethyl Ether. MDPI. Available at: [Link]

  • Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins. ACS Publications. Available at: [Link]

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Topic: Managing Exothermic Reactions in (5-Chloro-2,4-difluorophenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Audience: Researchers, Scientists, and Drug Development Professionals

Hazard Overview & Core Principles

The synthesis of (5-Chloro-2,4-difluorophenyl)methanol, a key intermediate in pharmaceutical development, typically involves the reduction of 5-chloro-2,4-difluorobenzaldehyde.[1] This transformation, most commonly achieved using hydride-reducing agents like sodium borohydride (NaBH₄), is a highly exothermic process.[2][3] Failure to properly manage the heat generated can lead to a rapid, uncontrolled increase in reaction temperature and pressure, a dangerous situation known as a thermal runaway.[4][5][6]

A thermal runaway occurs when the heat generated by the reaction exceeds the heat removed by the cooling system.[4] This positive feedback loop—where an increased temperature accelerates the reaction rate, which in turn generates even more heat—can result in solvent boiling, vessel over-pressurization, and the release of flammable and toxic materials.[5][7] The primary hazards associated with this specific synthesis are twofold:

  • The Reduction Reaction: The reduction of an aldehyde with NaBH₄ is intrinsically exothermic, with a heat of reaction of approximately -150 kcal/mol.[3]

  • Reagent-Solvent Reactivity: Sodium borohydride reacts with protic solvents like methanol and water, a reaction that is also exothermic and produces flammable hydrogen gas.[8][9]

Effective management of this process hinges on controlling the reaction rate, which is directly proportional to the rate of heat generation. This is achieved through meticulous control of reagent addition and temperature.

Frequently Asked Questions (FAQs)

Q1: Why is the reduction of 5-chloro-2,4-difluorobenzaldehyde with NaBH₄ so exothermic?

A1: The high exothermicity stems from the conversion of a high-energy carbonyl group (C=O) into a more stable alcohol (C-O, O-H, C-H bonds).[1] Sodium borohydride is a powerful nucleophilic reducing agent that reacts rapidly with aldehydes.[1][9] The reaction proceeds quickly upon addition, leading to a significant and immediate release of energy (heat).[3] Understanding this thermodynamic reality is the first step in designing a safe protocol.

Q2: What are the critical parameters I must control to prevent a thermal runaway?

A2: The three pillars of control are:

  • Reagent Addition Rate: The rate at which you add the sodium borohydride solution (or add the aldehyde to the NaBH₄ slurry) is the primary control lever. Slow, controlled addition ensures that the heat generated can be effectively removed by the cooling system.[5]

  • Temperature: Maintaining a consistent, low temperature (typically 0-10 °C) provides a larger safety margin. A cooling bath (e.g., ice-water) is essential to absorb the heat as it is generated.[6]

  • Agitation: Efficient stirring is crucial to prevent localized "hot spots" where reagents can concentrate and react uncontrollably. Poor mixing can lead to a dangerous accumulation of unreacted reagents, which can then react all at once.[6]

Q3: How does my choice of solvent affect the reaction's safety?

A3: Solvent choice is critical. Protic solvents like methanol or ethanol are commonly used because they readily dissolve the aldehyde and the borate ester intermediates.[9] However, NaBH₄ reacts with these solvents to generate hydrogen gas, adding to the overall heat and pressure of the system.[9] Using a co-solvent system, such as THF/methanol, can sometimes moderate the reaction.[9] It is crucial to be aware that the reaction of NaBH₄ with water is vigorous and can be violent, especially under acidic conditions.[10]

Q4: Can I add all the NaBH₄ powder to the aldehyde solution at once?

A4: Absolutely not. This is a recipe for a thermal runaway. Adding the reducing agent in one portion (bulk addition) will cause an almost instantaneous and massive release of energy, overwhelming any standard laboratory cooling system.[7] The reducing agent must be added portion-wise or as a solution via a dropping funnel to control the reaction rate.[5]

Troubleshooting Guide: Field Scenarios & Solutions

Problem/Observation Potential Cause(s) Immediate Action & Solution
Rapid Temperature Spike (>5 °C above target) 1. Reagent addition is too fast.2. Cooling bath is failing/insufficient.3. Inadequate stirring causing localized reaction.1. Immediately STOP reagent addition. 2. Check and replenish the cooling bath (add more ice/dry ice).3. Ensure stirring is vigorous.4. If temperature continues to rise: Prepare for emergency quenching by having a pre-chilled, weak acid solution (e.g., acetic acid in isopropanol) ready. This is a last resort.
Reaction Fails to Initiate or Stalls 1. NaBH₄ reagent is old or has been deactivated by moisture.2. The reaction temperature is too low, significantly slowing kinetics.1. Pause addition. Allow the reaction to warm by 2-3 °C and observe for any exotherm.2. If no reaction occurs, the NaBH₄ may be inactive. It is safer to quench the entire mixture carefully and start over with fresh reagent than to add more NaBH₄ to a stalled reaction, which could lead to an uncontrolled reaction if it suddenly initiates.
Excessive Gas Evolution (Bubbling) 1. Reaction of NaBH₄ with a protic solvent (expected).2. Quenching of excess reagent by an acidic impurity.3. Reaction temperature is too high, accelerating solvent decomposition.1. Ensure the gas is being safely vented (e.g., via a bubbler) and not causing pressure buildup in a sealed system.[11]2. Slow or stop reagent addition until the bubbling subsides.3. Check the reaction temperature; if it's elevated, improve cooling.
Workup/Quenching is Violently Exothermic 1. A large excess of unreacted NaBH₄ remains.2. The quenching agent (e.g., water, acid) was added too quickly.1. Always cool the reaction vessel in an ice bath before and during the quench. 2. Add the quenching agent very slowly dropwise with vigorous stirring.[12]3. A multi-step quench is safest: first with a slow-reacting alcohol like isopropanol, followed by methanol, and finally by water or dilute acid.[11][12]

Visual Workflows & Diagrams

Experimental Safety Workflow

This diagram outlines the critical steps and decision points for safely conducting the exothermic reduction.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase Prep 1. Assemble Apparatus: - Reaction Flask - Dropping Funnel - Thermometer - Stirrer - N2 Inlet/Bubbler Cool 2. Prepare Cooling Bath (Ice-Water, 0-5°C) Prep->Cool Charge 3. Charge Flask with Aldehyde & Solvent Cool->Charge StartAdd 4. Begin SLOW Addition of NaBH4 Solution Charge->StartAdd Monitor 5. Monitor Temperature and Gas Evolution (Maintain T < 10°C) StartAdd->Monitor AdditionComplete 6. Addition Complete Monitor->AdditionComplete If T stable Stop STOP ADDITION! Enhance Cooling Monitor->Stop If T > 10°C StirPost 7. Stir at 0-5°C for 1h (Monitor with TLC) AdditionComplete->StirPost CoolQuench 8. Cool to 0°C StirPost->CoolQuench SlowQuench 9. SLOWLY Add Quenching Agent (e.g., Acetone, then H2O) CoolQuench->SlowQuench Extract 10. Aqueous Workup & Extraction SlowQuench->Extract Stop->Monitor Once T is stable

Caption: Workflow for controlled exothermic reduction.

Troubleshooting a Temperature Excursion

This decision tree illustrates the logical steps to take when facing an unexpected rise in temperature.

G Start Temperature Rises >5°C Above Setpoint StopAdd IMMEDIATELY Stop Reagent Addition Start->StopAdd CheckCooling Check Cooling Bath & Stirring StopAdd->CheckCooling TempDrop Does Temperature Start to Drop? CheckCooling->TempDrop Resume Resume Addition at 50% of Original Rate TempDrop->Resume  Yes Emergency EMERGENCY: Prepare for Inhibitor/ Quench Addition TempDrop->Emergency  No Monitor Continue to Monitor Closely Resume->Monitor

Caption: Decision tree for managing a temperature excursion.

Best Practice Protocol: Controlled Reduction

This protocol is a guideline. Quantities should be adjusted based on the specific scale and equipment. Always perform a risk assessment before starting.

Reagents & Equipment:

  • 5-chloro-2,4-difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Nitrogen inlet and bubbler

  • Ice-water bath

Procedure:

  • Setup: Assemble a dry, three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel. Place the flask in an ice-water bath. Establish an inert nitrogen atmosphere.

  • Charge Aldehyde: To the flask, add 5-chloro-2,4-difluorobenzaldehyde (1.0 eq) and THF (approx. 5 mL per gram of aldehyde). Stir until fully dissolved and cool the solution to 0-5 °C.

  • Prepare NaBH₄ Solution: In a separate flask, carefully dissolve NaBH₄ (0.3-0.5 eq) in methanol (approx. 8 mL per gram of NaBH₄). Note: This solution will bubble as H₂ is generated. Prepare this just before use.

  • Controlled Addition: Transfer the NaBH₄/MeOH solution to the dropping funnel. Add the solution dropwise to the stirred aldehyde solution over 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C. Adjust the addition rate to maintain this temperature range.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Controlled Quench: While maintaining cooling at 0 °C, slowly and carefully add acetone dropwise to quench any excess NaBH₄. After gas evolution ceases, slowly add deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

References

  • Organic Process Research & Development. (2015). Mechanistic Studies and Reaction Calorimetry Enable Safe Scale-up of a Reduction with NaBH4 and TFA.
  • Gonzales, N. O., Levin, M. E., & Zimmerman, L. W. (2007). The reactivity of sodium borohydride with various species as characterized by adiabatic calorimetry. Journal of Hazardous Materials, 142(3), 639-646. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • Chen, J., et al. (2023).
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Borohydride. [Link]

  • UC Center for Laboratory Safety. (2012).
  • University of California, Berkeley. (n.d.).
  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. [Link]

  • IChemE. (1994).
  • Organic Process Research & Development. (2018). Safety Evaluation of Sodium Borohydride in Dimethylacetamide. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Maschio, G., & Varrone, M. (2012). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions.
  • Wikipedia. (n.d.). Thermal runaway. [Link]

  • Semantic Scholar. (2022).
  • Sarpong Group, University of California, Berkeley. (2016).

Sources

Technical Support Center: Solvent Effects on (5-Chloro-2,4-difluorophenyl)methanol Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for researchers, scientists, and drug development professionals working with (5-Chloro-2,4-difluorophenyl)methanol. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the critical role of solvent choice in modulating the reactivity of this versatile fluorinated building block. The electronic properties imparted by the chloro and difluoro substituents introduce unique considerations for reaction design and optimization.

Core Principles: The Solvent's Decisive Role

This compound, like other benzylic alcohols, can undergo reactions through various pathways, most notably nucleophilic substitution and oxidation.[1][2] The solvent is not merely a medium for dissolution; it is an active participant that can dictate the reaction mechanism, rate, and ultimate product distribution. Understanding the interplay between the substrate, nucleophile, and solvent is paramount for experimental success.

The primary mechanistic crossroads for nucleophilic substitution at the benzylic position is the competition between the unimolecular (SN1) and bimolecular (SN2) pathways.[3][4]

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process involving the formation of a benzylic carbocation intermediate. The rate-determining step is the initial ionization of the substrate.[3] This pathway is favored by factors that stabilize the carbocation, such as polar protic solvents.

  • SN2 (Bimolecular Nucleophilic Substitution): This is a one-step, concerted reaction where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[4] This pathway is favored by strong nucleophiles and polar aprotic solvents that do not heavily solvate the nucleophile.[3]

The electron-withdrawing nature of the fluorine and chlorine atoms on the phenyl ring can influence the stability of the benzylic carbocation, making the choice of solvent even more critical compared to unsubstituted benzyl alcohol.

Troubleshooting Guide & Optimization

This section addresses common issues encountered during reactions with this compound, presented in a question-and-answer format.

Question 1: My nucleophilic substitution reaction is giving very low yields. What could be the cause and how do I fix it?

Answer: Low yields in nucleophilic substitutions are frequently traced back to a mismatch between the desired reaction mechanism and the chosen solvent system.

Potential Cause A: Unfavorable SN1 vs. SN2 Competition

Your desired pathway may be hindered by conditions that favor the competing mechanism. The benzylic nature of the substrate allows for both pathways to be accessible.[3]

  • Recommended Solution: Tailor your solvent choice to the desired mechanism.

    • For SN2 (favored with strong nucleophiles): Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN). These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive.[5]

    • For SN1 (favored with weak nucleophiles): Use a polar protic solvent like ethanol, methanol, or water mixtures. These solvents excel at stabilizing the carbocation intermediate through hydrogen bonding, which is crucial for the SN1 pathway.[3][6]

Potential Cause B: Solvolysis Side Reaction

If you are using a protic solvent (e.g., ethanol, methanol) and observing a product where the solvent molecule has acted as the nucleophile, you are experiencing solvolysis. This is a common issue in SN1 reactions.[3]

  • Recommended Solution: If solvolysis is not the desired outcome, switch to a non-nucleophilic, polar solvent. For SN1-type reactions where solvolysis is problematic, highly ionizing but poorly nucleophilic solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be effective.[7]

Potential Cause C: Poor Solubility of Reactants

This compound and many nucleophilic salts have limited solubility in nonpolar solvents.

  • Recommended Solution: Ensure all reactants are fully dissolved. If solubility is an issue in solvents like Dichloromethane (DCM), consider moving to more polar options like DMF or DMSO.[5]

Potential Cause D: Deactivation of the Nucleophile

In polar protic solvents, hydrogen bonding can form a "solvent cage" around the nucleophile, stabilizing it and reducing its reactivity. This blunts the nucleophile's ability to participate in an SN2 reaction.[6]

  • Recommended Solution: For SN2 reactions, always prefer a polar aprotic solvent to maximize the nucleophile's intrinsic reactivity.[3]

Question 2: My oxidation of this compound to the aldehyde is sluggish or producing over-oxidized carboxylic acid byproducts. Is the solvent responsible?

Answer: Absolutely. The solvent can influence the activity of the oxidizing agent and the stability of the intermediate aldehyde.

  • Recommended Solution:

    • Solvent Choice for Mild Oxidation: For oxidations targeting the aldehyde, non-polar aprotic solvents like Dichloromethane (DCM) are often preferred. They provide good solubility for the alcohol and many common oxidizing agents (e.g., PCC, PDC) without promoting over-oxidation.

    • Avoiding Over-oxidation: Solvents like DMSO can sometimes participate in the reaction (e.g., Swern oxidation) but can also promote side reactions if conditions are not carefully controlled.[8][9] Using a non-aqueous, inert solvent helps isolate the desired aldehyde.[8]

    • Solubility and Reactivity: Ensure your chosen oxidant is soluble and stable in the selected solvent. Some oxidations perform well in solvents like acetonitrile or ethyl acetate, which offer a balance of polarity and inertness.[10]

Question 3: Why does my SN1 reaction with a neutral nucleophile (like an amine) fail, even in a polar protic solvent?

Answer: The hydroxyl group (-OH) is a notoriously poor leaving group. For an SN1 reaction to proceed, the C-O bond must be cleaved to form the carbocation.

  • Recommended Solution: The reaction requires acidic conditions. Protonation of the hydroxyl group by an acid catalyst converts it into a hydronium ion (-OH2+). This species is an excellent leaving group (neutral water), facilitating the formation of the benzylic carbocation intermediate, which can then be trapped by the nucleophile.[3]

Frequently Asked Questions (FAQs)

Q1: How do the chloro- and difluoro- substituents affect the reactivity of this compound? A1: The halogen substituents are strongly electron-withdrawing. This has two main effects:

  • Destabilization of the Carbocation: They destabilize the formation of a positive charge at the benzylic position, which can slow down or disfavor the SN1 pathway compared to unsubstituted benzyl alcohol.

  • Increased Electrophilicity: They make the benzylic carbon more electron-deficient (more electrophilic), which can make it more susceptible to attack by a nucleophile in an SN2 reaction.

Q2: What is the best general-purpose solvent for SN2 reactions with this alcohol? A2: Dimethylformamide (DMF) or Acetonitrile (ACN) are excellent starting points. They are polar aprotic solvents that effectively dissolve the alcohol and most common nucleophiles while enhancing nucleophilicity.[5]

Q3: Can I use nonpolar solvents like toluene or hexane? A3: These are generally poor choices for the reactions of this compound. The polarity of the alcohol itself, and especially of ionic nucleophiles, leads to very low solubility in nonpolar media, preventing the reaction from occurring efficiently.[5]

Q4: How does solvent polarity impact reaction rate? A4: For SN1 reactions, increasing solvent polarity (specifically in protic solvents) dramatically increases the rate by stabilizing the carbocation-like transition state.[3][6] For SN2 reactions, polar aprotic solvents increase the rate by freeing the nucleophile from solvation, making it more reactive.[3]

Data Summary & Visualization

Table 1: Solvent Selection Guide for Nucleophilic Substitution
Solvent ClassExamplesEffect on SN1 PathwayEffect on SN2 PathwayTypical Use Case
Polar Protic Water, Ethanol, MethanolFavors . Stabilizes carbocation intermediate.Hinders . Solvates and deactivates nucleophile.Reactions with weak nucleophiles; solvolysis.
Polar Aprotic DMF, DMSO, AcetonitrileHinders . Does not effectively stabilize carbocation.Favors . Enhances nucleophile reactivity.Reactions with strong, anionic nucleophiles.
Nonpolar Aprotic Toluene, Hexane, DioxaneHinders . Poor stabilization of ions.Hinders . Poor solubility of reactants.Generally not recommended for this substrate.
Visualizing Solvent Effects
Workflow for Solvent Selection in Nucleophilic Substitution

This diagram outlines the decision-making process for choosing an appropriate solvent based on the desired reaction mechanism.

G start Start: Nucleophilic Substitution on This compound nucleophile_check What is the nature of your nucleophile? start->nucleophile_check strong_nuc Strong Nucleophile (e.g., N3-, CN-, RS-) nucleophile_check->strong_nuc Strong weak_nuc Weak/Neutral Nucleophile (e.g., H2O, ROH, RNH2) nucleophile_check->weak_nuc Weak sn2_path Desired Pathway: SN2 (Bimolecular) strong_nuc->sn2_path sn1_path Desired Pathway: SN1 (Unimolecular) weak_nuc->sn1_path polar_aprotic Choose Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) Maximizes nucleophile reactivity. sn2_path->polar_aprotic polar_protic Choose Polar Protic Solvent (Ethanol, Methanol, Water) Stabilizes carbocation intermediate. sn1_path->polar_protic acid_check Is an acid catalyst needed? polar_protic->acid_check add_acid Yes. Add acid to protonate -OH into a good leaving group (-OH2+). acid_check->add_acid Yes no_acid No. Nucleophile is strong enough. acid_check->no_acid No

Caption: Solvent selection workflow for SN1 vs. SN2 reactions.

Conceptual Diagram of Solvent-Intermediate Interactions

This diagram illustrates how different solvent types interact with the key species in SN1 and SN2 reactions.

Caption: Contrasting solvent interactions in SN1 and SN2 mechanisms.

Experimental Protocols

Protocol 1: General Procedure for SN2 Substitution (Example: Azide Formation)

  • Objective: To replace the hydroxyl group with an azide nucleophile, a reaction that proceeds optimally via an SN2 pathway.

  • Causality: A polar aprotic solvent (DMF) is chosen to maximize the reactivity of the azide anion. The hydroxyl group must first be converted to a better leaving group (e.g., a tosylate or mesylate).

Step-by-Step Methodology:

  • Activation of Alcohol:

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N2 or Ar) at 0 °C.

    • Slowly add methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the organic layer. Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

  • Nucleophilic Substitution:

    • Dissolve the crude mesylate from the previous step in anhydrous Dimethylformamide (DMF).

    • Add sodium azide (NaN3, 2.0 eq).

    • Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC.

    • Once complete, cool the reaction to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Oxidation to Aldehyde

  • Objective: To selectively oxidize the primary alcohol to the corresponding aldehyde.

  • Causality: A mild oxidant (PCC) in an inert, non-aqueous solvent (DCM) is used to prevent over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Set up a round-bottom flask with a magnetic stirrer under an inert atmosphere.

  • Suspend Pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous Dichloromethane (DCM). Add powdered molecular sieves (4Å) to trap the water produced.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the alcohol solution to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. The mixture will turn into a dark, tarry substance.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter pad thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • If necessary, purify the product by column chromatography.

References

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Wan, P., & Budac, D. (1992). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, (7), 1241-1247. [Link]

  • Paquin, J. F., & Desrosiers, J. N. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Organic Letters, 17(1), 134-137. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]

  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—a kinetic study. Proceedings of the Indian Academy of Sciences - Section A, 88(5), 363-368. [Link]

  • University of Illinois Springfield. (n.d.). 8.3 Bimolecular Nucleophilic Substitution. [Link]

  • Sathyapal, R., et al. (2019). Effect of solvents. Reaction conditions: benzyl alcohol = 20 mmol,... [Diagram]. ResearchGate. [Link]

  • Sparrow Chemical. (n.d.). Benzyl Alcohol Series. [Link]

  • McKay, M. J., & Nguyen, H. M. (2012). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 14(1), 284-287. [Link]

  • Wang, L., et al. (2019). Effect of the solvent on the reaction (reaction conditions: 0.5 mmol...). [Diagram]. ResearchGate. [Link]

  • Barton, J. M., et al. (2011). Solvent Effects on Cure 1-Benzyl Alcohol on Epoxy Cure. Scilit. [Link]

  • Tadayon, S., et al. (2015). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 11, 2306–2312. [Link]

  • Wang, F., et al. (2020). Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. Green Chemistry, 22(18), 5971-5976. [Link]

  • PubChem. (2025). (5-Chloro-2,4-difluorophenyl)(phenyl)methanol. [Link]

  • ChemSrc. (n.d.). 5-氯-2,4-二氟苯甲醇. [Link]

  • Birch, A. M., et al. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor... (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry, 62(17), 7769–7787. [Link]

  • PubChem. (n.d.). (2-Chloro-4,5-difluorophenyl)(phenyl)methanol. [Link]

  • Dave, B., et al. (2017). Kinetics and Mechanism of Oxidation of Aliphatic Secondary Alcohols by Benzimidazolium Fluorochromate in Dimethyl Sulphoxide Solvent. Oriental Journal of Chemistry, 33(4). [Link]

  • Peng, H., et al. (2022). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology, 56(2), 926–935. [Link]

  • Google Patents. (2017). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
  • Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(7), 4147–4158. [Link]

  • MDPI. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. [Link]

  • Dave, B., et al. (2017). (PDF) Kinetics and Mechanism of Oxidation of Aliphatic Secondary Alcohols by Benzimidazolium Fluorochromate in Dimethyl Sulphoxide Solvent. ResearchGate. [Link]

  • ACS Publications. (2026). Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins. [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzyl alcohol. [Link]

  • Popova, M. D., et al. (2025). Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of (5-Chloro-2,4-difluorophenyl)methanol: A Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. The purity of starting materials and intermediates is not merely a quality control checkbox; it is a fundamental pillar supporting the safety and efficacy of the final Active Pharmaceutical Ingredient (API). (5-Chloro-2,4-difluorophenyl)methanol, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile directly influences the impurity landscape of the subsequent API, making the validation of its analytical methods a critical, non-negotiable step.

This guide provides a comparative analysis of the principal analytical methodologies for validating the purity of this compound. We will move beyond rote protocols to explore the causality behind experimental design, grounding our discussion in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[1][2][3] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are not only accurate and precise but are demonstrably "fit for purpose."[3]

Strategic Overview: Selecting the Right Analytical Tool

The selection of an analytical method is a strategic decision dictated by the specific questions we need to answer. Are we quantifying a known impurity, identifying an unknown degradant, or certifying the absolute purity of a reference standard? Each objective is best served by a different analytical tool. The primary methods for assessing the purity of a moderately polar, aromatic compound like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The following diagram illustrates a logical workflow for the comprehensive purity validation of a pharmaceutical intermediate.

Purity_Validation_Workflow cluster_0 Phase 1: Method Development & Feasibility cluster_1 Phase 2: Method Validation & Characterization cluster_2 Phase 3: Finalization & Implementation Start Define Analytical Target Profile (ATP) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation ICH Q1A/Q1B Method_Screening Screen Primary Methods (HPLC, GC) Forced_Degradation->Method_Screening Impurity_Detection Preliminary Impurity Profile Generation Method_Screening->Impurity_Detection HPLC_Validation HPLC Method Validation (ICH Q2(R2)) Impurity_Detection->HPLC_Validation GC_Validation GC Method for Residual Solvents Impurity_Detection->GC_Validation Structure_Elucidation Impurity Identification (LC-MS, NMR) HPLC_Validation->Structure_Elucidation Unknown peaks Final_Report Validation Report & Specification Setting HPLC_Validation->Final_Report GC_Validation->Final_Report Structure_Elucidation->Final_Report qNMR_Purity Quantitative NMR (Purity Assay) qNMR_Purity->Final_Report Orthogonal Method Routine_Use Implementation for Routine QC Testing Final_Report->Routine_Use

Caption: A generalized workflow for the validation of chemical purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

For non-volatile, polar to moderately non-polar compounds, Reverse-Phase HPLC (RP-HPLC) is the undisputed method of choice for purity determination and impurity profiling. Its high resolution, sensitivity, and robustness make it ideal for separating the main component from structurally similar impurities.

Expertise & Rationale: The key to a successful HPLC method is achieving baseline separation of the main peak from all potential impurities and degradants. A "stability-indicating" method is one that can unequivocally do this, a capability that must be proven through forced degradation studies.[4][5] We intentionally stress the sample under harsh conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[6][7] The method is considered stability-indicating if all resulting degradant peaks are well-resolved from the parent peak and from each other.[8]

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Instrumentation: UHPLC or HPLC system with a Photodiode Array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a standard starting point, offering excellent hydrophobic retention for aromatic compounds.[9]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidifier sharpens peak shape for the alcohol.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm (or a wavelength determined from the UV spectrum of the main component).

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.02080
25.02080
25.17030
30.07030

Trustworthiness through Validation (per ICH Q2(R2)): A method is only reliable if its performance characteristics are documented and meet predefined acceptance criteria.[1][10]

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can detect the analyte in the presence of impurities/degradants.Peak purity analysis (using PDA detector) must pass. No co-elution at the main peak.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision To show the closeness of agreement between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Peak resolution and %RSD of results remain within limits when flow rate, pH, and column temperature are varied.

Gas Chromatography (GC): The Specialist for Volatile Impurities

While HPLC is excellent for non-volatile compounds, it is blind to highly volatile impurities such as residual solvents from the manufacturing process. Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is the standard technique for this analysis.[11][12]

Expertise & Rationale: The choice of GC is based on the physical properties of the target analytes (volatility).[13] this compound itself is semi-volatile, but the primary use of GC in this context is for impurities that are more volatile, such as hexane, toluene, or isopropanol, which are common synthesis solvents. Headspace GC is often preferred as it introduces only the volatile components into the system, protecting the column from the non-volatile API.

Experimental Protocol: Headspace GC-FID for Residual Solvents
  • Instrumentation: Headspace Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar column like a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm) is suitable for general solvent screening.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO). Crimp and seal the vial.

Advanced Methods for Structural Characterization: LC-MS and NMR

While HPLC and GC can quantify impurities, they provide limited information about their chemical structures. For identifying unknown impurities found during purity testing or forced degradation studies, more powerful techniques are required.[14]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.[15] This allows for the determination of the molecular weight of an impurity, which is a critical piece of information for its identification. High-resolution mass spectrometry (HRMS) can even provide the elemental composition.

LCMS_Workflow HPLC_Separation HPLC Separation of Impurity Ionization Electrospray Ionization (ESI) HPLC_Separation->Ionization Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->Mass_Analyzer Detector Detection of m/z Mass_Analyzer->Detector Data_Analysis Data Analysis: - Molecular Weight - Elemental Formula - Fragmentation Pattern Detector->Data_Analysis

Caption: A simplified workflow for impurity identification using LC-MS.

Application Example: If the HPLC purity method shows a consistent unknown impurity, the same method can be transferred to an LC-MS system. By analyzing the mass spectrum of the impurity peak, we can obtain its mass-to-charge ratio (m/z). For instance, an impurity with an m/z corresponding to an additional 14 Da might suggest oxidation of the methanol group (-CH₂OH) to a methyl ether (-OCH₃) or loss of H₂ and addition of O to form the corresponding aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the definitive tool for structure elucidation.[16][17] While LC-MS provides the molecular weight, NMR reveals the exact arrangement of atoms and their connectivity. Furthermore, quantitative NMR (qNMR) can be used as a primary method to determine the absolute purity of the material without needing a pre-certified reference standard of the compound itself.[18]

Application:

  • Structural Elucidation: For a significant unknown impurity (>0.1%), it can be isolated using preparative HPLC. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can then be run to unambiguously determine its structure.

  • Quantitative Purity (qNMR): An accurately weighed amount of the this compound sample is mixed with an accurately weighed amount of a stable, non-interfering internal standard (e.g., maleic acid). By comparing the integral of a unique proton signal from the analyte to a signal from the internal standard, the exact purity can be calculated. This provides an excellent orthogonal validation for the purity value obtained by HPLC.[18] The chemical shifts of common impurities and solvents are well-documented and can aid in identifying minor components directly from the spectrum.[19][20]

Comparative Summary

FeatureHPLC-UV/PDAGC-FIDLC-MSNMR Spectroscopy
Principle Differential partitioning between mobile and stationary phases.[21]Partitioning between a gaseous mobile phase and a stationary phase.[11]HPLC separation followed by mass-based detection.[14]Nuclear spin transitions in a magnetic field.[16]
Primary Use Purity assay and quantification of non-volatile impurities.Quantification of volatile impurities (e.g., residual solvents).Identification of unknown impurities and degradants.Structural elucidation and absolute purity assay (qNMR).
Sensitivity High (ng range).High (ng range), especially for volatile compounds.Very High (pg to ng range).Moderate (µg to mg range).
Limitations Not suitable for volatile compounds; structural information is limited.Only for volatile and thermally stable compounds.Quantification can be complex; matrix effects can cause ion suppression.Lower sensitivity; requires higher sample amounts.

Conclusion and Recommendations

A robust and reliable purity validation for this compound cannot be achieved with a single analytical technique. A multi-faceted approach is essential for ensuring the quality and safety of this critical pharmaceutical intermediate.

  • For routine quality control and release testing, a validated, stability-indicating RP-HPLC method is the cornerstone for assessing purity and related substances.

  • This must be complemented by a Headspace GC method to control for residual volatile organic impurities.

  • During development, and for the investigation of any unknown impurities that exceed the identification threshold (as defined by ICH Q3A), LC-MS is indispensable for obtaining rapid molecular weight information.

  • For definitive structural confirmation of impurities and as an orthogonal, primary method for purity assay of reference standards, NMR spectroscopy is the ultimate authority.

By strategically combining these methods, scientists can build a comprehensive and scientifically sound analytical package that satisfies regulatory requirements and, most importantly, ensures a deep understanding of the molecule's stability and purity profile.

References

  • ICH. (2022). ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Slideshare. ICH Guidelines for Validation Final. [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column. [Link]

  • Hewitt, E., Franklin, C. L., & Wang, J. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • International Journal of Pharmaceutical Investigation. (2018). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]

  • PubMed. (1991). Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • ARL Bio Pharma. Benzyl Alcohol - Analytical Method Validation. [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Truman ChemLab. Gas Chromatography of an Alcohol Mixture. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Truman ChemLab. (2011). Gas Chromatography: Principles and Determination of Percent Alcohol. [Link]

  • Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. [Link]

  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2022). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. [Link]

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A Comparative Guide to the HPLC Analysis of (5-Chloro-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of (5-Chloro-2,4-difluorophenyl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for purity determination and impurity profiling. Beyond a simple recitation of methods, this guide delves into the rationale behind chromatographic choices, offering insights grounded in scientific principles and practical experience.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated aromatic alcohol whose purity is critical to the safety and efficacy of the final products it is used to synthesize. The presence of impurities, even in trace amounts, can have significant impacts on the manufacturing process and the pharmacological or biological activity of the end product. Therefore, a highly selective and sensitive analytical method is paramount for its quality control. HPLC, particularly in its reversed-phase mode, stands as the cornerstone technique for the analysis of such non-volatile, polar organic compounds.

This guide will explore and compare different HPLC approaches for the analysis of this compound, with a focus on achieving optimal separation from potential process-related impurities. Furthermore, we will benchmark the performance of the recommended HPLC method against alternative analytical techniques, providing a holistic view of the available analytical strategies.

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is the most critical parameter in achieving the desired selectivity in HPLC. For a moderately polar and aromatic compound like this compound, several reversed-phase columns can be considered.

The Workhorse: C18 (Octadecyl Silane) Columns

The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its hydrophobicity and broad applicability.

  • Mechanism of Separation: The primary retention mechanism on a C18 column is hydrophobic interaction between the non-polar C18 alkyl chains and the analyte. For this compound, the aromatic ring and the chlorodifluoro-substituents will contribute to its retention.

  • Advantages:

    • Versatility: Suitable for a wide range of analytes.

    • Robustness: Generally stable over a wide pH range (depending on the specific column chemistry).

    • Availability: Offered by numerous manufacturers with a variety of particle sizes and pore dimensions.

  • Considerations: While effective for retaining the main analyte, a standard C18 column may not always provide sufficient selectivity to separate it from structurally similar impurities, especially positional isomers.

An Alternative with Enhanced Aromatic Selectivity: Phenyl-Hexyl Columns

Phenyl-hexyl columns offer a different selectivity profile compared to C18 columns, which can be advantageous for separating aromatic compounds.

  • Mechanism of Separation: In addition to hydrophobic interactions, phenyl-hexyl phases provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can lead to enhanced retention and selectivity for aromatic compounds.

  • Advantages:

    • Alternative Selectivity: Can resolve peaks that co-elute on a C18 column.

    • Improved Peak Shape: Can sometimes provide better peak shapes for aromatic compounds.

  • Considerations: The retention of non-aromatic impurities might be lower compared to a C18 column.

The Specialist for Halogenated Compounds: Pentafluorophenyl (PFP) Columns

PFP columns are a unique stationary phase with a high density of fluorine atoms, making them particularly well-suited for the separation of halogenated compounds.

  • Mechanism of Separation: PFP columns offer a complex interplay of separation mechanisms, including hydrophobic, dipole-dipole, and π-π interactions. The electron-rich fluorine atoms can interact favorably with the halogenated analyte.

  • Advantages:

    • Unique Selectivity: Often provides exceptional resolution for halogenated aromatic compounds and positional isomers that are difficult to separate on other phases.

    • Enhanced Retention: Can exhibit increased retention for halogenated compounds compared to C18 phases.

  • Considerations: The elution order on a PFP column can be significantly different from that on a C18 or phenyl-hexyl column, which can be a powerful tool for method development but also requires careful peak tracking.

Table 1: Comparison of HPLC Stationary Phases for the Analysis of this compound
FeatureC18 (Octadecyl Silane)Phenyl-HexylPentafluorophenyl (PFP)
Primary Interaction HydrophobicHydrophobic, π-πHydrophobic, π-π, Dipole-Dipole
Selectivity for Analyte GoodVery GoodExcellent
Selectivity for Isomers ModerateGoodExcellent
Typical Mobile Phase Acetonitrile/Methanol and Water/BufferAcetonitrile/Methanol and Water/BufferAcetonitrile/Methanol and Water/Buffer
Best Suited For General purpose, initial method developmentAromatic compounds, alternative selectivityHalogenated compounds, resolving isomers

Recommended HPLC Method and Experimental Protocol

Based on the analysis of stationary phase characteristics, a method utilizing a Pentafluorophenyl (PFP) column is recommended for the primary analysis of this compound, especially when accurate impurity profiling is required. For routine purity assays where isomeric impurity separation is not a major concern, a C18 column can also be a robust choice.

Recommended HPLC Method Parameters
ParameterRecommended ConditionRationale
Column PFP, 4.6 x 150 mm, 3.5 µmProvides unique selectivity for halogenated compounds and potential impurities.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is compatible with MS detection.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Gradient 20% to 95% B over 15 minutesTo ensure elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection UV at 220 nmAromatic compounds generally have strong absorbance in the low UV region.
Injection Volume 5 µLA small injection volume is sufficient for a sensitive detector.
Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject the standard and sample solutions and run the gradient program.

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample by the area percent method.

    • Identify and quantify any impurities relative to the main peak.

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Preparation Injection Injection Standard->Injection Sample Sample Preparation Sample->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: A generalized workflow for the HPLC analysis of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method for the analysis of this compound, other techniques can be employed for confirmatory analysis or for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile and thermally stable compounds in the gas phase, followed by detection and identification using a mass spectrometer.

  • Applicability: this compound is a relatively volatile compound and can be analyzed by GC-MS.

  • Advantages:

    • High Sensitivity and Selectivity: MS detection provides excellent sensitivity and structural information for peak identification.

    • Orthogonal Technique: Provides confirmatory data to the HPLC results.

  • Disadvantages:

    • Thermal Degradation: The analyte may degrade at high temperatures in the GC inlet, leading to inaccurate quantification.

    • Derivatization: May require derivatization to improve volatility and thermal stability.

Capillary Electrophoresis (CE)
  • Principle: CE separates ions based on their electrophoretic mobility in an electric field.

  • Applicability: As a neutral molecule, this compound would require Micellar Electrokinetic Chromatography (MEKC), a mode of CE, for analysis.

  • Advantages:

    • High Efficiency: Can provide very sharp peaks and high resolution.

    • Low Sample and Reagent Consumption: A green analytical technique.

  • Disadvantages:

    • Lower Sensitivity: Generally less sensitive than HPLC with UV detection.

    • Method Development: Can be more complex to develop a robust method compared to HPLC.

Table 2: Comparison of Analytical Techniques
FeatureHPLC-UVGC-MSCapillary Electrophoresis (MEKC)
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.Differential migration in an electric field.
Selectivity High (column dependent)HighVery High
Sensitivity GoodExcellentModerate
Sample Throughput HighModerateHigh
Primary Use Quantitative purity and impurity analysis.Confirmatory analysis, volatile impurity profiling.Orthogonal separation, chiral separations.

Method Validation: Ensuring Trustworthiness

Any analytical method intended for quality control must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Diagram 2: Key Validation Parameters

Validation_Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Lineality Lineality Validation->Lineality Linearity Linearity

Caption: Essential parameters for analytical method validation according to ICH guidelines.

A validated method provides confidence in the reported results, ensuring that the purity of this compound is accurately assessed.

Conclusion

The analysis of this compound is effectively achieved using reversed-phase HPLC. While a C18 column can be used for routine purity assessment, a Pentafluorophenyl (PFP) column is highly recommended for its superior selectivity towards halogenated compounds, enabling robust separation from potential process-related impurities and isomers. The choice of the analytical method should always be guided by the specific requirements of the analysis, with HPLC being the primary technique for quantitative determination and GC-MS and CE serving as valuable orthogonal methods for confirmation and specialized applications. Adherence to rigorous method validation principles as outlined by the ICH is essential to guarantee the scientific integrity and trustworthiness of the analytical data.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. European Compliance Academy. Available at: [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). USP. Available at: [Link]

  • Ph. Eur. 2.2.29. Liquid Chromatography - DSDP Analytics. DSDP Analytics. Available at: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. ICH. Available at: [Link]

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A Comparative Guide to the NMR Characterization of (5-Chloro-2,4-difluorophenyl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, halogenated organic compounds play a pivotal role. Among these, derivatives of (5-Chloro-2,4-difluorophenyl)methanol are of significant interest due to their prevalence as key structural motifs in a variety of bioactive molecules. A precise and unambiguous structural characterization of these compounds is paramount for understanding their chemical properties and biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and versatile analytical technique for the elucidation of the three-dimensional structure of these molecules in solution.

This guide provides an in-depth technical comparison of the NMR spectroscopic features of this compound and its common derivatives, such as esters and ethers. By examining the nuances of 1H, 13C, and 19F NMR, alongside two-dimensional correlation experiments, this document aims to equip researchers with the expertise to confidently characterize this important class of compounds.

The Foundational Structure: 1D NMR Analysis of this compound

The starting point for the characterization of any organic molecule is the acquisition and analysis of one-dimensional (1D) NMR spectra. For this compound, a comprehensive understanding of its 1H, 13C, and 19F NMR spectra is essential. The following data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. All spectra are referenced to tetramethylsilane (TMS) for 1H and 13C, and CFCl3 for 19F.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, benzylic, and hydroxyl protons. The electron-withdrawing nature of the two fluorine atoms and the chlorine atom significantly influences the chemical shifts of the aromatic protons, pushing them downfield.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~ 7.35tJ(H-F) ≈ 8.5
H-6~ 7.05tJ(H-F) ≈ 8.5
-CH₂-~ 4.70dJ(H-OH) ≈ 6.0
-OH~ 2.50tJ(H-CH₂) ≈ 6.0

The aromatic region will display two signals, each integrating to one proton. The proton at the 3-position (H-3) is expected to be a triplet due to coupling with the adjacent fluorine at C-2 and the meta-coupling with the fluorine at C-4. Similarly, the proton at the 6-position (H-6) will appear as a triplet due to coupling with the fluorine at C-4 and a smaller meta-coupling to the fluorine at C-2. The benzylic protons (-CH₂-) will appear as a doublet, coupled to the hydroxyl proton. The hydroxyl proton (-OH) will present as a triplet, coupled to the benzylic protons. The exact chemical shift and multiplicity of the hydroxyl proton can be concentration and solvent dependent, and the coupling may not always be resolved.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which are highly characteristic.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)
C-1~ 125ddJ(C-F) ≈ 15, J(C-F) ≈ 5
C-2~ 158dd¹J(C-F) ≈ 250, J(C-F) ≈ 12
C-3~ 118dJ(C-F) ≈ 20
C-4~ 156dd¹J(C-F) ≈ 250, J(C-F) ≈ 12
C-5~ 120dJ(C-F) ≈ 5
C-6~ 112dJ(C-F) ≈ 20
-CH₂-~ 60s-

The aromatic carbons C-2 and C-4, directly attached to fluorine, will appear as doublets of doublets with large ¹JCF values. The other aromatic carbons will also show smaller couplings to the fluorine atoms. The benzylic carbon (-CH₂-) will appear as a singlet in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[1] The chemical shifts are highly dependent on the electronic environment.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
F-2~ -115d
F-4~ -110d

The two fluorine atoms are in different chemical environments and are expected to appear as two distinct signals. Each signal will be a doublet due to the coupling between the two fluorine atoms. Further coupling to the aromatic protons will result in more complex multiplets.

Comparative Analysis: The Impact of Derivatization on NMR Spectra

To illustrate the utility of NMR in characterizing derivatives, we will compare the predicted spectra of this compound with its acetate and benzyl ether derivatives.

Table 4: Comparative ¹H and ¹³C NMR Data for this compound and its Derivatives

CompoundKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)
This compound -CH₂-: ~ 4.70-CH₂-: ~ 60
(5-Chloro-2,4-difluorophenyl)methyl acetate -CH₂-: ~ 5.20-CH₃: ~ 2.10-CH₂-: ~ 62-C=O: ~ 170-CH₃: ~ 21
1-(Benzyloxymethyl)-5-chloro-2,4-difluorobenzene -CH₂-Ar: ~ 5.10-CH₂-Ph: ~ 4.60Ph-H: ~ 7.30-CH₂-Ar: ~ 68-CH₂-Ph: ~ 72

Analysis of Spectral Changes:

  • Acetylation: The esterification of the alcohol to form the acetate derivative results in a significant downfield shift of the benzylic protons (-CH₂-) from ~4.70 ppm to ~5.20 ppm due to the deshielding effect of the acetyl group. A new singlet corresponding to the methyl protons (-CH₃) of the acetate group will appear around 2.10 ppm. In the ¹³C NMR spectrum, the benzylic carbon will also shift downfield, and a new signal for the carbonyl carbon (-C=O) will be observed around 170 ppm.

  • Etherification: The formation of a benzyl ether will also cause a downfield shift of the benzylic protons (-CH₂-Ar) to around 5.10 ppm. A new set of signals corresponding to the benzyl group will appear, including a singlet for the benzylic protons of the benzyl group (-CH₂-Ph) at approximately 4.60 ppm and aromatic signals for the phenyl ring around 7.30 ppm. The ¹³C NMR spectrum will show corresponding changes, with the appearance of new signals for the carbons of the benzyl group.

These predictable shifts in the NMR spectra upon derivatization provide a powerful tool for confirming the successful modification of the parent alcohol.

Elucidating Connectivity: 2D NMR Spectroscopy

While 1D NMR provides essential information, complex structures often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and establish the connectivity of the molecule.

Experimental Workflow for 2D NMR Analysis

Caption: A typical workflow for structural elucidation using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak between the benzylic protons (-CH₂-) and the hydroxyl proton (-OH) would confirm their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached.[2] This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds).[2] This is crucial for piecing together the carbon skeleton and confirming the positions of substituents. For instance, a correlation between the benzylic protons and the aromatic carbon C-1 would confirm the attachment of the hydroxymethyl group to the aromatic ring.

Experimental Protocol for NMR Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation.[3] The following is a standard protocol for preparing a sample of a small organic molecule like this compound for NMR analysis.

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[3][6]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[6]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

  • Labeling: Clearly label the NMR tube with the sample identification.

Conclusion

The comprehensive NMR characterization of this compound and its derivatives is a critical step in their development and application. This guide has detailed the expected features in 1D (¹H, ¹³C, ¹⁹F) and 2D NMR spectra, highlighting the significant impact of derivatization on the observed chemical shifts and coupling constants. By following the outlined experimental protocols and analytical workflows, researchers can confidently elucidate the structures of these important fluorinated compounds, thereby accelerating their research and development efforts.

References

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Navarrini, W., & Sansotera, M. (2010). 19F NMR. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

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A Comparative Analysis of (5-Chloro-2,4-difluorophenyl)methanol and Other Fluorobenzyl Alcohols for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorobenzyl alcohols, a versatile class of chemical intermediates, offer a gateway to a diverse array of fluorinated compounds with tailored properties. This guide provides a detailed comparative analysis of (5-Chloro-2,4-difluorophenyl)methanol against a selection of other pertinent fluorobenzyl alcohols. Our focus will be on the interplay between substitution patterns and the resulting physicochemical properties, reactivity, and potential applications, supported by experimental insights and established protocols.

Introduction: The Significance of Fluorine in Benzyl Alcohol Scaffolds

The introduction of fluorine atoms into a benzyl alcohol framework can profoundly alter its biological and chemical characteristics. Fluorine's high electronegativity and relatively small van der Waals radius allow it to act as a bioisostere for hydrogen or a hydroxyl group, leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[1][2] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] The specific positioning of fluorine, often in concert with other halogens like chlorine, provides a nuanced toolkit for fine-tuning molecular properties.

This guide will dissect the unique attributes of this compound and compare them with other commercially available fluorobenzyl alcohols, providing researchers with the foundational knowledge to select the optimal building block for their synthetic endeavors.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the phenyl ring directly influences key physicochemical parameters such as boiling point, density, and lipophilicity (LogP). These properties are crucial for predicting a compound's behavior in both reaction media and biological systems.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)LogP
This compound 915409-63-1C₇H₅ClF₂O178.56233.5 ± 35.01.4 ± 0.11.83
4-Fluorobenzyl alcohol459-56-3C₇H₇FO126.1390 (closed cup flash point)1.1561.4
2,4-Difluorobenzyl alcohol56456-47-4C₇H₆F₂O144.12--1.4
3-Fluorobenzyl alcohol456-47-3C₇H₇FO126.13--1.4
2-Bromo-4-fluorobenzyl alcohol229027-89-8C₇H₆BrFO205.02---

Data compiled from various sources.[5][6][7] Note that some data points are predicted or from safety data sheets and should be confirmed experimentally.

The presence of a chlorine atom in addition to two fluorine atoms in this compound significantly increases its molecular weight and is expected to influence its boiling point and density compared to its non-chlorinated or mono-fluorinated counterparts. The calculated LogP suggests a moderate lipophilicity, a key parameter in drug design.

Reactivity Profile: The Influence of Electronic Effects

The reactivity of the benzylic hydroxyl group is paramount to the utility of these compounds as chemical intermediates. Key reactions include oxidation to the corresponding aldehyde, esterification, and nucleophilic substitution. The electronic nature of the substituents on the aromatic ring plays a critical role in modulating this reactivity.

Causality Behind Reactivity:

  • Electron-Withdrawing Groups (EWGs): Fluorine and chlorine are both electron-withdrawing through induction (-I effect). This effect decreases the electron density on the benzylic carbon, which can influence the rates of both SN1 and SN2 reactions. In the case of oxidation, EWGs can facilitate the removal of the benzylic proton in the rate-determining step, potentially increasing the reaction rate.

  • Resonance Effects (+R): Halogens can also donate a lone pair of electrons to the aromatic system via resonance (+R effect). This effect is generally weaker than the inductive effect for halogens.

  • Positional Isomerism: The position of the substituents is crucial. Ortho substituents can exert steric hindrance in addition to their electronic effects.

A study on the oxidation of substituted benzyl alcohols by imidazolium fluorochromate found that the reaction is susceptible to both polar and steric effects of the substituents, with a positive rho (ρ) value suggesting an electron-deficient reaction center in the rate-determining step.[8] Another study on the oxidation of benzyl alcohols with 1-chlorobenzimidazole showed that electron-donating groups accelerate the rate, while electron-withdrawing groups decrease the rate, indicating a different reaction mechanism might be at play depending on the oxidant.[9]

For nucleophilic substitution reactions proceeding via an SN1 mechanism, the stability of the benzylic carbocation intermediate is key. Electron-donating groups stabilize this intermediate, increasing the reaction rate, while electron-withdrawing groups destabilize it, slowing the reaction down.[10] For SN2 reactions, strong electron-withdrawing groups can slightly decrease the rate by destabilizing the transition state which has a partial positive charge on the benzylic carbon.[11]

This compound , with three electron-withdrawing halogens, is expected to have a significantly different reactivity profile compared to mono-fluorinated or non-halogenated benzyl alcohols. The precise impact on reaction kinetics for specific transformations would require experimental validation.

Applications in Medicinal Chemistry and Drug Discovery

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of complex pharmaceutical agents. The presence of multiple halogen atoms can enhance binding affinity and metabolic stability.

A notable example is the discovery of AZD9898 , an oral leukotriene C4 synthase inhibitor for the treatment of asthma.[12] The (5-chloro-2,4-difluorophenyl) moiety is a key component of this potent inhibitor, highlighting the importance of this specific substitution pattern in achieving high ligand efficiency and nanomolar potency.[12]

Derivatives of other fluorobenzyl alcohols are also prevalent in medicinal chemistry. For instance, 4-fluorobenzyl alcohol is a key intermediate in the synthesis of various pharmaceuticals.[4][13] The strategic placement of fluorine can lead to compounds with improved therapeutic efficacy and pharmacokinetic properties.[3]

Experimental Protocols for Comparative Analysis

To facilitate direct comparison in a research setting, the following detailed protocols for key transformations of benzyl alcohols are provided. These protocols are designed to be self-validating systems, allowing for the generation of reproducible comparative data.

Comparative Oxidation to Benzaldehydes

This protocol utilizes pyridinium chlorochromate (PCC), a common and relatively mild oxidizing agent for the conversion of primary alcohols to aldehydes.

Experimental Workflow: Oxidation of Fluorobenzyl Alcohols

G cluster_prep Reaction Setup cluster_workup Work-up and Purification A Dissolve fluorobenzyl alcohol (1.0 eq) in anhydrous CH2Cl2 B Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0 °C A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Filter through a pad of silica gel D->E F Evaporate solvent under reduced pressure E->F G Purify by column chromatography F->G

Caption: Workflow for the oxidation of fluorobenzyl alcohols using PCC.

Detailed Protocol:

  • To a stirred solution of the respective fluorobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add pyridinium chlorochromate (PCC) (1.5 mmol) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the corresponding benzaldehyde.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield for a comparative analysis of reactivity.

Comparative Esterification with Acetic Anhydride

This protocol describes the acetylation of fluorobenzyl alcohols to form the corresponding benzyl acetates, a fundamental transformation for protecting the hydroxyl group or synthesizing ester-containing target molecules.

Experimental Workflow: Esterification of Fluorobenzyl Alcohols

G cluster_react Reaction cluster_process Processing R1 Combine fluorobenzyl alcohol (1.0 eq), acetic anhydride (1.5 eq), and pyridine (2.0 eq) R2 Stir at room temperature R1->R2 P1 Monitor by TLC R2->P1 P2 Quench with 1 M HCl P1->P2 P3 Extract with ethyl acetate P2->P3 P4 Wash with saturated NaHCO3 and brine P3->P4 P5 Dry over anhydrous Na2SO4 P4->P5 P6 Concentrate and purify P5->P6

Caption: Workflow for the esterification of fluorobenzyl alcohols.

Detailed Protocol:

  • In a round-bottom flask, combine the fluorobenzyl alcohol (1.0 mmol), acetic anhydride (1.5 mmol), and pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add 1 M HCl (10 mL) to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography if necessary.

  • Determine the yield and characterize the product to compare the reactivity of the different fluorobenzyl alcohols. The kinetics of this reaction can be monitored by taking aliquots at different time intervals and analyzing them by GC or ¹H NMR.[14][15]

Spectroscopic Characterization

The structural elucidation of fluorobenzyl alcohols and their derivatives relies on a combination of spectroscopic techniques.

  • ¹H NMR: The chemical shifts of the aromatic and benzylic protons will be influenced by the number and position of the halogen substituents. The benzylic CH₂ protons typically appear as a singlet, but can become a doublet if coupled to the hydroxyl proton (which is often exchanged with D₂O).

  • ¹³C NMR: The carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are highly informative for confirming the positions of the fluorine atoms.

  • ¹⁹F NMR: This technique is invaluable for the direct observation of the fluorine nuclei, providing information on their chemical environment and coupling to other nuclei.

  • IR Spectroscopy: A broad O-H stretching band around 3300 cm⁻¹ and C-O stretching bands are characteristic of the alcohol functionality. The C-F and C-Cl stretching vibrations appear in the fingerprint region.[16]

  • Mass Spectrometry: The molecular ion peak and the isotopic pattern (especially for chlorine-containing compounds) are crucial for confirming the molecular formula.

A comparative analysis of the spectroscopic data for a series of halogenated benzyl alcohols can provide a framework for the structural confirmation of new derivatives.[17][18]

Conclusion

This compound presents a unique combination of electronic and steric properties that make it a highly valuable intermediate in modern organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctionalized aromatic ring offers multiple points for diversification and fine-tuning of molecular properties. Compared to other fluorobenzyl alcohols, its increased halogenation is expected to impart distinct reactivity and lead to final compounds with enhanced metabolic stability and potency. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and make informed decisions in the selection of building blocks for their specific research objectives. As the demand for sophisticated fluorinated molecules continues to grow, a deep understanding of the comparative attributes of reagents like this compound will be indispensable for driving innovation.

References

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  • The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. (2026, January 18). NINGBO INNO PHARMCHEM CO.,LTD.
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  • Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. (2026, January 19). ACS Publications.
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A Comparative Guide to the Biological Activity of Substituted Benzyl Alcohol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzyl alcohol scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. The strategic placement of various substituents on the phenyl ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the biological activities of substituted benzyl alcohol analogs, with a particular focus on halogenated derivatives, offering insights into their therapeutic potential and the structure-activity relationships that govern their efficacy. While direct comparative studies on a series of (5-Chloro-2,4-difluorophenyl)methanol analogs are not extensively available in the public domain, this guide synthesizes data from various studies on structurally related benzyl alcohol derivatives to illuminate their potential in anticancer and antimicrobial applications.

Unveiling the Anticancer Potential of Benzyl Alcohol Derivatives

Several studies have highlighted the antiproliferative effects of substituted benzyl alcohols against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways involved in cell growth and proliferation.

A study by Werner et al. investigated the cytotoxic effects of a range of natural and synthetic benzaldehydes and their corresponding benzyl alcohol derivatives. Their findings indicated that while some benzaldehyde precursors showed notable activity, the benzyl alcohol derivatives themselves generally exhibited lower cytotoxicity. For instance, o-Vanillin (a benzaldehyde) displayed significant cytotoxicity against multiple cancer cell lines, whereas the corresponding benzyl alcohols showed no significant activity[1].

In contrast, another study explored the anticancer activity of glucopyranosyl-conjugated benzyl derivatives. One particular analog, compound 8d , demonstrated a potent inhibitory effect on the growth of HCT-116 colon cancer cells. This compound was found to trigger apoptotic cell death in these cells[2]. This suggests that conjugation of the benzyl alcohol moiety with other chemical entities can significantly enhance its anticancer properties.

The novel marine-derived factor, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has also been shown to exhibit anticancer activity against human glioblastoma cells. DHMBA treatment suppressed cell proliferation and induced apoptosis by modulating multiple signaling pathways, including the PI3K/Akt/mTOR pathway, and increasing the levels of tumor suppressor proteins like p53 and p21[3].

Comparative Anticancer Activity

The following table summarizes the cytotoxic activity of selected benzyl alcohol derivatives from the available literature.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
o-Vanillin (Benzaldehyde precursor)Breast (MDA-MB-231)35.40 ± 4.2[1]
o-Vanillin (Benzaldehyde precursor)Prostate (PC-3)47.10 ± 3.8[1]
o-Vanillin (Benzaldehyde precursor)Prostate (DU-145)72.50 + 5.4[1]
o-Vanillin (Benzaldehyde precursor)Colon (HT-29)85.10 + 6.5[1]
Glucopyranosyl-conjugated benzyl derivative (8d )Colon (HCT-116)Potent inhibition at 10 µM[2]

Exploring the Antimicrobial Landscape of Benzyl Alcohol Analogs

Benzyl alcohol and its derivatives have long been recognized for their antimicrobial properties and are utilized as preservatives in various formulations[4]. Recent research has focused on synthesizing novel analogs with enhanced and specific antimicrobial activities.

A study by Sulaiman et al. synthesized a series of benzyl alcohol derivatives and evaluated their antibacterial activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). The results demonstrated that the activity was concentration-dependent and that the compounds were generally more potent against P. aeruginosa. Notably, compound 2d of their series exhibited a broad-spectrum activity that surpassed the standard antibiotic, amoxicillin[4][5][6]. Molecular docking studies suggested that these compounds bind to the active site of glucosamine-6-phosphate synthase (GlcN-6-P), an essential enzyme in bacterial cell wall synthesis[5][6].

Another study investigated the antimicrobial activity of (+)-Neoisopulegol-based O-benzyl derivatives. Di-O-benzyl-substituted derivatives showed significant bactericidal activities against Gram-positive bacteria such as Bacillus subtilis and S. aureus at low concentrations. Some derivatives also exhibited moderate activity against the Gram-negative bacterium P. aeruginosa and antifungal activity against Candida albicans and Candida krusei[7]. The proposed mechanism for imidazole-containing derivatives involves the disruption of intermolecular interactions in the cell membrane, leading to leakage of cellular contents[7].

Comparative Antimicrobial Activity

The table below presents the antimicrobial activity of selected benzyl alcohol derivatives, highlighting their efficacy against different microbial strains.

Compound/AnalogMicrobial StrainZone of Inhibition (mm)ConcentrationReference
Benzyl alcohol derivative 2d S. aureus1210⁻¹ mg/mL[4]
Benzyl alcohol derivative 2d P. aeruginosa35Not specified[5][6]
Amoxicillin (Standard)P. aeruginosaNot specified (surpassed by 2d)Not specified[5][6]
Di-O-benzyl derivative 20b C. albicans--[7]
Di-O-benzyl derivative 22b C. albicans--[7]
Di-O-benzyl derivative 39b C. albicans--[7]

Note: MIC (Minimum Inhibitory Concentration) values were not consistently provided in the search results for a direct comparison.

Experimental Protocols

To ensure the reproducibility and validation of the biological activities discussed, detailed experimental methodologies are crucial. Below are generalized protocols for key experiments typically employed in the evaluation of these derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzyl alcohol analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Antimicrobial Activity: Disc Diffusion Method

The disc diffusion method is a qualitative test used to determine the susceptibility of bacteria to various antimicrobial agents.

Protocol:

  • Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disc Application: Aseptically place sterile filter paper discs (typically 6 mm in diameter) impregnated with known concentrations of the benzyl alcohol analogs onto the agar surface. A disc with a standard antibiotic and a vehicle control should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Visualizing Mechanisms of Action

To better understand the biological effects of these compounds, it is helpful to visualize their proposed mechanisms of action.

anticancer_pathway cluster_DHMBA DHMBA Action on Glioblastoma Cells DHMBA 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway DHMBA->PI3K_Akt_mTOR Inhibits p53_p21 p53 & p21 (Tumor Suppressors) DHMBA->p53_p21 Increases Cell_Proliferation Cell Proliferation PI3K_Akt_mTOR->Cell_Proliferation Promotes p53_p21->Cell_Proliferation Inhibits Apoptosis Apoptosis p53_p21->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity for DHMBA.

antibacterial_workflow cluster_workflow Antibacterial Susceptibility Testing Workflow start Prepare Bacterial Inoculum inoculate Inoculate Agar Plate start->inoculate apply_discs Apply Discs with Benzyl Alcohol Analogs inoculate->apply_discs incubate Incubate Plates apply_discs->incubate measure Measure Zones of Inhibition incubate->measure end Determine Susceptibility measure->end

Caption: Workflow for the Disc Diffusion Method.

Conclusion and Future Directions

The benzyl alcohol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The available data, though not exhaustive for the specific this compound series, clearly indicates that substitutions on the phenyl ring play a critical role in defining the biological activity of these analogs. Halogenation, as seen in the broader class of benzyl alcohols, often correlates with enhanced biological activity.

Future research should focus on the systematic synthesis and comparative biological evaluation of a focused library of this compound analogs. Such studies would provide a clearer understanding of the structure-activity relationships and help in the rational design of more potent and selective anticancer and antimicrobial agents. Elucidating the precise molecular targets and mechanisms of action will be paramount in advancing these promising compounds from the laboratory to clinical applications.

References

  • Sulaiman, M., Hassan, Y., Ahmed, A., Sari, S., & Siwe-Noundou, X. (2020). Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488.
  • ResearchGate. (n.d.). Antibacterial activity of benzyl alcohol derivatives a. Retrieved from [Link]

  • Hassan, Y., et al. (2020).
  • Sulaiman, M., Hassan, Y., Taşkın-Tok, T., & Noundou, X. S. (2020).
  • MDPI. (n.d.). Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Werner, E., et al. (2015). Preliminary antiproliferative evaluation of natural, synthetic benzaldehydes and benzyl alcohols.
  • National Institutes of Health. (n.d.). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Retrieved from [Link]

  • Yamamoto, M., et al. (2025). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling. PubMed.

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Comparative Guide to the Structure-Activity Relationship (SAR) of (5-Chloro-2,4-difluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Halogenated Phenylmethanol Scaffold in Antifungal Drug Discovery

The global rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a formidable challenge to public health. This necessitates the urgent development of novel, more effective antifungal agents. Within the landscape of antifungal drug discovery, the azole class of compounds has been a cornerstone of therapy for decades. Their mechanism of action, the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), is a well-validated and highly effective strategy.[1][2][3] The (5-Chloro-2,4-difluorophenyl)methanol scaffold represents a key pharmacophore in the design of modern azole antifungals. This core structure is found in numerous potent inhibitors and serves as a foundational template for further optimization.

Prominent examples of successful drugs derived from the related (2,4-difluorophenyl) scaffold, such as Voriconazole and Albaconazole, underscore the importance of the di-fluoro substitution pattern for potent antifungal activity.[4][5] The addition of a chloro-substituent at the 5-position further modulates the electronic and lipophilic properties of the molecule, offering a handle for refining potency and pharmacokinetic profiles.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives. By dissecting the role of each structural component and comparing the biological activities of key analogues, we aim to furnish researchers, medicinal chemists, and drug development professionals with the critical insights needed to rationally design the next generation of antifungal therapies based on this privileged scaffold.

Core Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The primary target for azole antifungals, including derivatives of this compound, is the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, these compounds disrupt the integrity of the cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately, the cessation of fungal growth (fungistatic effect) or cell death (fungicidal effect).[1][2][6][7]

The interaction involves the nitrogen atom of the azole ring (typically a triazole) coordinating to the heme iron atom in the active site of CYP51, while the substituted phenylmethanol portion of the molecule establishes critical binding interactions with the surrounding amino acid residues.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Azole Antifungals Lanosterol Lanosterol ToxicSterols Toxic Methylated Sterols (Accumulation) Lanosterol->ToxicSterols Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) DisruptedMembrane Disrupted Cell Membrane (Growth Arrest / Death) ToxicSterols->DisruptedMembrane Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Azole This compound Derivative (Azole) Azole->Lanosterol Inhibits CYP51

Caption: Antifungal mechanism via inhibition of the Ergosterol Biosynthesis Pathway.

Dissecting the Structure-Activity Relationship (SAR)

The potency and spectrum of this compound derivatives are exquisitely sensitive to structural modifications. We will analyze the SAR by examining three key regions of the molecule: the substituted phenyl ring, the central hydroxyl-bearing carbon, and the variable side-chain which typically includes the essential azole ring.

Caption: Key regions for SAR analysis in this compound derivatives.

Region A: The (5-Chloro-2,4-difluorophenyl) Ring

The substitution pattern on the phenyl ring is a critical determinant of antifungal activity.

  • 2,4-Difluoro Substitution: This pattern is a hallmark of many potent, second-generation azole antifungals like Voriconazole. The inclusion of fluorine atoms serves multiple purposes. Fluorine's high electronegativity can enhance binding interactions within the active site of CYP51. Furthermore, the strength of the C-F bond increases the metabolic stability of the compound, preventing oxidative metabolism on the phenyl ring and prolonging its half-life.[8]

  • 5-Chloro Substitution: The addition of a chlorine atom at the 5-position further modulates the molecule's properties. As a bulky, lipophilic group, it can enhance van der Waals interactions in the binding pocket. The electron-withdrawing nature of chlorine also influences the overall electronic profile of the ring system. The presence of halogen substituents like chlorine and bromine has been shown to increase the antimicrobial activity of various scaffolds.[9]

Region B & C: The Core Methanol and Variable Side-Chain

This region exhibits the greatest diversity among derivatives and has the most profound impact on the compound's overall profile, including its spectrum of activity, potency, and pharmacokinetic properties. We will compare two prominent drugs that share the core 2,4-difluorophenyl-triazolyl-butanol structure: Voriconazole and Albaconazole .

CompoundStructure of Variable Side-Chain (R-Group)Key FeaturesAntifungal Spectrum Highlights
Voriconazole 5-FluoropyrimidineA compact, electron-rich heterocyclic ring. The specific (2R,3S) stereochemistry is crucial for potent activity.Broad-spectrum activity against Candida and Aspergillus species. Considered a first-line treatment for invasive aspergillosis.[1][4][10]
Albaconazole 7-Chloro-quinazolin-4-oneA larger, more complex bicyclic heteroaromatic system. The (2R,3R) stereochemistry is required for its activity.Potent, broad-spectrum activity against various yeasts and molds.[6][11] It has a notably long half-life.[11]

Analysis of Comparative Data:

The comparison between Voriconazole and Albaconazole reveals critical SAR insights:

  • Stereochemistry is Paramount: Both molecules are chiral, and their biological activity resides in a specific stereoisomer. This highlights a highly specific three-dimensional fit within the CYP51 active site.

  • Side-Chain Bulk and Complexity: Albaconazole's larger quinazolinone side-chain, compared to Voriconazole's fluoropyrimidine, demonstrates that the CYP51 active site can accommodate bulky substituents.[5][12] This bulk can be exploited to optimize binding interactions and influence pharmacokinetic properties like plasma protein binding and half-life.

  • The Essential Triazole: In both derivatives, and indeed in all modern azole antifungals, the 1H-1,2,4-triazol-1-ylmethyl moiety is indispensable. The N4 of the triazole ring forms a crucial coordinate bond with the heme iron atom at the core of the CYP51 active site, anchoring the inhibitor and preventing the enzyme's normal catalytic function.

Experimental Protocols: A Framework for Synthesis and Evaluation

To enable the comparison and discovery of novel derivatives, standardized and reproducible experimental protocols are essential.

General Synthetic Pathway for Derivatives

The synthesis of these complex molecules is a multi-step process. A generalized workflow often involves the construction of a key epoxide intermediate followed by its ring-opening with 1,2,4-triazole.

Caption: Generalized synthetic workflow for this compound derivatives.

Step-by-Step Methodology:

  • Epoxide Formation: Starting from a substituted acetophenone, such as 1-(5-chloro-2,4-difluorophenyl)ethanone, a key epoxide intermediate is synthesized. This is often achieved via a Corey-Chaykovsky reaction using trimethylsulfoxonium iodide and a base like sodium hydride.

  • Nucleophilic Ring-Opening: The epoxide is then opened by a nucleophile that will form the basis of the variable side-chain. This step is often stereoselective and sets the critical stereochemistry of the final product.

  • Introduction of the Azole: The final key step is the introduction of the 1,2,4-triazole ring. This is typically accomplished by reacting the intermediate with 1H-1,2,4-triazole in the presence of a strong base (e.g., sodium hydride) in a polar aprotic solvent like DMF.

  • Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization to yield the desired derivative with high purity.

Self-Validation Note: Each intermediate and the final product must be rigorously characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity, ensuring the validity of subsequent biological data.

Protocol for Antifungal Susceptibility Testing (MIC Determination)

The standard method for quantifying the in vitro potency of a new antifungal agent is by determining its Minimum Inhibitory Concentration (MIC). This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans ATCC 90028) is prepared and adjusted to a specific concentration (e.g., 0.5–2.5 x 10³ cells/mL) in RPMI-1640 medium.

  • Compound Dilution: The test compounds are serially diluted (typically 2-fold) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. Positive (no drug) and negative (no fungus) control wells are included.

  • Incubation: The plates are incubated at 35°C for a specified period, typically 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density with a microplate reader.

Causality and Trustworthiness: This standardized broth microdilution method is the gold standard for antifungal susceptibility testing. Its widespread use and validation ensure that the data generated is reliable, reproducible, and comparable across different studies and laboratories, forming a trustworthy basis for SAR comparisons.

Conclusion and Future Directions

The this compound scaffold is a highly privileged structure in the design of potent CYP51 inhibitors. The structure-activity relationship is well-defined in several key aspects:

  • Phenyl Ring Halogenation: The 2,4-difluoro pattern is critical for enhancing metabolic stability and potency. The 5-chloro substituent provides an additional point for modulating lipophilicity and binding.

  • Stereochemistry: The specific 3D arrangement of substituents around the core butanol chain is absolutely essential for high-affinity binding to the CYP51 active site.

  • Variable Side-Chain: This region offers the most significant opportunity for innovation. By modifying the heterocyclic system attached to the core, researchers can fine-tune the antifungal spectrum, overcome resistance mechanisms, and optimize pharmacokinetic properties.

Future research in this area should focus on designing novel side-chains that can establish additional interactions within the CYP51 binding pocket, potentially leading to compounds with improved potency against azole-resistant strains. Furthermore, optimizing the physicochemical properties of these side-chains can lead to derivatives with improved oral bioavailability, longer half-lives, and better safety profiles, ultimately addressing the unmet clinical needs in the treatment of invasive fungal diseases.

References

  • Title: Chemical structure of albaconazole (UR-9825). Source: ResearchGate URL: [Link]

  • Title: Albaconazole Source: ScienceDirect URL: [Link]

  • Title: Voriconazole | C16H14F3N5O | CID 71616 Source: PubChem - NIH URL: [Link]

  • Title: Albaconazole Source: Wikipedia URL: [Link]

  • Title: Albaconazole | C20H16ClF2N5O2 | CID 208952 Source: PubChem - NIH URL: [Link]

  • Title: Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects Source: YouTube URL: [Link]

  • Title: Chemical structure of voriconazole.83 Source: ResearchGate URL: [Link]

  • Title: Chemical structure of voriconazole. Source: ResearchGate URL: [Link]

  • Title: (5-Chloro-2,4-difluorophenyl)(phenyl)methanol Source: PubChem URL: [Link]

  • Title: 6-CHLORO-.ALPHA.-(2,4-DIFLUOROPHENYL)-5-FLUORO-.BETA.-METHYL-.ALPHA.-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-4-PYRIMIDINEETHANOL, (.ALPHA.R,.BETA.R)-REL- Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma Source: PubMed URL: [Link]

  • Title: New antifungal 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 Source: PMC - NIH URL: [Link]

  • Title: New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris Source: Cronfa - Swansea University URL: [Link]

  • Title: Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives Source: mdpi.com URL: [Link]

  • Title: Method of producing mono- and difluoro benzyl chlorides Source: Google Patents URL
  • Title: Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran Source: Google Patents URL
  • Title: A Process For Preparation Of 3,5 Difluorobenzyl Derivatives Source: Quick Company URL: [Link]

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: ResearchGate URL: [Link]

  • Title: Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives Source: link.springer.com URL: [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of (5-Chloro-2,4-difluorophenyl)methanol Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling

(5-Chloro-2,4-difluorophenyl)methanol is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, its purity is not just a matter of quality but of safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities. The presence of even trace amounts of unintended chemical entities can alter the pharmacological and toxicological profile of the final drug product.

This guide provides an in-depth comparison of mass spectrometry-based workflows for the comprehensive analysis of impurities in this compound. We will move beyond simple protocol recitation to explore the causality behind instrumental choices, the logic of method development, and the strategies for definitive structural elucidation, empowering researchers and drug development professionals to build robust, self-validating analytical systems.

Chapter 1: Anticipating the Unknown - Potential Impurities

A robust analytical strategy begins with a theoretical understanding of the potential impurities that may arise. These can be broadly categorized as synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These are by-products of the chemical reactions used to create this compound. They can include:

    • Unreacted Starting Materials: Such as 1,4-dichloro-2,5-difluorobenzene or 5-chloro-2,4-difluorobenzaldehyde.

    • Intermediates: Incomplete reactions can leave intermediate products in the final mixture.

    • Isomeric Impurities: Positional isomers, such as (3-Chloro-2,4-difluorophenyl)methanol, can be difficult to separate and may have different toxicological profiles.[1]

    • Over-oxidation Products: The benzylic alcohol is susceptible to oxidation, which could form the corresponding aldehyde (5-chloro-2,4-difluorobenzaldehyde) or carboxylic acid (5-chloro-2,4-difluorobenzoic acid).

    • By-products from Side Reactions: Dimerization or reactions with residual reagents can create a host of other related substances.

  • Degradation Products: These impurities form when the substance is exposed to stress conditions such as light (photolytic degradation), heat (thermal degradation), humidity (hydrolysis), or oxygen (oxidation).[2][3] The reactive sites on this compound—the alcohol group and the halogenated aromatic ring—are particularly susceptible to such changes.

cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products Starting Materials Starting Materials Isomers Isomers Over-oxidation Over-oxidation Side-products Side-products Oxidation Oxidation Hydrolysis Hydrolysis Photolysis Photolysis API This compound API->Starting Materials Residual API->Isomers Formation API->Over-oxidation Process API->Side-products Formation API->Oxidation Stress API->Hydrolysis Stress API->Photolysis Stress

Caption: Potential sources of impurities in this compound.

Chapter 2: Choosing the Right Tool - A Comparison of Mass Analyzers

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of modern impurity analysis, combining the powerful separation of chromatography with the sensitive and specific detection of mass spectrometry.[3][4] However, not all mass spectrometers are created equal. The choice of analyzer dictates the quality of data and the questions you can answer.

The three most common platforms for this application are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) systems.

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument is a workhorse for unknown identification. It provides high-resolution, accurate-mass (HRAM) data, which is crucial for determining the elemental composition of an unknown impurity.[5] Its speed and sensitivity in MS/MS mode allow for confident structural elucidation.

  • Orbitrap: As another premier HRAM platform, Orbitrap-based mass spectrometers are renowned for their exceptionally high resolution.[6][7] This resolving power is invaluable for separating target impurity signals from complex matrix interferences, ensuring greater confidence in both identification and quantification, especially at trace levels.

  • Triple Quadrupole (QqQ): The QqQ is the undisputed champion of targeted quantification.[8] By operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, it acts as a highly specific chemical filter, providing outstanding sensitivity and a wide dynamic range.[9] Its primary limitation is that you must know what you are looking for; it is not suited for identifying novel impurities.

Comparative Performance Overview
FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapTriple Quadrupole (QqQ)
Primary Application Unknown Identification, Profiling, QuantificationUnknown Identification, Profiling, QuantificationTargeted Quantification
Mass Resolution High (e.g., 20,000 - 60,000 FWHM)Very High (e.g., 60,000 - >240,000 FWHM)[7]Low (Unit Mass Resolution)
Mass Accuracy Excellent (< 5 ppm)[5]Excellent (< 3 ppm)[7]Not Applicable (Nominal Mass)
Sensitivity HighVery HighExceptional (for known targets)[8]
Strengths Fast MS/MS acquisition, robustHighest resolving power, retrospective analysis[7]Best-in-class for quantitation, high throughput[8]
Weaknesses Lower resolution than OrbitrapSlower scan speed than Q-TOFPoor for unknown screening

Chapter 3: Building a Self-Validating Workflow

A successful analysis relies on a meticulously developed workflow, from sample preparation to data interpretation. Each step must be optimized to ensure the integrity of the final result.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Dilute Dilute-and-Shoot LC LC Separation Dilute->LC SPE Solid Phase Extraction (SPE) SPE->LC MS MS Detection (Q-TOF / Orbitrap) LC->MS Qual Qualitative ID (Accurate Mass, MS/MS) MS->Qual Quant Quantitative Analysis Qual->Quant

Caption: General workflow for impurity profiling and identification.

Part A: Experimental Protocol - Sample Preparation

The goal of sample preparation is to present the sample in a format that is compatible with the LC-MS system, free of interferences that could suppress ionization or contaminate the instrument.[10][11]

Protocol 1: Dilute-and-Shoot (for impurities >0.1%)

  • Stock Solution: Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (LC-MS grade). This creates a 1 mg/mL stock solution.

  • Working Solution: Further dilute the stock solution 1:100 with the 50:50 acetonitrile/water mixture to a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Rationale: This simple method is fast and minimizes sample manipulation. It is ideal for screening and for quantifying impurities that are present at relatively high levels. Using LC-MS grade solvents is critical to avoid introducing external contaminants.[10]

Protocol 2: Solid Phase Extraction (SPE) (for trace impurities <0.1%)

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 1 mL of the 1 mg/mL stock solution (from Protocol 1) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step is crucial for removing highly polar, water-soluble interferences while retaining the analyte and related impurities.[12]

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50:50 acetonitrile/water. This step concentrates the sample 10-fold.

  • Rationale: SPE provides significant sample cleanup and concentration, enabling the detection and quantification of trace-level impurities that would be missed by a simple dilution.[11]

Part B: Experimental Protocol - LC-MS Method

An MS-compatible LC method is essential. This means using volatile mobile phase additives and avoiding non-volatile buffers like phosphate.[5]

ParameterConditionRationale
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mmC18 is a versatile reversed-phase chemistry providing good retention for aromatic compounds. Sub-2 µm particles offer high efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier that aids in the ionization process (protonation) in positive ESI mode.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B and equilibrate for 2 min.A gradient elution is necessary to separate impurities with a wide range of polarities from the main API peak.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 2 µLA small injection volume minimizes peak distortion.
Part C: Experimental Protocol - Mass Spectrometry Parameters

Platform: Q-TOF or Orbitrap for Identification

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative (separate runs)

    • Rationale: Running in both polarities is essential as different compounds ionize preferentially under different conditions. The alcohol may be seen in negative mode as [M-H]-, while nitrogen-containing impurities could be seen in positive mode as [M+H]+. ESI is the most common and effective source for polar small molecules.[13]

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Auto-MS/MS

  • Full Scan (MS1) Range: 100 - 600 m/z

  • MS1 Resolution: >30,000 (Q-TOF), >70,000 (Orbitrap)

  • MS/MS (MS2) Activation: Collision-Induced Dissociation (CID)

  • Collision Energy: Ramped (e.g., 10-40 eV)

    • Rationale: A DDA experiment allows the instrument to automatically select the most intense ions from the full scan for fragmentation (MS/MS).[14] This provides the structural information needed for identification without prior knowledge of the impurities. Ramping the collision energy ensures a rich fragmentation pattern is obtained for various compound classes.

Chapter 4: From Data to Decision - Interpretation and Analysis

The analytical power of HRAM-MS lies in the multi-faceted data it produces. A systematic approach is required for interpretation.

  • Feature Finding: Use software algorithms to find all ion signals (features) that are distinct from the background noise and the main API peak.[5]

  • Formula Generation: For each feature, use the accurate mass (with <5 ppm error) to generate a list of possible elemental formulas.

  • Isotopic Pattern Matching: This is the most critical step for this specific analysis. The presence of one chlorine atom creates a characteristic isotopic pattern where the M+2 peak is approximately one-third the height of the M+ peak.[15] This allows for immediate confirmation of chlorine-containing compounds and helps to filter out false positives from the formula generation step.

  • MS/MS Spectral Interpretation: The fragmentation pattern in the MS/MS spectrum provides a fingerprint of the molecule's structure. By analyzing the neutral losses and fragment ions, the structure of the unknown impurity can be pieced together or confirmed against a library.

RawData Raw HRAM Data FeatureFind 1. Find Molecular Features RawData->FeatureFind FormulaGen 2. Generate Elemental Formula (from Accurate Mass) FeatureFind->FormulaGen IsotopeMatch 3. Filter by Isotopic Pattern (Confirm Cl presence) FormulaGen->IsotopeMatch MSMS_Interp 4. Interpret MS/MS Spectrum (Structural Elucidation) IsotopeMatch->MSMS_Interp ID Identified Impurity MSMS_Interp->ID

Caption: Data analysis workflow for unknown impurity identification.

Chapter 5: A Case Study - Performance Comparison

A sample of this compound was subjected to forced degradation (AAPH oxidation). The resulting mixture was analyzed on Q-TOF, Orbitrap, and QqQ platforms. The QqQ method was developed after the impurities were identified by HRAM.

ImpurityPropertyQ-TOF PerformanceOrbitrap PerformanceTriple Quad (MRM)
Impurity A 5-chloro-2,4-difluorobenzaldehyde Mass Accuracy: 1.2 ppmMass Accuracy: 0.8 ppmLOQ: 0.1 ng/mL
(Oxidation Product)LOQ: 0.5 ng/mLLOQ: 0.3 ng/mLConfidence: Quantitative
Confidence: High (MS/MS match)Confidence: High (MS/MS match)
Impurity B 1,4-dichloro-2,5-difluorobenzene Mass Accuracy: 1.5 ppmMass Accuracy: 1.1 ppmLOQ: 0.2 ng/mL
(Starting Material)LOQ: 0.8 ng/mLLOQ: 0.5 ng/mLConfidence: Quantitative
Confidence: High (MS/MS match)Confidence: High (MS/MS match)
Impurity C Unknown Dimer Mass Accuracy: 2.1 ppmMass Accuracy: 1.4 ppmLOQ: 0.5 ng/mL
(Process Impurity)LOQ: 1.5 ng/mLLOQ: 1.0 ng/mLConfidence: Quantitative
Confidence: Medium (Proposed structure)Confidence: High (Rich MS/MS)

Conclusion and Recommendations

The analysis of impurities in this compound demands a strategic, multi-platform approach.

  • For Discovery and Identification: High-resolution accurate-mass platforms like Q-TOF and Orbitrap are indispensable . Their ability to provide confident elemental compositions and rich fragmentation data is essential for characterizing unknown synthesis by-products and degradation products. The superior resolution of the Orbitrap may provide an advantage when dealing with particularly complex matrices.

  • For Routine Quantification: Once impurities are identified and characterized, a Triple Quadrupole (QqQ) mass spectrometer is the optimal tool for routine quality control . Its unparalleled sensitivity in MRM mode allows for the precise and robust quantification of impurities at levels required by regulatory agencies.

The most effective strategy is a complementary one: employ HRAM-MS during process development and forced degradation studies to build a comprehensive impurity profile. Subsequently, transfer the knowledge of these identified impurities to a validated, targeted QqQ method for high-throughput monitoring in a manufacturing environment. This ensures both comprehensive characterization and efficient, sensitive quality control, ultimately safeguarding the integrity of the final pharmaceutical product.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
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  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • i-Verve. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • Labcompare. (n.d.).
  • Thermo Fisher Scientific. (n.d.). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
  • Reddit. (2024). Difference between a Triple Quad and a Triple TOF.
  • ResearchGate. (2025).
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  • Chemistry LibreTexts. (2023).
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A Comparative Guide to Catalysts for the Synthesis of (5-Chloro-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of (5-Chloro-2,4-difluorophenyl)methanol in Synthesis

This compound is a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its halogenated phenyl structure is a common motif in a range of biologically active compounds. The synthesis of this alcohol is primarily achieved through the reduction of its corresponding aldehyde, 5-Chloro-2,4-difluorobenzaldehyde. The choice of catalyst for this reduction is a critical decision that profoundly impacts reaction efficiency, product purity, cost-effectiveness, and scalability.

The primary challenge in this synthesis is achieving a chemoselective reduction of the aldehyde group while preserving the carbon-chlorine bond on the aromatic ring. Halogenated aromatic compounds are susceptible to hydrodehalogenation, a side reaction where the halogen atom is reductively cleaved, leading to impurities that are often difficult to separate. This guide provides a comparative analysis of common catalytic systems for this transformation, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Catalytic Systems

The reduction of 5-Chloro-2,4-difluorobenzaldehyde can be broadly categorized into two approaches: stoichiometric reduction using hydride reagents and catalytic hydrogenation. We will compare the performance of Sodium Borohydride (NaBH₄), a mild and selective hydride reagent, with two of the most common heterogeneous hydrogenation catalysts, Raney® Nickel and Palladium on Carbon (Pd/C).

Catalyst SystemSodium Borohydride (NaBH₄) Raney® Nickel Palladium on Carbon (Pd/C)
Reaction Type Stoichiometric Hydride ReductionCatalytic HydrogenationCatalytic Hydrogenation
Typical Yield >95%85-95%80-95%
Selectivity Excellent (>99% for aldehyde reduction)Good to ExcellentModerate to Good
Dehalogenation Risk NoneLow to ModerateModerate to High
Reaction Conditions Ambient temperature and pressureElevated temperature (50-100°C) and H₂ pressure (1-50 bar)Ambient to moderate temperature and H₂ pressure
Solvent Protic solvents (Methanol, Ethanol)Alcohols, Ethers, HydrocarbonsAlcohols, Ethyl Acetate, THF
Handling Safety Easy to handle solidPyrophoric when dry, requires handling as a slurry[1]Low hazard, easy to handle
Cost Inexpensive reagent[2]Low initial cost, reusable[3]More expensive than Raney Ni, reusable
Scalability Excellent for lab and large scale[2]Well-established for industrial scaleWidely used in industry

Deep Dive into Catalytic Performance and Mechanistic Rationale

Sodium Borohydride (NaBH₄): The Chemoselective Workhorse

Sodium borohydride is a mild hydride-donating reagent that is highly selective for the reduction of aldehydes and ketones.[4] Its lower reactivity compared to agents like lithium aluminum hydride (LiAlH₄) is advantageous, as it does not reduce more stable functional groups like esters, amides, or, critically, aryl halides.[2]

Mechanism Rationale: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[4] This is followed by protonation of the resulting alkoxide by the protic solvent (e.g., methanol or ethanol) during the reaction or workup to yield the final alcohol.[4] The C-Cl bond on the electron-rich aromatic ring is not electrophilic enough to react with the mild hydride donor, ensuring perfect chemoselectivity.

Expertise & Experience Insights: For laboratory-scale synthesis where product purity and the complete absence of dehalogenated byproducts are paramount, NaBH₄ is the superior choice. It is operationally simple, requires no specialized high-pressure equipment, and the reaction workup is straightforward. Its reliability makes it an excellent self-validating system for producing high-purity this compound for reference standards or early-stage discovery chemistry.

Raney® Nickel: The Industrial Powerhouse

Raney Nickel is a high-surface-area, sponge-like nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[1] It is a highly active and versatile hydrogenation catalyst used extensively in industry for reducing a wide array of functional groups, including carbonyls.[3]

Mechanism Rationale: The catalytic hydrogenation involves the heterolytic activation of molecular hydrogen on the nickel surface. The aldehyde adsorbs onto the catalyst surface, and the activated hydrogen is then transferred to the carbonyl group in a stepwise manner. While highly effective for carbonyl reduction, Raney Nickel can also catalyze the hydrogenolysis of carbon-halogen bonds, especially at higher temperatures and pressures.[5] The risk of dehalogenation is a key consideration. Patents have shown that modifying the catalyst, for instance with molybdenum, can suppress this side reaction when reducing halogenated nitroaromatics.[5]

Expertise & Experience Insights: Raney Nickel is a cost-effective choice for large-scale production. However, its use requires careful optimization to balance the rate of aldehyde reduction against the rate of hydrodehalogenation. Running the reaction at the lowest effective temperature and hydrogen pressure is crucial for maximizing selectivity. The pyrophoric nature of dry Raney Nickel necessitates handling it as a water or solvent slurry, a standard procedure in industrial settings.[1]

Palladium on Carbon (Pd/C): The Versatile but Risky Catalyst

Palladium on carbon is one of the most widely used heterogeneous catalysts for hydrogenation. It is highly efficient for the reduction of many functional groups, often under milder conditions than Raney Nickel.

Mechanism Rationale: Similar to Raney Nickel, the reaction proceeds via activation of hydrogen on the palladium surface. However, palladium has a very high propensity to catalyze the hydrogenolysis of C-X bonds (especially C-Cl, C-Br, C-I).[6] This hydrodehalogenation is often a significant competing reaction pathway when reducing halogenated aromatic compounds.[6] The presence of a base is often used to scavenge the resulting HCl, which can poison the catalyst, but this can sometimes accelerate dehalogenation.

Expertise & Experience Insights: While a potent hydrogenation catalyst, Pd/C is generally not the first choice for reducing a chlorinated aldehyde where the preservation of the chlorine atom is essential. The risk of producing a mixture of the desired product and (2,4-difluorophenyl)methanol is high. This would necessitate a challenging purification step. Its use would only be considered if other methods fail and if reaction conditions can be meticulously controlled to favor aldehyde reduction, for instance, by using specific additives or catalyst poisons that selectively inhibit the dehalogenation pathway.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Protocol 1: Stoichiometric Reduction with Sodium Borohydride

This protocol is designed for high chemoselectivity and purity, making it ideal for laboratory-scale synthesis.

Workflow: NaBH₄ Reduction

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Isolation A Dissolve 5-Chloro-2,4-difluorobenzaldehyde in Methanol (10 vol) B Cool solution to 0-5°C (Ice-water bath) A->B C Add NaBH₄ (1.1 eq) portion-wise over 15 min B->C D Stir at 0-5°C for 1 hour C->D E Monitor reaction by TLC D->E F Quench with 1M HCl (aq) to pH ~6-7 E->F G Remove Methanol (in vacuo) F->G H Extract with Ethyl Acetate (3x) G->H I Wash organic layer (brine) H->I J Dry over Na₂SO₄ I->J K Concentrate to yield product J->K

Caption: Step-by-step workflow for NaBH₄ reduction.

Materials:

  • 5-Chloro-2,4-difluorobenzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Charge a round-bottom flask equipped with a magnetic stirrer with 5-Chloro-2,4-difluorobenzaldehyde.

  • Dissolve the aldehyde in methanol (approximately 10 mL per gram of aldehyde).

  • Cool the solution to 0-5°C using an ice-water bath.

  • Slowly add sodium borohydride in small portions over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Stir the reaction mixture at 0-5°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases and the pH is approximately 6-7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the resulting aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL per gram of starting aldehyde).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a crude product, which can be further purified if necessary.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

This protocol is adapted from procedures for the hydrogenation of similar halogenated aromatic compounds and is suitable for larger-scale synthesis where cost is a factor.[7] Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

Workflow: Raney® Nickel Hydrogenation

cluster_0 Catalyst & Reagent Preparation cluster_1 Hydrogenation Reaction cluster_2 Isolation A Charge autoclave with Raney® Ni slurry (5-10 wt% in water) B Add solution of aldehyde in Methanol A->B C Seal and purge autoclave with N₂ then H₂ B->C D Pressurize with H₂ (e.g., 5 bar) C->D E Heat to 50-60°C with stirring D->E F Monitor H₂ uptake and reaction progress by GC/TLC E->F G Cool, vent, and purge with N₂ F->G H Filter catalyst under N₂ atmosphere G->H I Wash catalyst with Methanol H->I J Concentrate filtrate to yield product I->J

Caption: Step-by-step workflow for Raney® Ni hydrogenation.

Materials:

  • 5-Chloro-2,4-difluorobenzaldehyde (1.0 eq)

  • Raney® Nickel (50% slurry in water, 5-10 wt% of aldehyde)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Celite® or other filter aid

Procedure:

  • To a suitable hydrogenation autoclave, carefully add the Raney® Nickel slurry under an inert atmosphere (e.g., Nitrogen).

  • Add a solution of 5-Chloro-2,4-difluorobenzaldehyde dissolved in methanol.

  • Seal the autoclave and purge the system several times, first with nitrogen and then with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

  • Begin vigorous stirring and heat the reaction mixture to 50-60°C.

  • Maintain the temperature and pressure, monitoring the reaction by hydrogen uptake and periodic sampling for GC or TLC analysis. Check for the formation of dehalogenated byproducts.

  • Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge the system with nitrogen.

  • Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Do not allow the catalyst filter cake to dry in the air.

  • Wash the filter cake with additional methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

Conclusion and Recommendations

The optimal catalyst for the synthesis of this compound hinges on the specific requirements of the synthesis, balancing purity, cost, and scale.

  • For high-purity, lab-scale synthesis , Sodium Borohydride is the unequivocal recommendation. Its operational simplicity and exceptional chemoselectivity guarantee a high yield of the desired product without the risk of dehalogenation, simplifying purification.

  • For large-scale, industrial production , Raney® Nickel presents a more cost-effective catalytic option. However, its application requires rigorous process optimization to minimize hydrodehalogenation, along with appropriate safety protocols for handling a pyrophoric catalyst.

  • Palladium on Carbon is generally not recommended for this specific transformation due to its high activity towards hydrodehalogenation, which would likely lead to significant yield loss and complex purification challenges.

By understanding the distinct performance characteristics and mechanistic nuances of each catalyst, researchers can make an informed decision to achieve their synthetic goals efficiently and reliably.

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A Comparative Guide to the Therapeutic Potential of Novel (5-Chloro-2,4-difluorophenyl)methanol-Based IDO1 Inhibitors vs. Clinical Predecessors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a technical comparison of a novel class of investigational compounds, (5-Chloro-2,4-difluorophenyl)methanol derivatives, against established clinical candidates targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). We will delve into the mechanistic rationale, present detailed protocols for comparative evaluation, and analyze performance data to assess the therapeutic potential of this new chemical scaffold in the context of cancer immunotherapy.

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune tolerance.[1][2] By catalyzing the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) to L-kynurenine (Kyn), IDO1 exerts a powerful immunosuppressive effect within the tumor microenvironment (TME).[2][3] This is achieved through two primary mechanisms:

  • Tryptophan Starvation: The depletion of local Trp stalls the proliferation of effector T-cells, which are highly sensitive to its availability.[4]

  • Kynurenine-Mediated Suppression: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells.[5]

Many tumors exploit this pathway to evade immune destruction, making IDO1 a compelling target for therapeutic intervention.[2] While first-generation inhibitors like Epacadostat and Navoximod showed initial promise, their clinical development has faced significant hurdles, highlighting the need for new chemical entities with potentially improved potency, selectivity, or pharmacological properties.[6] The this compound scaffold represents a promising starting point for novel inhibitors, leveraging the proven utility of halogenated phenyl rings in modern medicinal chemistry to enhance target engagement and metabolic stability.[7]

Comparative Mechanism of Action

Both the novel derivatives and existing drugs are designed to function as direct competitive or non-competitive inhibitors of the IDO1 enzyme. They bind to the enzyme, preventing it from metabolizing L-tryptophan. By blocking this activity, these inhibitors aim to restore a pro-inflammatory TME, increasing T-cell function and synergizing with other immunotherapies like checkpoint inhibitors.[8]

The diagram below illustrates the IDO1 pathway and the point of intervention for these inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell Effects Trp L-Tryptophan (Trp) IDO1 IDO1 Enzyme (Upregulated in Tumor) Trp->IDO1 substrate T_Cell_Activation Effector T-Cell Activation & Proliferation Trp->T_Cell_Activation essential for Kyn L-Kynurenine (Kyn) Treg_Activation Regulatory T-Cell (Treg) Differentiation & Suppression Kyn->Treg_Activation promotes IDO1->Kyn catalyzes Treg_Activation->T_Cell_Activation inhibits Inhibitor This compound Deriv. Epacadostat Navoximod Inhibitor->IDO1 INHIBITS caption Fig 1. IDO1 Pathway and Inhibitor Action

Caption: IDO1 metabolizes Tryptophan to Kynurenine, suppressing T-cell immunity. Inhibitors block this process.

Preclinical Assessment Workflow: A Protocol-Driven Comparison

To objectively assess the therapeutic potential of a new inhibitor series against established drugs, a standardized, multi-step experimental workflow is essential. This process validates potency, selectivity, and efficacy from the benchtop to a preclinical in vivo setting.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation p1 Protocol 1: Biochemical IC50 Assay p2 Protocol 2: Cellular EC50 Assay p1->p2 Confirm Cell Permeability & Target Engagement p3 Protocol 3: Selectivity Profiling p2->p3 Assess Off-Target Activity p4 Protocol 4: Syngeneic Mouse Model (Efficacy & PD) p3->p4 Advance Lead Candidates caption Fig 2. Standardized Preclinical Evaluation Workflow

Caption: A sequential workflow for characterizing novel IDO1 inhibitors from enzyme to in vivo models.

Protocol 1: IDO1 Biochemical Inhibition Assay (IC50 Determination)

Causality: This assay provides a direct measure of a compound's ability to inhibit the purified IDO1 enzyme, free from confounding factors like cell membrane permeability. It is the foundational screen to determine on-target potency.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase.[3]

    • Substrate Solution: 400 µM L-tryptophan in Assay Buffer.[3]

    • Enzyme Solution: Recombinant human IDO1 enzyme diluted in Assay Buffer to a working concentration.

    • Test Compounds: Serially dilute novel derivatives and reference drugs (Epacadostat, Navoximod) in DMSO, followed by a final dilution in Assay Buffer.

  • Reaction Setup (96-well UV-transparent plate):

    • To each well, add 20 µL of test compound dilution.

    • Add 60 µL of Enzyme Solution to each well.

    • Pre-incubate for 15 minutes at 25°C to allow compound binding.[9]

  • Initiation and Incubation:

    • Initiate the reaction by adding 20 µL of Substrate Solution to all wells.[10]

    • Incubate the plate at 37°C for 60 minutes.[3]

  • Termination and Detection:

    • Terminate the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid (TCA).[3]

    • Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[3]

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer 80 µL of the supernatant to a new plate and measure the absorbance at 321 nm to quantify kynurenine.[10]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression.

Protocol 2: Cell-Based IDO1 Activity Assay (EC50 Determination)

Causality: This assay determines a compound's effectiveness in a more physiologically relevant context. It simultaneously evaluates cell permeability, stability in culture medium, and target engagement within an intact cellular environment.[11]

Methodology:

  • Cell Culture and IDO1 Induction:

    • Plate human ovarian cancer cells (SKOV-3) at 3 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.[4]

    • Induce IDO1 expression by treating the cells with 100 ng/mL of interferon-gamma (IFNγ) for 24 hours.[4]

  • Compound Treatment:

    • Remove the induction medium and replace it with fresh medium containing serial dilutions of the test compounds and reference drugs.

    • Incubate for 48 hours at 37°C.

  • Kynurenine Measurement:

    • After incubation, collect 150 µL of the cell culture supernatant.

    • Add 15 µL of 6.1 N trichloroacetic acid to precipitate proteins, then incubate at 50°C for 30 minutes.[12]

    • Centrifuge the samples at 1300 x g for 10 minutes.[12]

    • Transfer 100 µL of the clarified supernatant to a new 96-well plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid to each well.[3][12] This reagent reacts with kynurenine to produce a yellow color.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine to quantify its production.

    • Calculate the percent inhibition of kynurenine production for each compound concentration and determine the EC50 value.

Protocol 3: Selectivity Profiling

Causality: Assessing selectivity is critical to minimize potential off-target effects. The most closely related enzymes to IDO1 are Tryptophan 2,3-dioxygenase (TDO) and IDO2. An ideal therapeutic candidate should exhibit high selectivity for IDO1 over these other enzymes.

Methodology:

  • Perform biochemical inhibition assays as described in Protocol 1 , but substitute the enzyme with recombinant human TDO or IDO2.

  • Determine the IC50 values for the lead candidates against TDO and IDO2.

  • Calculate the selectivity ratio (e.g., IC50 TDO / IC50 IDO1). A higher ratio indicates greater selectivity.

Protocol 4: In Vivo Efficacy and Pharmacodynamics in a Syngeneic Mouse Model

Causality: Syngeneic tumor models utilize immunocompetent mice, making them the gold standard for evaluating immuno-oncology agents.[13][14][15] This protocol assesses both the anti-tumor efficacy of the compound and its on-target pharmacodynamic (PD) effect in a living system.

Methodology:

  • Model Establishment:

    • Implant CT26 colon carcinoma cells subcutaneously into the flank of immunocompetent BALB/c mice.[13]

    • Allow tumors to grow to an average volume of 100-150 mm³.

  • Treatment Groups:

    • Randomize mice into groups (n=8-10 per group):

      • Vehicle Control (e.g., oral gavage)

      • Novel Derivative (e.g., 50 mg/kg, oral gavage, BID)

      • Epacadostat (e.g., 100 mg/kg, oral gavage, BID)

  • Efficacy Assessment:

    • Measure tumor volume with calipers every 2-3 days for 21 days.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

  • Pharmacodynamic (PD) Assessment:

    • At a set time point after the final dose (e.g., 4 hours), collect plasma and tumor tissue samples.

    • Analyze tryptophan and kynurenine levels in the samples using LC-MS/MS.

    • A significant reduction in the Kyn/Trp ratio in treated animals compared to the vehicle group confirms in vivo target engagement.[16]

Comparative Performance Data

The following tables summarize representative data for the existing drugs, based on published literature, and hypothetical but plausible data for a promising novel derivative from the this compound series, designated Cpd-X .

Table 1: In Vitro Potency and Selectivity

CompoundIDO1 IC50 (nM)Cellular EC50 (nM)TDO Selectivity (Fold)
Epacadostat ~10[6]~72[6]>1000x[6]
Navoximod N/A~75[17][18]N/A
Cpd-X (Hypothetical) 535>1500x

Data for existing drugs are sourced from public literature. Data for Cpd-X is hypothetical for illustrative purposes.

Table 2: In Vivo Performance (CT26 Syngeneic Model)

CompoundDose (mg/kg, BID)Tumor Growth Inhibition (%)Kyn/Trp Ratio Reduction (%)
Epacadostat 100~45%~60%
Cpd-X (Hypothetical) 50~65%~85%

Data is representative and can vary based on specific study conditions.

Discussion and Future Directions

The analysis presented provides a framework for evaluating novel this compound derivatives as IDO1 inhibitors. Based on the hypothetical data, Cpd-X demonstrates a potentially superior profile compared to first-generation inhibitors. Its enhanced biochemical and cellular potency (Table 1) suggests stronger target binding and good cell permeability, which translates to greater tumor growth inhibition at a lower dose in the in vivo model (Table 2). The more profound reduction in the Kyn/Trp ratio further validates its robust target engagement in the TME.

The failure of Epacadostat in late-stage clinical trials was complex, but may have been related to insufficient target coverage or unexpected off-target effects.[6][19] A compound like Cpd-X, with higher potency, may achieve more sustained and complete inhibition of the IDO1 pathway, potentially unlocking the therapeutic synergy with checkpoint inhibitors that was originally hypothesized.

Next Steps for Development:

  • Full ADME/Tox Profiling: Comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicity is required.

  • Combination Studies: Evaluate Cpd-X in syngeneic models in combination with anti-PD-1/PD-L1 antibodies to assess synergistic efficacy.

  • Biomarker Discovery: Investigate potential biomarkers to identify patient populations most likely to respond to IDO1 inhibition.

By rigorously applying the comparative protocols outlined in this guide, researchers can effectively triage and advance next-generation IDO1 inhibitors with the highest probability of clinical success.

References

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Safety Operating Guide

Navigating the Disposal of (5-Chloro-2,4-difluorophenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. For researchers, scientists, and professionals in drug development, a comprehensive understanding of the compounds in their inventory is critical. This guide provides an in-depth, procedural framework for the proper disposal of (5-Chloro-2,4-difluorophenyl)methanol, a halogenated organic compound, emphasizing the scientific rationale behind each step to foster a culture of safety and operational excellence.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Irritant: Assumed to be an irritant to the skin, eyes, and respiratory system.[1]

  • Halogenated Organic: Subject to specific regulations for disposal due to the potential for forming persistent organic pollutants if not managed correctly.

  • Environmental Toxicity: Halogenated compounds can be harmful to aquatic life.[2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated waste.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the chemical for disposal, it is imperative to wear the appropriate PPE to prevent exposure. The selection of PPE is dictated by the potential hazards.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and potential vapors that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)Prevents skin contact, which can lead to irritation.[1]
Protective Clothing Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hoodMinimizes the inhalation of any potential vapors that may cause respiratory irritation.[1]
Step 2: Waste Segregation - A Critical Step for Compliance

Proper segregation of chemical waste is crucial for safety, environmental responsibility, and cost-effective disposal.

  • Designate as Hazardous Waste: All waste containing this compound must be treated as hazardous waste.

  • Separate Halogenated from Non-Halogenated Waste: This is a critical step. Halogenated organic waste requires specific disposal methods, often incineration at high temperatures, to prevent the formation of toxic byproducts. Mixing it with non-halogenated waste can complicate and increase the cost of disposal.

Step 3: Containerization and Labeling - Clarity for Safety

The integrity and clear labeling of waste containers are fundamental to safe waste management.

  • Use Compatible Containers: Store waste in a chemically resistant container, preferably the original container if it is in good condition. Ensure the container has a secure, leak-proof lid.

  • Label Clearly: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The hazard characteristics (e.g., "Irritant")

Step 4: Waste Storage - Safe Accumulation

Waste must be stored safely within the laboratory pending collection by a licensed disposal service.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

Step 5: Disposal - The Final Step

The final disposal of this compound must be conducted by a licensed and approved waste disposal facility.

  • Engage a Professional Service: Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.

  • Provide Full Disclosure: When arranging for disposal, provide the waste disposal company with the complete and accurate information from your waste label.

  • Incineration: The most probable and environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted facility. This process is designed to destroy the organic molecule completely, preventing the release of harmful substances into the environment.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the correct PPE as outlined in Step 1.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.

  • Collect the Waste: Carefully collect the absorbent material and any contaminated debris and place it into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the spill cleanup waste in the same manner as other this compound waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal Start Handling this compound Waste PPE Don Appropriate PPE Start->PPE IsHalogenated Is it a Halogenated Organic Compound? PPE->IsHalogenated Segregate Segregate as Halogenated Waste IsHalogenated->Segregate Yes Containerize Use Compatible & Sealed Container Segregate->Containerize Label Label Clearly as Hazardous Waste Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS or Licensed Disposal Vendor Store->EHS Incinerate Dispose via High-Temperature Incineration EHS->Incinerate End Disposal Complete Incinerate->End

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the principles of scientific integrity and workplace safety.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Chloro-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities demands an unwavering commitment to safety. The compound (5-Chloro-2,4-difluorophenyl)methanol is an important building block in organic synthesis, but its handling requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on your research, secured by a foundation of safety.

Hazard Assessment: The "Why" Behind the "What"

Understanding the specific risks associated with a chemical is the cornerstone of effective PPE selection. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not broadly available, we can infer its primary hazards from structurally analogous compounds, such as other difluorobenzyl alcohols. The primary risks stem from direct contact.

  • Skin Irritation (Category 2): Based on data from similar fluorinated benzyl alcohols, this compound is expected to cause skin irritation upon contact.[1][2][3][4] This is not merely a minor rash; repeated or prolonged exposure can compromise the skin's barrier function, leading to dermatitis and potentially increasing the absorption of other chemicals.

  • Serious Eye Irritation (Category 2): The eyes are particularly vulnerable. Direct contact with splashes or aerosols is likely to cause serious irritation, characterized by redness, pain, and watering, which can impede vision and require medical attention.[1][3][4]

  • Potential Respiratory Irritation: Inhalation of aerosols or vapors may cause respiratory tract irritation.[3][5]

  • Solvent Hazards: It is critical to consider the solvent in which the compound is dissolved, as this often presents a more acute hazard. Methanol is a common solvent for such reagents and is highly flammable, toxic if swallowed, inhaled, or in contact with skin, and can cause significant damage to organs, particularly the optic nerve and central nervous system.[6][7][8][9][10]

The First Line of Defense: Engineering and Administrative Controls

Before any PPE is worn, the work environment must be engineered for safety. PPE is the last line of defense, not the first.

  • Chemical Fume Hood: All handling of this compound and its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The hood's constant airflow protects you from inhaling potentially harmful vapors and contains any accidental splashes or spills.[1][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the ambient air.[9]

  • Safety Stations: An operational and easily accessible eyewash station and safety shower are mandatory.[2][4] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is required for handling this compound. The goal is to create a complete barrier that prevents any contact with the chemical.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][11]Protects against splashes and aerosols from reaching the sensitive mucous membranes of the eyes, preventing serious irritation.[1][3][4][11]
Face shield (worn over goggles).Required when handling larger volumes (>100 mL) or when the procedure has a higher risk of splashing, providing full-face protection.[11]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[10][11] Check manufacturer's compatibility charts.Prevents direct skin contact, mitigating the risk of skin irritation.[1] If using a methanol solution, butyl rubber provides excellent protection against the solvent.[10]
Body Protection Fully-buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from minor spills and contamination.
Chemical-resistant apron (worn over the lab coat).Recommended for larger-scale operations or when transferring liquids to provide an additional layer of protection against significant splashes.
Respiratory Protection Not typically required when used within a certified fume hood.A properly functioning fume hood provides adequate respiratory protection from vapors.[2]
Air-purifying respirator with organic vapor cartridges.Necessary for large spills, cleaning outside of a fume hood, or if engineering controls are insufficient or malfunctioning. Follow a formal respiratory protection program.

Procedural Workflow for Safe Handling

A systematic approach minimizes risk at every stage. This workflow outlines the critical steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_ops Operation cluster_cleanup Post-Operation A Verify Fume Hood Operation B Clear & Prepare Work Surface A->B C Assemble All Necessary Equipment B->C D Locate & Verify Emergency Equipment C->D E Don Required PPE (Goggles, Gloves, Lab Coat) D->E F Carefully Dispense Chemical (Inside Fume Hood) E->F G Perform Experimental Work F->G H Securely Close Container G->H I Decontaminate Work Surface H->I J Segregate & Label Hazardous Waste I->J K Remove PPE Correctly (Gloves First) J->K L Wash Hands Thoroughly K->L

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Verify that the chemical fume hood is operational and the airflow is correct.

    • Clear the work area of any unnecessary items.

    • Gather all required materials and equipment before handling the chemical.

    • Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.[2]

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Wash and dry hands, then inspect chemical-resistant gloves for any signs of degradation or punctures before wearing them.

  • Handling:

    • Perform all manipulations of the chemical deep within the fume hood.

    • When transferring, pour slowly and carefully to avoid splashing.

    • Keep the container sealed when not in immediate use.

  • Decontamination and Doffing:

    • After use, decontaminate any equipment and the work surface within the fume hood.

    • Dispose of all contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.[3]

    • Remove PPE in the correct order to avoid self-contamination: first gloves, then apron (if used), followed by goggles, and finally the lab coat.

    • Immediately wash hands thoroughly with soap and water.[1]

Emergency Response Plan

Even with meticulous planning, accidents can occur.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek medical attention if irritation persists.[1]

  • Eye Contact: Go directly to the eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Spill: For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's environmental health and safety department.

Disposal

All waste containing this compound, including empty containers and contaminated absorbents, must be treated as hazardous waste. Dispose of it in a properly labeled, sealed container according to your institution's and local environmental regulations.[3][4] Do not pour it down the drain.[1]

By integrating this expert guidance into your standard operating procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • GPIC. (2024, April 1).
  • TCI Chemicals. (2025, June 27).
  • Fisher Scientific. (2010, November 8).
  • Thermo Fisher Scientific. (2025, October 8).
  • Chiron AS. (2025, March 13). PFC and PFAS, Individual Compounds (≤100 µg/mL), in Methanol with 4 mole eq. NaOH II.
  • Fisher Scientific. (n.d.).
  • Actylis Lab Solutions. (2024, September 13).
  • OCI – Documentation. (n.d.).
  • Methanol Institute. (n.d.).
  • PubChem. (2025, December 20). (5-Chloro-2,4-difluorophenyl)(phenyl)methanol. Retrieved from [Link]

  • Environmental Health & Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Methanol Institute. (n.d.). Safe Handling. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). 5-CHLORO-2-FLUOROBENZYL ALCOHOL | 188723-58-2. Retrieved from [Link]

  • Cashao.net. (n.d.). 5-氯-2,4-二氟苯甲醇. Retrieved from [Link]

  • Fisher Scientific. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.